molecular formula C20H36O2 B164282 Eicosa-11,14-dienoic acid CAS No. 2091-39-6

Eicosa-11,14-dienoic acid

货号: B164282
CAS 编号: 2091-39-6
分子量: 308.5 g/mol
InChI 键: XSXIVVZCUAHUJO-AVQMFFATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eicosa-11,14-dienoic acid is a long-chain fatty acid.
RN given refers to parent cpd with unspecified isomeric designation

属性

IUPAC Name

(11E,14E)-icosa-11,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXIVVZCUAHUJO-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091-39-6
Record name Eicosa-11,14-dienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Natural Sources & Biogenesis of Eicosa-11,14-dienoic Acid (20:2 n-6)

[1]

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6), also known as 11,14-eicosadienoic acid , is a long-chain polyunsaturated fatty acid (LCPUFA) formed via the elongation of linoleic acid.[1][2] Unlike its more common counterparts in the arachidonic acid cascade, 20:2 n-6 represents a critical "junction metabolite."[3] It serves as the obligate precursor to Sciadonic Acid (via



3

This guide delineates the specific natural reservoirs of 20:2 n-6, distinguishing it from its n-9 isomer (5,11-20:2), and provides validated protocols for its extraction and purification.

Chemical Identity & Structural Biology[1]

PropertySpecification
IUPAC Name (11Z,14Z)-icosa-11,14-dienoic acid
Common Name 11,14-Eicosadienoic Acid
Lipid Notation 20:2 n-6
Molecular Formula

Molecular Weight 308.50 g/mol
Key Structural Feature Methylene-interrupted double bonds at C11 and C14; lacks the

5 double bond found in Arachidonic acid.[3][4][5]

Critical Isomer Distinction: Researchers must distinguish 11,14-20:2 (n-6) from 5,11-20:2 (n-9) (Keteleeronic acid), which is common in conifer seed oils. Mass spectrometry fragmentation patterns (specifically the carboxyl-to-first-double-bond distance) are required for definitive identification.[3]

Biosynthetic Pathways: The "Elongase-First" Mechanism[1]

In most mammalian systems, linoleic acid (18:2 n-6) is first desaturated by

3

"Elongase-First"
Pathway Visualization

The following diagram illustrates the divergence between the Standard Arachidonic Pathway and the Gymnosperm/Elongase-First Pathway where 20:2 n-6 accumulates.

BiosynthesisLALinoleic Acid(18:2 n-6)GLAGamma-Linolenic Acid(18:3 n-6)LA->GLADelta-6 Desaturase(Standard)EDAEicosa-11,14-dienoic Acid(20:2 n-6)[TARGET]LA->EDAElongase (ELOVL5)(Elongase-First)DGLADGLA(20:3 n-6)GLA->DGLAElongase (ELOVL5)AAArachidonic Acid(20:4 n-6)DGLA->AADelta-5 DesaturaseEDA->DGLADelta-8 Desaturase(Alternative Mammalian)SCISciadonic Acid(20:3 n-6)EDA->SCIDelta-5 Desaturase(Gymnosperm Pathway)

Caption: Divergence of the Elongase-First pathway (Blue) producing Eicosa-11,14-dienoic acid.

Natural Sources & Occurrence[1][6]

Botanical Sources (Primary Reservoir)

The highest concentrations are found in plants that utilize the "primitive" elongation pathway, specifically Gymnosperms and certain Angiosperms.

Source OrganismTissueConcentration (% Total Fatty Acids)Notes
Macrosphyra longistyla Leaf/Stem Extract~16.8% Rare high-accumulation source identified in methanolic extracts [1].[3]
Pinus sibirica (Siberian Pine)Seed Oil1.0 – 2.5% Co-occurs with Pinolenic and Sciadonic acids.[3] Often misidentified without GC-MS [2].[3]
Podocarpus spp.[3][4][5][6][7][8]Seed Oils0.5 – 3.0% Typical of the Podocarpaceae family; serves as precursor to Sciadonic acid.[3]
Salvia hispanica (Chia)SeedsTrace (<0.5%)Minor elongation product; not a viable isolation source.
Animal & Marine Sources

In animals, 20:2 n-6 is a metabolic intermediate rather than a storage lipid.[3]

  • Bovine Tissues: Significant levels detected in steer striploin (higher than in heifers), suggesting hormonal regulation of elongase activity [3].

  • Marine Invertebrates: Identified in the sea urchin Arbacia punctulata.[3][5]

  • Human Tissues: Detectable in testes and adrenals; serves as a substrate for local

    
    5-desaturase activity.[3]
    
Fungal Sources[1][8]
  • Mortierella elongata (Strain NR06): An oleaginous fungus where 20:2 n-6 appears as an intermediate during Arachidonic acid production.[3] Optimization of nitrogen-limiting conditions can stall the pathway, accumulating the 20:2 precursor [4].

Extraction & Purification Protocol

Objective: Isolate high-purity 20:2 n-6 from Pinus or Macrosphyra lipid extracts, separating it from the abundant 18:2 and 20:3 isomers.[3]

Workflow Diagram

ExtractionBiomassRaw Biomass(Pine Seeds / Fungal Mycelia)ExtractionFolch Extraction(CHCl3:MeOH 2:1)Biomass->ExtractionMethylationTransesterification(BF3-Methanol, 60°C)Extraction->MethylationUreaUrea Complexation(Removes Saturated/Monoenes)Methylation->UreaEnrichmentAgHPLCSilver Ion HPLC (Ag+)(Separates by Double Bond # & Geometry)Urea->AgHPLCIsomer ResolutionFinalPurified 20:2 n-6 FAMEAgHPLC->Final

Caption: Purification workflow utilizing Urea Complexation and Silver-Ion HPLC.

Step-by-Step Methodology
  • Total Lipid Extraction (Folch Method):

    • Homogenize biomass in Chloroform:Methanol (2:1 v/v).

    • Wash with 0.9% KCl to remove non-lipid contaminants.[3]

    • Dry organic phase under

      
      .[3]
      
  • Fatty Acid Methyl Ester (FAME) Preparation:

    • React lipid residue with 14%

      
       in methanol at 60°C for 30 mins.
      
    • Extract FAMEs into hexane.

  • Urea Complexation (Enrichment Step):

    • Dissolve FAMEs in methanol saturated with urea.

    • Crystallize at 4°C overnight.

    • Filtrate will contain the PUFAs (including 20:2 n-6), while saturated/monounsaturated FAMEs crystallize with urea.

  • Silver Ion Chromatography (Ag-HPLC) - Critical Step:

    • Column: ChromSpher 5 Lipids (Ag+ impregnated).[3]

    • Mobile Phase: Hexane:Acetonitrile (gradient 99:1 to 90:10).[3]

    • Mechanism: Ag+ ions interact with

      
      -electrons.[3] 20:2 elutes after 18:2 but before 20:3. This step is essential to separate 11,14-20:2 from 5,11-20:2 (n-9 isomer).[3]
      

Biological Implications & Therapeutic Potential[10][11][12]

Anti-Inflammatory Modulation

Eicosa-11,14-dienoic acid is not merely a passive intermediate.[3][1][4][5][9] Research indicates it acts as a competitive inhibitor at the cyclooxygenase (COX) level:

  • Mechanism: It competes with Arachidonic Acid for COX-2 binding sites but converts to less potent prostaglandins or remains unmetabolized.[3]

  • Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages [5].[3][2]

Precursor to Sciadonic Acid

In keratinocytes and skin tissues, 20:2 n-6 is desaturated to Sciadonic Acid (20:3 n-6,


5,11,14)

33

References

  • Faleye, F. J., et al. (2019). "Antioxidant and Anticholinesterase Activities of Macrosphyra longistyla (DC) Hiern Relevant in the Management of Alzheimer's Disease." MDPI. Link

  • Zadernowski, R., et al. (2009).[10] "Chemical composition of Pinus sibirica nut oils." European Journal of Lipid Science and Technology.[3][10] Link

  • Huang, L., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[3][2] Molecular and Cellular Biochemistry. Link

  • Sakuradani, E., et al. (2013). "Metabolic engineering for the production of polyunsaturated fatty acids by oleaginous fungus." Biotechnology Advances. Link

  • Albert, D. H., et al. (1979).[11] "Desaturation of eicosa-11,14-dienoic acid in human testes." Lipids.[3][9][10][11][12][13] Link

Technical Guide: Eicosa-11,14-dienoic Acid (20:2 n-6) in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, biosynthetic pathways, and analytical quantification of Eicosa-11,14-dienoic acid (20:2 n-6) .

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6) , often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (LCPUFA) of the omega-6 series.[1] Historically categorized as a minor accumulation product or a metabolic "dead-end," modern lipidomics has re-characterized EDA as a critical intermediate in the Delta-8 desaturation pathway .[2] This pathway serves as an alternative biosynthetic route for Arachidonic Acid (AA) when the canonical Delta-6 desaturase activity is compromised.

Beyond its role as a biosynthetic intermediate, EDA exhibits distinct biological activity, functioning as an anti-inflammatory modulator by antagonizing Leukotriene B4 (LTB4) signaling and influencing macrophage responsiveness.[2] This guide provides a mechanistic analysis of EDA metabolism, its physiological relevance, and a validated GC-MS protocol for its quantification in biological matrices.[2]

Biochemistry & Biosynthesis[3][4][5]

The Canonical vs. The Delta-8 Pathway

In the standard mammalian PUFA synthesis, Linoleic Acid (LA, 18:2 n-6) is desaturated by Delta-6 Desaturase (FADS2) to form Gamma-Linolenic Acid (GLA), which is then elongated to Dihomo-gamma-linolenic acid (DGLA).

However, EDA represents a bypass mechanism.[2] LA is first elongated by ELOVL5 to form EDA (20:2 n-6).[2] Subsequently, FADS2 —displaying promiscuous substrate specificity—acts as a Delta-8 Desaturase , introducing a double bond at the delta-8 position to convert EDA directly into DGLA, bypassing the GLA intermediate.[2]

Enzymatic Causality
  • Substrate: Linoleic Acid (18:2 n-6).[2]

  • Enzyme 1 (Elongation): ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5).[2] Preferentially elongates C18 PUFAs to C20 forms.

  • Enzyme 2 (Desaturation): FADS2 (Fatty Acid Desaturase 2).[2][3][4] While primarily a Delta-6 desaturase, FADS2 possesses Delta-8 activity toward 20-carbon substrates (20:2 n-6), enabling the conversion to 20:3 n-6.[5][4]

Pathway Visualization

The following diagram illustrates the divergence between the Canonical (Delta-6) and Alternate (Delta-8) pathways.

EDA_Metabolism cluster_legend Pathway Key LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA FADS2 (Delta-6 Desaturase) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [Target Analyte] LA->EDA ELOVL5 (Elongase) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) GLA->DGLA ELOVL5 (Elongase) EDA->DGLA FADS2 (Acts as Delta-8 Desaturase) AA Arachidonic Acid (20:4 n-6) DGLA->AA FADS1 (Delta-5 Desaturase) key1 Red Arrows: Delta-8 Alternate Pathway (EDA Route)

Figure 1: Biosynthetic positioning of Eicosa-11,14-dienoic acid (EDA). The red path highlights the Delta-8 desaturation route where EDA serves as a direct precursor to DGLA.

Physiological Relevance

Inflammation Modulation

EDA is not merely a passive intermediate; it exerts specific immunomodulatory effects.[2] Research indicates that EDA can modulate the inflammatory response in macrophages.[2]

  • Mechanism: EDA competes with Arachidonic Acid metabolites.[2] Specifically, it has been shown to inhibit the binding of Leukotriene B4 (LTB4) to neutrophil membranes.[2][6]

  • Outcome: Reduction in LTB4-mediated chemotaxis and neutrophil activation, suggesting an endogenous anti-inflammatory feedback loop during high omega-6 flux.[2]

Marker of Desaturase Deficiency

Elevated levels of EDA (20:2 n-6) relative to DGLA (20:3 n-6) or AA (20:4 n-6) can serve as a metabolic biomarker for FADS2 (Delta-6 Desaturase) deficiency or inhibition. In scenarios where Delta-6 activity is suppressed (e.g., zinc deficiency, aging, or specific SNP variants), the substrate flux shifts toward elongation (ELOVL5), causing EDA accumulation.

Analytical Methodology: GC-MS Quantification

To accurately study EDA, researchers must differentiate it from other C20 isomers.[2] The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs).

Experimental Design Strategy
  • Extraction: Modified Folch method to ensure recovery of neutral and polar lipids.[2]

  • Derivatization: Acid-catalyzed transesterification (Acetyl Chloride/Methanol).[2] Base-catalyzed methods (KOH/MeOH) are insufficient for sphingolipids and free fatty acids; acid catalysis ensures total fatty acid pool analysis.

  • Internal Standard: Nonadecanoic Acid (C19:0) or d3-Arachidic Acid (d3-20:0) . C19:0 is preferred if not naturally present in the sample matrix.[2]

Step-by-Step Protocol
Reagents:
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[2]

  • Derivatization Reagent: 10% Acetyl Chloride in Methanol (freshly prepared).

  • Neutralization: 6% Sodium Carbonate (Na2CO3).[2]

  • Internal Standard (IS): C19:0 (1 mg/mL in Hexane).[2]

Workflow:
  • Sample Homogenization:

    • Add 50 mg tissue or 200 µL plasma to a glass screw-cap tube.

    • Add 10 µL Internal Standard (IS).[2]

    • Add 3 mL Chloroform:Methanol (2:1).[2] Vortex for 1 min.

    • Centrifuge (3000 x g, 5 min) to separate phases. Collect the lower organic phase (lipids).[2][7]

    • Dry the organic phase under a stream of Nitrogen gas (N2).[2]

  • Derivatization (Transesterification):

    • Resuspend dried lipids in 2 mL of 10% Acetyl Chloride/Methanol .

    • Incubate at 80°C for 60 minutes (tightly capped).

    • Rationale: Heat and acid drive the cleavage of ester bonds in triglycerides and phospholipids, methylation the free fatty acids to FAMEs.[2]

  • Extraction of FAMEs:

    • Cool samples to room temperature.[2]

    • Add 3 mL Hexane and 1 mL Water (or 6% Na2CO3 to neutralize acid).[2]

    • Vortex vigorously for 30 seconds.

    • Centrifuge (3000 x g, 3 min).

    • Transfer the upper Hexane layer (containing FAMEs) to a GC vial.[2]

  • GC-MS Acquisition:

    • Column: High-polarity capillary column (e.g., DB-23 or CP-Sil 88, 30m x 0.25mm) is critical to separate 20:2 n-6 from potential 20:2 n-9 isomers.

    • Carrier Gas: Helium at 1 mL/min constant flow.

    • Temperature Program:

      • Start: 100°C (hold 2 min).

      • Ramp 1: 15°C/min to 180°C.

      • Ramp 2: 4°C/min to 240°C (hold 5 min).

    • MS Detection: SIM (Selected Ion Monitoring) Mode.[2]

    • Target Ions:

      • EDA (20:2 n-6): m/z 67, 79, 81, 308 (Molecular Ion).

      • IS (C19:0): m/z 74, 312 .[2]

Data Summary & Interpretation
AnalyteRetention Time (Approx)*Quantitation Ion (m/z)Qualifier Ion (m/z)
C19:0 (IS) 12.5 min74312
Linoleic (18:2 n-6) 14.2 min67294
EDA (20:2 n-6) 16.8 min 67 308
DGLA (20:3 n-6) 17.5 min79306
AA (20:4 n-6) 18.2 min79304

*Retention times vary by column length and phase.[2] Standards must be run to confirm.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the extraction and analysis process, ensuring data integrity through self-validating steps (Internal Standard recovery).

EDA_Analysis_Workflow Sample Biological Sample (Tissue/Plasma) IS_Add Add Internal Std (C19:0) Sample->IS_Add Extract Folch Extraction (CHCl3:MeOH) IS_Add->Extract Deriv Derivatization (AcCl/MeOH, 80°C) Extract->Deriv Lipid Phase PhaseSep Phase Separation (Hexane/Water) Deriv->PhaseSep GCMS GC-MS Analysis (DB-23 Column) PhaseSep->GCMS FAMEs in Hexane Data Quantification (Peak Area Ratio) GCMS->Data

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Eicosa-11,14-dienoic acid.

References

  • Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[2][4] Journal of Lipid Research, 50(6), 1195-1202.[2] Link

  • Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[2] Molecular and Cellular Biochemistry, 358(1-2), 85-94. Link

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol."[2] Link

  • Guillou, H., et al. (2010). "The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice."[2] Progress in Lipid Research, 49(2), 186-199.[2] Link

Sources

"physical and chemical properties of Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (LCPUFA) of the omega-6 series.[1][2][3] While less abundant than its metabolic precursor, Linoleic Acid (LA), or its downstream relatives like Arachidonic Acid (AA), EDA serves as a critical biomarker for enzymatic efficiency in the desaturation-elongation cascade.

In physiological contexts, EDA accumulation is a hallmark of Delta-6 Desaturase (D6D) deficiency or saturation. It represents an "elongation-first" metabolic detour that bypasses the standard production of Gamma-linolenic acid (GLA). Recent pharmacological studies also highlight its potential as a competitive inhibitor of Leukotriene B4 (LTB4) binding, suggesting an under-explored anti-inflammatory mechanism. This guide details the physicochemical characterization, synthesis, and metabolic mapping of EDA for researchers in lipidomics and drug discovery.

Molecular Identity & Structural Analysis

EDA is a 20-carbon carboxylic acid with two cis-double bonds located at the 11th and 14th carbons from the carboxyl terminus.

Parameter Detail
IUPAC Name (11Z,14Z)-Eicosa-11,14-dienoic acid
Common Names 11,14-Eicosadienoic acid; EDA; Bishomo-linoleic acid
Lipid Notation 20:2 n-6 (or 20:2

)
CAS Number 2091-39-6 (generic/cis-isomer)
SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)O
Molecular Formula

Molecular Weight 308.50 g/mol

Structural Commentary: The molecule features a methylene-interrupted diene system (divinylmethane pattern) at C13. This "bis-allylic" position is chemically significant, being the primary site for hydrogen abstraction during autoxidation, though EDA is more stable than arachidonic acid due to having fewer such sites.

Physical and Chemical Properties[1][4][7]

The following data aggregates experimentally verified constants and calculated values for the pure cis-isomer.

Table 1: Physicochemical Constants
PropertyValueNotes
Physical State LiquidColorless to pale yellow at 25°C.
Melting Point < -10°CNote: Literature values of ~148°C refer to boiling point or specific salts, not the free acid.
Boiling Point 198°CAt 0.08 mmHg (High vacuum).[2]
Density 0.905 g/cm³At 25°C.
Refractive Index (

)
~1.46 - 1.47Typical for C20 PUFAs.
pKa 4.95Carboxyl group dissociation.
Solubility (Water) InsolubleHydrophobic tail dominates.
Solubility (Organic) SolubleEthanol (>100 mg/mL), DMSO, DMF, Hexane.
Critical Micelle Conc. ~10-50 µMEstimate based on chain length.
Chemical Reactivity Profile
  • Oxidation: Susceptible to peroxidation at the C13 bis-allylic carbon. Requires storage under inert gas (Argon/Nitrogen) at -20°C.

  • Esterification: Readily forms methyl esters (FAMEs) with methanol/BF3 or methanol/H2SO4, which is the standard method for GC analysis.

  • Hydrogenation: Catalytic hydrogenation (Pd/C) yields Arachidic acid (C20:0).

Biosynthesis & Metabolic Significance

EDA occupies a unique position in the omega-6 pathway. In a "healthy" system, Linoleic Acid (18:2) is primarily desaturated to Gamma-linolenic acid (18:3). However, when the rate-limiting enzyme Delta-6 Desaturase (FADS2) is impaired (due to aging, zinc deficiency, or metabolic syndrome), the substrate flows into an alternative elongation pathway.

The "Dead-End" vs. Bypass Pathway
  • Standard Pathway: LA

    
     (D6D) 
    
    
    
    GLA
    
    
    (Elongase)
    
    
    DGLA.
  • EDA Pathway: LA

    
     (Elongase 5 ) 
    
    
    
    EDA .

Once formed, EDA has two fates:

  • Accumulation: Serving as a marker of D6D inefficiency.

  • Sciadonic Acid Synthesis: In some tissues (and conifers), EDA is desaturated by Delta-5 Desaturase to form Sciadonic Acid (5,11,14-20:3), a structural analogue of Arachidonic Acid that cannot be converted to pro-inflammatory eicosanoids (prostaglandins/leukotrienes).

Visualization: The Omega-6 Branch Point

MetabolicPathway LA Linoleic Acid (18:2 n-6) D6D Delta-6 Desaturase LA->D6D Major Route ELOVL Elongase (ELOVL5) LA->ELOVL Alternative/Deficiency Route GLA Gamma-Linolenic Acid (18:3 n-6) GLA->ELOVL DGLA DGLA (20:3 n-6) D5D Delta-5 Desaturase DGLA->D5D EDA Eicosa-11,14-dienoic Acid (20:2 n-6) AA Arachidonic Acid (20:4 n-6) EDA->AA Inhibits LTB4 binding EDA->D5D Minor/Plant SCA Sciadonic Acid (20:3 5,11,14) D6D->GLA ELOVL->DGLA ELOVL->EDA D5D->SCA D5D->AA

Figure 1: Metabolic divergence of Linoleic Acid. The red path indicates the formation of EDA, which becomes dominant when Delta-6 Desaturase is compromised.

Analytical Profiling

Accurate identification of EDA requires distinguishing it from other C20 isomers (like 11,14-eicosadienoic acid vs 5,11-isomer).

Gas Chromatography - Mass Spectrometry (GC-MS)

Analysis is performed on the Methyl Ester derivative (FAME).[4]

  • FAME Molecular Weight: 322.5 g/mol .

  • Retention Time: Elutes after 18:3 (GLA) and before 20:3 (DGLA) on polar columns (e.g., DB-23 or SP-2560).

  • Fragmentation Pattern (EI, 70eV):

    • m/z 322: Molecular Ion (

      
      ).
      
    • m/z 291: Loss of methoxy group (

      
      ).
      
    • m/z 150, 164: Characteristic ions for methylene-interrupted double bonds.

    • m/z 67, 79, 81: General hydrocarbon series.

Nuclear Magnetic Resonance (NMR)[9]
  • Solvent:

    
    
    
  • 1H NMR Shifts (

    
    , ppm): 
    
    • 5.30 - 5.40: Multiplet, 4H (Olefinic protons at C11, C12, C14, C15).

    • 2.77: Triplet, 2H (Bis-allylic protons at C13).

    • 2.30: Triplet, 2H (

      
      -methylene to carbonyl, C2).
      
    • 2.05: Multiplet, 4H (Allylic protons at C10, C16).

    • 1.2 - 1.4: Broad Multiplet (Bulk methylene chain).

    • 0.89: Triplet, 3H (Terminal methyl).

Experimental Protocols

Protocol A: Chemical Synthesis (Alkyne Coupling Strategy)

For the production of high-purity standard material.

Principle: This method uses a copper-catalyzed coupling of a terminal alkyne with a propargylic halide, followed by stereoselective hydrogenation to generate the cis,cis-diene system.

  • Reagents: 1-chloro-oct-2-yne, 1-dodecyne-12-oic acid (protected as ester), CuCl, NaI,

    
    , Lindlar Catalyst.
    
  • Coupling Step:

    • Dissolve the terminal alkyne fragment in DMF under

      
      .
      
    • Add CuCl (catalytic), NaI, and

      
      .
      
    • Add the propargyl chloride fragment dropwise.

    • Stir at room temperature for 12h.

    • Result: A "skipped" diyne intermediate.

  • Stereoselective Reduction:

    • Dissolve the diyne in Hexane/Quinoline.

    • Add Lindlar Catalyst (

      
       poisoned with lead).
      
    • Stir under

      
       atmosphere (balloon pressure) monitoring via GC until uptake ceases.
      
    • Result: The triple bonds are reduced to cis-double bonds.

  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Extraction & Analysis from Biological Tissue

For detecting EDA accumulation in cell cultures or tissue.

  • Lipid Extraction:

    • Homogenize tissue (100mg) in 1mL PBS.

    • Add 3.75mL Chloroform:Methanol (1:2 v/v). Vortex 2 min (Bligh & Dyer method).

    • Add 1.25mL Chloroform and 1.25mL Water. Centrifuge at 2000g for 5 min.

    • Collect lower organic phase and dry under Nitrogen stream.

  • Derivatization (Methylation):

    • Resuspend dried lipid in 1mL Toluene.

    • Add 2mL 1% Sulfuric Acid in Methanol.

    • Incubate at 50°C for 12 hours (sealed tube).

    • Add 5mL 5% NaCl and extract with 2mL Hexane.

  • GC-MS Setup:

    • Column: DB-23 (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50°C (1 min)

      
       25°C/min to 175°C 
      
      
      
      4°C/min to 230°C.
    • Detection: Look for peak at retention time relative to C18:2 and C20:4 standards (typically elutes between C20:1 and C20:3).

References

  • PubChem Database. Eicosa-11,14-dienoic acid (CID 5282805). National Library of Medicine. Link

  • Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[5] Journal of Lipid Research, 50(6), 1195-1202.[5] Link

  • Yagaloff, K. A., et al. (1995). "Essential fatty acids are antagonists of the leukotriene B4 receptor." Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(5), 293-297.[6] Link

  • Stoffel, W., & Pruss, H. D. (1969). "Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C." Journal of Lipid Research, 10, 423. Link

  • Cayman Chemical. 11(Z),14(Z)-Eicosadienoic Acid Product Information.Link

Sources

"discovery and history of Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Eicosa-11,14-dienoic Acid (20:2n-6) Discovery, Metabolism, and Clinical Implications of the "Elongase-First" Metabolite [1]

Executive Summary

Eicosa-11,14-dienoic acid (20:2n-6), often abbreviated as EDA, is a 20-carbon polyunsaturated fatty acid (PUFA) characterized by two cis-double bonds at the 11th and 14th positions.[1] Historically dismissed as a minor "dead-end" metabolite or a simple elongation product of Linoleic Acid (LA), recent molecular characterization of the FADS gene cluster has elevated its status to a critical biomarker of metabolic rewiring.

This guide details the discovery, complex biosynthesis, and analytical characterization of 20:2n-6.[1] It specifically addresses the "Elongase-First" pathway—a metabolic bypass that becomes active when the canonical Delta-6 desaturase pathway is compromised, such as in specific cancer phenotypes (e.g., MCF7 breast cancer cells) or FADS2 genetic variants.[1] We provide researchers with the mechanistic logic and experimental protocols necessary to isolate and quantify this fatty acid in biological matrices.[1]

Historical Discovery & Isolation

The history of 20:2n-6 is inextricably linked to the mapping of the Arachidonic Acid (AA) cascade in the mid-20th century.

  • 1960s - The Elucidation of Eicosanoid Pathways: While Linoleic Acid was isolated as early as 1844 by F. Sacc, the longer-chain metabolites required advanced radio-labeling techniques to identify.[1] In 1967 , Stoffel and Pruss successfully synthesized [1-14C] eicosa-11,14-dienoic acid.[1] Their objective was to determine if this compound could serve as an intermediate in the biosynthesis of Arachidonic Acid in vivo.[1]

  • The "Dead-End" Hypothesis: For decades, the prevailing dogma held that the primary route from LA to AA was strictly "Desaturase-First" (LA

    
     GLA 
    
    
    
    DGLA
    
    
    AA).[1] 20:2n-6 was observed in tissue lipids but was often considered a metabolic cul-de-sac resulting from the "accidental" elongation of LA.[1]
  • 2011 - The FADS2 Paradigm Shift: A pivotal study by Park et al. (2011) provided the first molecular evidence that the FADS2 gene product (classically Delta-6 desaturase) possesses Delta-8 desaturase activity .[1] This confirmed that 20:2n-6 is not a dead end but a substrate for an alternative "Elongase-First" pathway, converting it into DGLA and bypassing the rate-limiting Delta-6 step.[1]

Biosynthesis & Metabolic Pathways

The metabolic fate of Linoleic Acid (18:2n-6) is determined by the competition between Delta-6 Desaturase (FADS2) and Elongase (ELOVL5) . This competition dictates whether the cell utilizes the standard signaling pathway or the alternative "bypass" pathway.

The Pathways
  • Canonical Pathway (Desaturase-First): The dominant route in healthy tissue.[1] LA is desaturated to Gamma-Linolenic Acid (GLA), then elongated to Dihomo-Gamma-Linolenic Acid (DGLA).[1][2]

  • Alternative Pathway (Elongase-First): When FADS2 is inhibited or rate-limited, LA is elongated first to form Eicosa-11,14-dienoic acid (20:2n-6) .[1]

    • Fate A (Rescue): FADS2 (acting as Delta-8 desaturase) converts 20:2n-6 back into DGLA.

    • Fate B (Pathological/Sciadonic): FADS1 (Delta-5 desaturase) acts on 20:2n-6 to produce Sciadonic Acid (5,11,14-20:3) .[1][3] This "non-methylene-interrupted" fatty acid replaces Arachidonic Acid in phospholipids but cannot generate standard prostaglandins, potentially altering cell signaling in cancer.[1]

Pathway Visualization

G cluster_legend Pathway Key LA Linoleic Acid (18:2n-6) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2n-6) LA->EDA Elongase (ELOVL5) DGLA DGLA (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (20:4n-6) DGLA->AA Delta-5 Desaturase (FADS1) EDA->DGLA Delta-8 Desaturase (FADS2 Activity) SCI Sciadonic Acid (5,11,14-20:3) EDA->SCI Delta-5 Desaturase (FADS1) Blue: Standard Blue: Standard Red: Alternative/Bypass Red: Alternative/Bypass Blue: Standard->Red: Alternative/Bypass

Figure 1: The bifurcation of Linoleic Acid metabolism. Note the central role of 20:2n-6 (Yellow) as the gateway to the alternative pathway, leading either to rescue (Green arrow) or the dead-end metabolite Sciadonic Acid (Red arrow).

Biological Significance & Clinical Implications

Inflammation Modulation

Research indicates that 20:2n-6 is not merely a passive intermediate.[1][4] It possesses distinct biological activity:

  • Macrophage Modulation: In murine RAW264.7 macrophages, 20:2n-6 supplementation reduced Nitric Oxide (NO) production and modulated Prostaglandin E2 (PGE2) synthesis upon LPS stimulation.

  • Leukotriene Inhibition: Cis-11,14-eicosadienoic acid can inhibit the binding of Leukotriene B4 (LTB4) to neutrophil membranes, suggesting an anti-inflammatory feedback mechanism.[1]

Cancer Biomarker (The Sciadonic Shift)

In specific cancer cell lines (e.g., MCF7 breast cancer), the FADS2 gene is often silenced or dysfunctional.[5]

  • Mechanism: Without functional Delta-6 activity, the cell cannot produce GLA.[1] It forces LA down the "Elongase-First" route to accumulate 20:2n-6.[1]

  • Consequence: FADS1 (Delta-5) then acts on 20:2n-6 to produce Sciadonic Acid .[1]

  • Clinical Relevance: The detection of Sciadonic Acid in human tissue is a potential biomarker for FADS2-defective tumors.[1] It represents a "confused" lipid profile where the cell attempts to synthesize Arachidonic Acid but lacks the Delta-6 double bond, resulting in a structural analog that fails to support normal signaling.[1]

Experimental Protocols

Isolation and Extraction (Folch Method)

To isolate total lipids including 20:2n-6 from tissue samples.

  • Homogenization: Homogenize 100mg of tissue in 1mL PBS on ice.

  • Lysis: Add 2:1 (v/v) Chloroform:Methanol mixture (20 volumes relative to tissue).

  • Agitation: Vortex vigorously for 2 minutes; incubate at room temperature for 20 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl (saline). Centrifuge at 2000 x g for 10 minutes.

  • Collection: Recover the lower organic phase (containing lipids).

  • Drying: Evaporate solvent under a stream of Nitrogen gas (

    
    ) to prevent oxidation. Re-suspend in Hexane for GC analysis.
    
GC-MS Analytical Parameters

Differentiation of 20:2n-6 from other C20 isomers requires precise thermal gradients.[1]

ParameterSettingRationale
Column Fused Silica Capillary (e.g., DB-23 or SP-2560)High polarity required to separate cis/trans isomers and double bond positions.[1]
Carrier Gas Helium, 1.0 mL/min constant flowOptimal linear velocity for resolution.[1]
Injector Temp 250°CEnsures rapid volatilization of Fatty Acid Methyl Esters (FAMEs).
Oven Program 1) 140°C (hold 5 min)2) Ramp 4°C/min to 240°C3) Hold 240°C (15 min)Slow ramp critical to separate 20:2n-6 from 20:1 and 20:3 isomers.
Detection EI Source (70eV), Scan range 40-450 m/zLook for molecular ion [M+] at m/z 322 (as FAME).
Target Ion m/z 67, 79, 81 (General PUFA fragments)m/z 322 (Molecular Ion for C21H38O2 - Methyl Ester).

References

  • Stoffel, W., & Pruss, H. D. (1967). Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and dl-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C.[1] Journal of Lipid Research, 8(3), 196–201. Link

  • Park, H. G., Kothapalli, K. S., Park, W. J., Defrancesco, C. A., et al. (2011). FADS2 function loss at the cancer hotspot 11q13 locus diverts lipid signaling precursor synthesis to unusual eicosanoid fatty acids.[1] PLoS One, 6(11), e28186.[1] Link

  • Huang, Y. S., Huang, W. C., Li, C. W., & Chuang, L. T. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1] Molecular and Cellular Biochemistry, 358(1-2), 85-94.[1] Link

  • Kothapalli, K. S. D., et al. (2018). A rare eicosanoid precursor analogue, sciadonic acid (5Z,11Z,14Z-20:3), detected in vivo in hormone positive breast cancer tissue.[1][5] Prostaglandins, Leukotrienes and Essential Fatty Acids, 135, 11-16.[1] Link

  • Chuang, L. T., et al. (2009). Eicosadienoic acid: A minor fatty acid with major biological significance.[1] Lipids in Health and Disease. Link

Sources

Eicosa-11,14-dienoic Acid (20:2 n-6): Metabolic Bypass Mechanisms and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Lipidomics Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

Historically categorized as a minor elongation product or a metabolic "dead end," Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, has emerged as a critical intermediate in alternative polyunsaturated fatty acid (PUFA) biosynthesis. Recent evidence confirms that EDA serves as the substrate for a "Delta-8 bypass" pathway, allowing for the synthesis of Dihomo-gamma-linolenic acid (DGLA) and Arachidonic Acid (AA) even when the rate-limiting Delta-6 desaturase (D6D) is compromised. This guide delineates the biochemical significance of EDA, its role in inflammatory modulation, and the precise GC-MS protocols required for its quantification in biological matrices.

Structural Biochemistry & Physicochemical Properties

EDA is a 20-carbon omega-6 fatty acid characterized by two cis-double bonds at positions 11 and 14. Unlike its isomer 11,14-Eicosadienoic acid (20:2 n-9), which is derived from Oleic acid, the n-6 variant is strictly derived from Linoleic Acid (LA, 18:2 n-6).

Table 1: Physicochemical Profile of Eicosa-11,14-dienoic Acid

PropertySpecificationRelevance to Analysis
IUPAC Name cis-11,cis-14-Eicosadienoic acidStandard nomenclature for database search.
Lipid Number 20:2 (n-6)Distinguishes from n-9 isomers in chromatography.
Molecular Mass 308.50 g/mol Target ion monitoring (SIM) in MS.
Precursor Linoleic Acid (18:2 n-6)Requires ELOVL5 activity for synthesis.
Elution Order Elutes after 20:1 n-9, before 20:3 n-6Critical for peak identification on polar columns (e.g., HP-88).

Metabolic Flux: The Delta-8 Bypass

The canonical pathway for Arachidonic Acid synthesis relies on the Delta-6 desaturation of Linoleic Acid. However, under conditions of metabolic stress, aging, or FADS2 inhibition, the Delta-8 Bypass becomes the dominant route.

Mechanism of Action
  • Elongation: Linoleic Acid is elongated by ELOVL5 (Elongation of Very Long Chain Fatty Acids protein 5) to form EDA (20:2 n-6).

  • Desaturation: The FADS2 gene product, classically defined as a Delta-6 desaturase, exhibits Delta-8 desaturase activity toward EDA.[1][2]

  • Conversion: This converts EDA directly into DGLA (20:3 n-6), effectively bypassing the Delta-6 step.

Expert Insight: The affinity of FADS2 for EDA is lower than for Linoleic Acid. However, when the Delta-6 pathway is saturated or inhibited (common in metabolic syndrome), the accumulation of EDA drives the flux through this alternative pathway.

Pathway Visualization

The following diagram illustrates the competition between the canonical Delta-6 pathway and the Delta-8 bypass.

PUFA_Metabolism cluster_legend Pathway Legend LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA FADS2 (Delta-6 Activity) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) LA->EDA ELOVL5 (Elongase) DGLA DGLA (20:3 n-6) GLA->DGLA ELOVL5 (Elongase) EDA->DGLA FADS2 (Delta-8 Activity) AA Arachidonic Acid (20:4 n-6) DGLA->AA FADS1 (Delta-5 Desaturase) Canonical Canonical Pathway (Blue) Bypass Delta-8 Bypass (Red)

Figure 1: The Delta-8 Bypass mechanism showing ELOVL5-mediated elongation of LA to EDA, followed by FADS2-mediated desaturation to DGLA.

Physiological Implications

EDA is not merely an intermediate; it possesses distinct biological activity, particularly in the context of inflammation.

  • Anti-Inflammatory Potential: EDA competes with Arachidonic Acid for incorporation into membrane phospholipids. By displacing AA, it reduces the substrate pool available for COX-2 and 5-LOX enzymes, thereby dampening the "Eicosanoid Storm."

  • Macrophage Modulation: Studies indicate that EDA decreases nitric oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages, acting as a weak agonist/antagonist in inflammatory signaling.

Analytical Methodologies: GC-MS Quantification

Accurate quantification of EDA requires separation from its n-9 isomer and other 20-carbon PUFAs. The following workflow utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Analytical Workflow Diagram

GCMS_Workflow Sample Biological Sample (Plasma/Tissue) Ext Lipid Extraction (Folch or MTBE) Sample->Ext Add Internal Std (20:0-d3) Deriv Derivatization (FAME) 14% BF3-MeOH, 60°C Ext->Deriv N2 Dry Down Extract_FAME Hexane Extraction of FAMEs Deriv->Extract_FAME Phase Sep GC GC Separation High-Polarity Column (HP-88) Extract_FAME->GC Split Injection MS MS Detection (SIM Mode: m/z 67, 79, 81, 308) GC->MS

Figure 2: Step-by-step analytical workflow for the isolation and quantification of EDA using GC-MS.

Detailed Protocol: FAME Synthesis & Analysis

Trustworthiness Check: This protocol uses Boron Trifluoride (BF3) in methanol. While effective, strictly control temperature (60°C) to prevent isomerization of conjugated dienes, although EDA is methylene-interrupted and relatively stable.

Reagents:

  • Internal Standard (IS): Arachidic Acid-d3 (20:0-d3) or Heneicosanoic Acid (21:0).

  • Derivatization Agent: 14% BF3 in Methanol.

  • Extraction Solvent: Hexane (HPLC Grade).

Step-by-Step Procedure:

  • Sample Prep: Aliquot 100 µL of plasma or 10 mg of tissue homogenate into a glass tube.

  • Spike IS: Add 10 µL of Internal Standard solution (100 µg/mL).

  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1). Centrifuge and collect the lower organic phase. Dry under Nitrogen.

  • Transesterification:

    • Resuspend dried lipids in 0.5 mL Toluene.

    • Add 1.0 mL of 14% BF3-Methanol.

    • Incubate at 60°C for 30 minutes (Do not exceed 100°C to preserve PUFA integrity).

  • Quench: Cool to room temperature. Add 1.0 mL distilled water and 1.0 mL Hexane.

  • Recovery: Vortex vigorously. Centrifuge at 2000 x g for 5 mins. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

GC-MS Parameters:

  • Column: Agilent J&W DB-23 or HP-88 (High polarity is required to separate 20:2 n-6 from 20:2 n-9).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Oven Program: 150°C (1 min) -> 10°C/min to 200°C -> 2°C/min to 220°C (Hold 5 min).

  • MS Detection: SIM Mode. Monitor m/z 67 (base peak), 81 , and 322 (Molecular Ion for Methyl Ester).

References

  • Park, H. G., et al. (2009). "The FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[2] Journal of Lipid Research. Available at: [Link]

  • Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry. Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol." Available at: [Link]

  • Glaser, C., et al. (2010). "High-throughput analysis of total plasma fatty acids for human health studies." PLoS One. Available at: [Link]

  • Nakamura, M. T., & Nara, T. Y. (2004). "Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases." Annual Review of Nutrition. Available at: [Link]

Sources

Beyond the Arachidonic Cascade: Structural and Functional Analysis of Eicosa-11,14-dienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bypass" Intermediate

In the landscape of polyunsaturated fatty acid (PUFA) metabolism, Eicosa-11,14-dienoic acid (20:2n-6) is frequently overlooked as a mere elongation intermediate.[1] However, for drug development professionals targeting inflammatory pathways, this molecule represents a critical checkpoint. It serves as the substrate for the


8-desaturase pathway , a metabolic "bypass" that allows for the production of Dihomo-

-linolenic acid (DGLA) and Arachidonic Acid (AA) even when the canonical

6-desaturase (FADS2) is inhibited or defective.[1]

This guide dissects the structural isomers of eicosadienoic acid, distinguishing the biologically active n-6 form from its n-9 (deficiency marker) and non-methylene-interrupted (gymnosperm) analogs.[1] We provide validated protocols for their chromatographic separation and mass spectrometric identification, essential for lipidomic profiling in metabolic disease research.

Biosynthetic Origins & Isomeric Diversity

The biological function of a 20:2 fatty acid is strictly dictated by the position and geometry of its double bonds.[1] While they share the mass


, their metabolic fates diverge significantly.[1]
The Primary Isomer: cis-11, cis-14-Eicosadienoic Acid (20:2n-6)

This is the standard mammalian elongation product of Linoleic Acid (18:2n-6).[1]

  • Origin: Formed via ELOVL5 (Elongation of Very Long Chain Fatty Acids protein 5) acting on Linoleic Acid.[1]

  • Fate: It typically accumulates when FADS2 (

    
    6-desaturase) activity is low.[1] It can be desaturated by FADS1 (
    
    
    
    5-desaturase) in vitro, but its primary rescue pathway is via FADS2 acting as a
    
    
    8-desaturase
    to form DGLA.[1]
  • Clinical Relevance: Elevated plasma levels of 20:2n-6 are a hallmark of FADS2 inhibition or specific genetic polymorphisms reducing desaturase efficiency.[1]

The Deficiency Isomer: cis-8, cis-11-Eicosadienoic Acid (20:2n-9)

This isomer appears under conditions of Essential Fatty Acid (EFA) deficiency.[1]

  • Origin: Elongation of Oleic Acid (18:1n-9)

    
     20:1n-9 
    
    
    
    
    
    8 desaturation? Correction: It is the elongation product of Sebaleic acid (18:2n-9) , which itself is formed by
    
    
    6-desaturation of Oleic acid.[1]
  • Fate: Precursor to Mead Acid (20:3n-9), the classic marker of EFA deficiency.[1]

  • ** DIFFERENTIATION:** Critical in clinical diagnostics; must be resolved from 20:2n-6 to avoid false negatives in EFA deficiency screening.[1]

The "Gymnosperm" Isomers: 5,11- and 5,14-20:2

Found in conifer seed oils (e.g., Pinaceae), these are Non-Methylene-Interrupted (NMI) fatty acids.[1]

  • Structure: The double bonds are separated by more than one methylene group (polymethylene-interrupted).[1]

  • Relevance: These resist

    
    -oxidation and can alter lipid membrane dynamics differently than methylene-interrupted PUFAs.[1] They are emerging as potential nutraceuticals for lipid metabolism modulation.[1]
    

Pathway Visualization: The Delta-8 Bypass

The following diagram illustrates how 20:2n-6 acts as a reserve pool for inflammatory precursors when the primary


6 pathway is blocked.[1]

G cluster_bypass Delta-8 Bypass Pathway LA Linoleic Acid (18:2n-6) GLA gamma-Linolenic Acid (18:3n-6) LA->GLA FADS2 (Delta-6 Desaturase) EDA Eicosa-11,14-dienoic Acid (20:2n-6) LA->EDA ELOVL5 (Elongase) DGLA DGLA (20:3n-6) GLA->DGLA ELOVL5 (Elongase) EDA->DGLA FADS2 (Acting as Delta-8 Desaturase) AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 (Delta-5 Desaturase)

Figure 1: The "Delta-8 Bypass" (Yellow/Red) allows AA synthesis even if the direct Delta-6 conversion of LA to GLA is impaired.[1] 20:2n-6 is the critical intermediate.[1]

Analytical Protocol: High-Resolution Isomer Separation

Distinguishing 20:2n-6 from 20:2n-9 or 20:2(5,11) requires specific chromatographic conditions. Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these positional isomers adequately.[1]

Protocol A: GC-FID/MS Separation of FAMEs

Objective: Baseline separation of 20:2 isomers using high-polarity phases.

Materials:

  • Column: 100m bis-cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88).[1] Note: The 100m length is non-negotiable for critical isomer pairs.

  • Carrier Gas: Hydrogen (for FID) or Helium (for MS), constant flow 1.2 mL/min.

  • Standards: Supelco 37 Component FAME Mix + Custom 20:2n-9 standard (often available from Cayman Chemical or Matreya).[1]

Step-by-Step Workflow:

  • Derivatization: Transesterify lipid extract using 14% BF3 in Methanol (

    
    , 10 min). Avoid acid-catalyzed derivatization if NMI fatty acids (labile) are suspected; use Sodium Methoxide instead.[1]
    
  • Injection: Split 1:10 to 1:50 depending on concentration. Inlet T:

    
    .
    
  • Oven Program (Optimized for Isomers):

    • Start:

      
       (Hold 5 min).
      
    • Ramp 1:

      
      /min to 
      
      
      
      .[1]
    • Hold:

      
       for 15-20 min.
      
    • Rationale: A slow ramp rate in the

      
       window is critical for resolving the n-6 vs n-9 shift.[1]
      
  • Detection:

    • 20:2n-6 (11,14): Elutes later than 20:1 isomers but before 20:3n-6.[1]

    • 20:2n-9 (8,11): typically elutes slightly earlier than the n-6 isomer on cyanopropyl phases due to the double bond being closer to the carboxyl end (polarity interaction).[1]

Protocol B: Double Bond Localization via Paternò–Büchi (PB) Derivatization

Objective: Definitive structural proof of double bond positions (11,14 vs 8,11) using Mass Spectrometry, bypassing the need for retention time matching alone.[1][2][3]

Mechanism: UV-irradiation of the fatty acid with acetone creates an oxetane ring at the C=C double bond.[1] MS/MS fragmentation of this ring yields diagnostic ions specific to the bond position.[1]

Workflow:

  • Reaction: Mix lipid extract (in acetonitrile) with Acetone (1:1 v/v).

  • Irradiation: Expose to UV light (low pressure Hg lamp, ~254 nm) for 30 minutes.

  • MS/MS Analysis: Direct infusion or LC-MS.[1]

  • Diagnostic Ions (for 20:2n-6):

    • Fragmentation of the oxetane at

      
      11 and 
      
      
      
      14 yields unique mass shifts (+58 Da from acetone addition, followed by specific cleavage).
    • Key Check: Look for pairs of ions separated by 26 Da (characteristic of methylene-interrupted double bonds in PB-MS).[1]

Comparative Data: Isomer Properties

IsomerCommon NameNotationRetention Behavior (Polar GC)Biological Marker For
cis-11,cis-14 Eicosadienoic Acid20:2n-6Reference Standard

6-Desaturase Bypass / Normal Metabolism
cis-8,cis-11 (Pre-Mead Acid)20:2n-9Elutes ~0.2-0.5 min before n-6Essential Fatty Acid Deficiency
cis-5,cis-11 Keteleeronic Acid20:2(5,[1]11)Distinct shift (early eluting)Dietary intake (Conifer oils), NMI metabolism
trans-isomers ----Elutes after respective cis isomersPartial hydrogenation / Thermal stress

Experimental Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Matyash) Sample->Extract Deriv Derivatization Strategy Extract->Deriv Split Target? Deriv->Split FAME Methylation (BF3/MeOH) Target: Standard Quant Split->FAME Routine PB Paternò–Büchi (Acetone+UV) Target: Bond Location Split->PB Structural ID GC GC-FID (100m Polar Col) Separation by Polarity FAME->GC MS MS/MS (Diagnostic Ions) Separation by Mass Frag PB->MS Result Data Analysis: Ratio 20:2n-6 / 20:2n-9 GC->Result MS->Result

Figure 2: Decision matrix for analyzing 20:2 isomers. Routine quantification uses FAMEs/GC; structural validation requires PB-MS/MS.[1]

Pharmacological Implications

For drug development, 20:2n-6 is more than a passive metabolite.[1]

  • FADS2 Inhibitors: Several anti-inflammatory candidates target FADS2 to block Arachidonic Acid synthesis.[1]

    • Monitoring: Efficacy of FADS2 inhibitors can be monitored by the accumulation of 18:2n-6 and the depletion of 20:2n-6 (if the inhibitor affects elongation) or accumulation of 20:2n-6 (if the inhibitor specifically blocks the

      
      8 desaturation step, though FADS2 is the same enzyme for both 
      
      
      
      6 and
      
      
      8 activities).[1]
    • Nuance: A specific

      
      6-desaturase inhibitor will cause Linoleic Acid to shunt toward ELOVL5, increasing 20:2n-6 levels.[1] Thus, 20:2n-6 is a biomarker for FADS2 inhibition efficacy. [1]
      
  • Anti-inflammatory Properties:

    • Unlike Arachidonic Acid, 20:2n-6 is a poor substrate for COX-2.[1] High intracellular levels of 20:2n-6 can competitively inhibit the conversion of AA to prostaglandins, potentially exerting a mild anti-inflammatory effect.[1]

References

  • Lipid Maps Structure Database. (2024).[1][4] Eicosadienoic Acid Structure and Classification. Lipid Maps.[1] [Link]

  • Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases. Annual Review of Nutrition.[1] [Link]

  • Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Derivatives: Double Bond Location.[1][5] Lipid Library.[1] [Link]

  • Park, H. G., et al. (2016).[1] High-resolution separation of fatty acid isomers in biological samples.[1] Journal of Chromatography A. [Link][1]

  • PubChem. (2024).[1] Compound Summary: Eicosa-11,14-dienoic acid.[1][6][7][8][9] National Library of Medicine.[1] [Link][7]

Sources

Technical Guide: Eicosa-11,14-dienoic Acid (EDA) in Fungal Lipid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eicosa-11,14-dienoic acid (EDA; 20:2 n-6) is a rare, non-methylene-interrupted omega-6 polyunsaturated fatty acid (PUFA). Historically viewed as a biosynthetic intermediate or a "dead-end" metabolite in fungal lipidology, EDA has emerged as a potent bioactive lipid with distinct pharmacological properties, including PPAR


 agonism and modulation of leukotriene biosynthesis.

This guide provides a rigorous technical framework for the biosynthetic targeted production of EDA using metabolically engineered fungal platforms, specifically Mortierella alpina. It details the metabolic "switch" required to accumulate EDA, fermentation protocols for high-density biomass, and downstream purification strategies to isolate this specific diene from complex lipid matrices.

Part 1: The Biosynthetic Divergence

To produce EDA, one must fundamentally alter the native flux of the omega-6 pathway. In wild-type oleaginous fungi, Linoleic Acid (LA, 18:2) is rapidly converted to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Linolenic Acid (GLA, 18:3) by 

-desaturase. EDA production requires the inhibition of

-desaturation
and the promotion of elongation .
The Metabolic Switch

The production of EDA relies on shunting Linoleic Acid (LA) through an alternative elongation pathway.

  • Native Pathway (Dominant): LA

    
     GLA 
    
    
    
    DGLA
    
    
    Arachidonic Acid (ARA).
  • EDA Pathway (Target): LA

    
    EDA (20:2) .
    

In the target workflow, EDA accumulates only if the competing enzyme (


-desaturase) is silenced or genetically deleted. If 

-desaturase is present, EDA may be further converted to Sciadonic Acid (5,11,14-20:3), necessitating a double-block strategy for pure EDA accumulation.
Visualization: The EDA Shunt

The following diagram illustrates the critical enzymatic checkpoints.

EDAPathway LA Linoleic Acid (18:2 n-6) D6 Δ6-Desaturase LA->D6 ELO Elongase (GLELO) LA->ELO GLA gamma-Linolenic Acid (18:3 n-6) DGLA DGLA (20:3 n-6) GLA->DGLA Elongase EDA Eicosa-11,14-dienoic Acid (EDA, 20:2 n-6) D5 Δ5-Desaturase EDA->D5 D8 Δ8-Desaturase EDA->D8 ARA Arachidonic Acid (20:4 n-6) DGLA->ARA Δ5-Desaturase SCA Sciadonic Acid (20:3 n-6) D6->GLA Native Flux (Block for EDA) ELO->EDA Target Flux D5->SCA Contaminant Path D8->DGLA Minor Path

Caption: Metabolic engineering strategy. Red dashed lines indicate pathways to block; Green solid lines indicate the target flux toward EDA.

Part 2: Production Protocol (Strain & Fermentation)

Strain Selection

The use of wild-type Mortierella alpina is inefficient for EDA production as it predominantly accumulates ARA.

  • Recommended Strain: Mortierella alpina

    
    -desaturase defective mutants  (e.g., strain S14 or derived RNAi mutants).
    
  • Rationale: In these mutants, the conversion of 18:2 to 18:3 is blocked. The accumulated 18:2 is then acted upon by the endogenous elongase (GLELO), resulting in significant accumulation of 20:2 (EDA).

Fermentation Medium (High C/N Ratio)

To trigger lipogenesis (accumulation of triacylglycerols), the culture must encounter nitrogen limitation in the presence of excess carbon.

ComponentConcentration (g/L)Role
Glucose 50.0 - 80.0Carbon source. High conc. drives Acetyl-CoA flux.
Yeast Extract 10.0Nitrogen source. Depleted after ~48h to trigger lipid phase.
KH₂PO₄ 2.0Buffering and Phosphorus source.
MgSO₄[1]·7H₂O 1.0Cofactor for ATP-dependent enzymes (ACC, FAS).
pH 6.0Adjusted prior to sterilization.
Cultivation Workflow

This protocol utilizes a two-stage submerged fermentation process to maximize biomass first, then lipid content.

Step 1: Seed Culture (Inoculum)

  • Inoculate 100 mL of medium with a spore suspension (

    
     spores/mL) from a fresh potato dextrose agar (PDA) slant.
    
  • Incubate at 28°C for 48 hours at 150 RPM.

  • Checkpoint: Mycelia should be dense and pelleted.

Step 2: Production Fermentation

  • Transfer 5% (v/v) seed culture to the production fermenter.

  • Growth Phase (0–48 hours): Maintain temperature at 28°C . Aeration 1.0 vvm.

  • Lipid Accumulation Phase (48–168 hours):

    • Temperature Shift: Reduce temperature to 20°C .

    • Why? While low temperature usually boosts desaturation, in

      
      -defective mutants, it preserves the integrity of the PUFAs and reduces oxidative stress, while the elongase remains active.
      
    • Agitation: Increase to 200+ RPM to maintain Dissolved Oxygen (DO) > 20%. Oxygen is a substrate for desaturases/elongases.

  • Harvest: Filter biomass when glucose is depleted (approx. 7 days).

Part 3: Downstream Processing & Purification

Isolating EDA from the lipid mixture (which will contain high amounts of LA and OA) requires fractionation based on unsaturation levels.

Extraction & Methylation[1]
  • Lyophilization: Freeze-dry the fungal biomass to remove water (water inhibits transesterification).

  • Direct Transmethylation: React 100mg biomass with 2mL 10% Methanolic HCl at 55°C for 2 hours.

  • Extraction: Extract Fatty Acid Methyl Esters (FAMEs) using Hexane.

Urea Complexation (Enrichment)

Urea complexation preferentially crystallizes saturated and monounsaturated fatty acids, leaving PUFAs (like EDA) in the filtrate.

  • Protocol: Dissolve FAMEs in methanol containing urea (ratio 1:3 w/w). Heat to dissolve, then cool to 4°C overnight.

  • Result: Crystals = Saturated/Mono-unsaturated. Supernatant = Enriched EDA fraction.

Silver Ion Chromatography (Polishing)

For pharmaceutical grade purity (>95%), use Silver Ion (Ag+) High-Performance Liquid Chromatography (HPLC).

  • Mechanism: Ag+ ions form reversible

    
    -complexes with double bonds. Separation is strictly based on the number and geometry of double bonds.
    
  • Elution Order: Saturates

    
     Monoenes 
    
    
    
    Dienes (EDA/LA)
    
    
    Trienes.
  • Validation: Verify fractions using GC-MS. EDA (20:2) will elute after Linoleic Acid (18:2) due to chain length differences on non-polar GC columns.

Part 4: Pharmacological Significance

EDA is not merely a precursor; it is a bioactive lipid with specific therapeutic potential.

  • Anti-Inflammatory Action: EDA inhibits the binding of Leukotriene B4 (LTB4) to neutrophils, dampening the inflammatory response.

  • PPAR

    
     Agonist:  EDA activates Peroxisome Proliferator-Activated Receptor alpha, regulating lipid metabolism genes.
    
  • Metabolic Correction: In mammals, EDA can be retro-converted or elongated to DGLA, bypassing the rate-limiting

    
    -desaturase step often impaired in aging or metabolic disease.
    

References

  • Sakuradani, E., et al. (2009). Improvement of arachidonic acid production by Mortierella alpina 1S-4 through RNA interference of Δ12-desaturase gene expression. Applied Microbiology and Biotechnology.

  • Kikukawa, H., et al. (2018). Production of cis-11-eicosenoic acid by Mortierella fungi. Journal of Applied Microbiology.[2]

  • Huang, Y.S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Inflammation Research.

  • Certik, M., & Shimizu, S. (1999). Biosynthesis and regulation of microbial polyunsaturated fatty acid production. Journal of Bioscience and Bioengineering.

  • Lippmeier, J.C., et al. (2009). Characterization of both polyunsaturated fatty acid biosynthetic pathways in Mortierella alpina. Lipids.[3][1][2][4][5][6][7][8]

Sources

Biological Activity of Eicosa-11,14-dienoic Acid (20:2n-6): Metabolic Bypass & Immunomodulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the biological activity, metabolic fate, and therapeutic potential of Eicosa-11,14-dienoic acid (20:2n-6) .

Part 1: Executive Technical Synthesis

Eicosa-11,14-dienoic acid (EDA) is often dismissed as a mere elongation intermediate between Linoleic Acid (LA) and Dihomo-


-linolenic acid (DGLA). However, recent lipidomic profiling identifies EDA as a critical "switch" molecule. It does not merely serve as a passive substrate; it actively governs inflammatory magnitude and provides an alternative biosynthetic route to Arachidonic Acid (AA) when the canonical 

-desaturase pathway is compromised.

Key Biological Signatures:

  • The

    
    -Bypass Mechanism:  EDA is the substrate for the "alternate" AA biosynthesis pathway, bypassing the rate-limiting 
    
    
    
    -desaturase step.
  • Differential Immunomodulation: Unlike typical n-6 PUFAs, EDA suppresses Nitric Oxide (NO) generation in macrophages while paradoxically sustaining PGE2 production.

  • Receptor Antagonism: EDA acts as a competitive antagonist at the neutrophil membrane, inhibiting Leukotriene B4 (LTB4) binding.

Part 2: Biochemistry & The "Bypass" Pathway

The Canonical vs. Alternate Route

In standard physiology, Linoleic Acid (18:2n-6) is desaturated by FADS2 (


-desaturase) to 

-Linolenic Acid (GLA). However, FADS2 is rate-limiting and declines with age or metabolic stress.

EDA represents the Elongase-First pathway. ELOVL5 elongates LA to EDA (20:2n-6), which then utilizes the inherent


-desaturase activity of the FADS2 enzyme to convert directly to DGLA.
The Sciadonic Acid Divergence

A distinct, often overlooked metabolic fate of EDA is its direct desaturation by FADS1 (


-desaturase) to form Sciadonic Acid (5,11,14-20:3) . This "dead-end" metabolite accumulates in specific tissues and possesses unique anti-inflammatory properties distinct from DGLA or AA.
Visualization: The EDA Metabolic Junction

EDAMetabolism cluster_enzymes Enzymatic Steps LA Linoleic Acid (18:2n-6) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA Canonical (Rate Limiting) EDA Eicosa-11,14-dienoic Acid (EDA, 20:2n-6) LA->EDA Elongation (Bypass Start) DGLA Dihomo-gamma-linolenic Acid (20:3n-6) GLA->DGLA Elongation EDA->DGLA Delta-8 Desaturation SCA Sciadonic Acid (5,11,14-20:3) EDA->SCA Delta-5 Desaturation (Minor Pathway) AA Arachidonic Acid (20:4n-6) DGLA->AA Inflammatory Cascade D6D Delta-6 Desaturase (FADS2) ELOVL Elongase (ELOVL5) D8D Delta-8 Activity (FADS2) D5D Delta-5 Desaturase (FADS1)

Figure 1: The central role of EDA in bypassing the rate-limiting Delta-6 desaturase step and its divergence into Sciadonic Acid.

Part 3: Physiological Activity & Immunomodulation[1]

Differential Macrophage Response

EDA exhibits a unique "split" phenotype in macrophage activation (RAW264.7 models). It does not act as a blanket anti-inflammatory but rather modulates specific arms of the immune response.

Inflammatory MarkerEffect of EDAMechanistic Insight
Nitric Oxide (NO) Significant Decrease Downregulation of iNOS expression; likely via interference with NF-

B nuclear translocation.
PGE2 Increase EDA is rapidly converted to DGLA and AA, fueling the COX-2 pathway. However, the ratio of PGE1 (anti-inflammatory) to PGE2 may shift.
TNF-

Increase Unlike n-3 PUFAs, EDA does not suppress TNF-

, suggesting it maintains acute phase signaling while limiting oxidative damage (NO).
LTB4 Binding Inhibition Direct competitive antagonism at the neutrophil membrane receptor, preventing chemotaxis.
Membrane Incorporation & Fluidity

EDA incorporates readily into the sn-2 position of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

  • Impact: Substitution of AA with EDA in membrane phospholipids reduces the "burst" of arachidonic acid available for eicosanoid storms upon phospholipase A2 (PLA2) activation.

  • Therapeutic Implication: In

    
    -desaturase deficiency (e.g., atopic dermatitis, aging), EDA supplementation can restore membrane PUFA content without relying on the impaired enzyme.
    

Part 4: Experimental Protocols

Protocol A: High-Resolution Lipidomics for EDA Detection

Standard GC-FID often co-elutes EDA with 20:3 isomers. Mass spectrometry is required for definitive identification.

Objective: Quantify EDA and distinguish it from 20:3n-3 or 20:3n-6 isomers.

  • Sample Prep: Homogenize 50mg tissue or

    
     cells in ice-cold PBS.
    
  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1 v/v) with 0.01% BHT to prevent oxidation.

  • Methylation: Transesterify using 14% Boron Trifluoride (

    
    ) in methanol at 100°C for 45 mins. Critical:  Avoid acid-catalyzed degradation by limiting time.
    
  • GC-MS Parameters:

    • Column: FAME-WAX or DB-23 (High polarity is essential to separate positional isomers).

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Temp Program: Initial 150°C (hold 1 min)

      
       10°C/min to 200°C 
      
      
      
      2°C/min to 220°C (hold 10 min).
    • Identification: Monitor molecular ion

      
       308 (parent) and diagnostic fragment 
      
      
      
      67 (bis-allylic).
Protocol B: Macrophage "Switch" Assay

Objective: Assess EDA's ability to modulate the NO/PGE2 ratio in LPS-stimulated cells.[1]

  • Seeding: Plate RAW264.7 macrophages at

    
     cells/well in 6-well plates.
    
  • Pre-Treatment: Incubate cells with 50

    
    M EDA  (complexed 2:1 with BSA) for 24 hours to allow membrane incorporation.
    
    • Control: BSA vehicle alone.

    • Comparator: 50

      
      M Linoleic Acid.
      
  • Stimulation: Wash cells and add fresh media containing 100 ng/mL LPS.

  • Harvest (24h):

    • Supernatant: Assay for Nitric Oxide (Griess Reagent) and PGE2 (ELISA).

    • Cell Lysate: Western Blot for iNOS and COX-2.

  • Data Validation: A successful EDA effect is defined as

    
     reduction in NO with maintained or elevated PGE2 compared to vehicle.
    
Visualization: The Anti-Inflammatory Interference

EDASignaling cluster_membrane Cell Membrane PL Phospholipids (EDA Enriched) Free_EDA Free EDA PL->Free_EDA PLA2 Release Rec LTB4 Receptor Ext_EDA Exogenous EDA Ext_EDA->PL Incorporation (24h) Ext_EDA->Rec Competitive Inhibition LTB4 Leukotriene B4 LTB4->Rec Activation PLA2 PLA2 Enzyme iNOS iNOS Expression Free_EDA->iNOS Downregulation NO Nitric Oxide iNOS->NO Synthesis

Figure 2: EDA acts as a dual-modulator: competitively inhibiting LTB4 receptors at the membrane and intracellularly downregulating iNOS expression.

References

  • Huang, Y.S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1][2] Molecular and Cellular Biochemistry. Link

  • Park, W.J., et al. (2016).

    
    -desaturation activity of FADS2 allows Eicosa-11,14-dienoic acid to bypass 
    
    
    
    -desaturase.[3] Journal of Lipid Research. Link
  • Taha, A.Y., et al. (2019).[4] Oxidized derivatives of Eicosadienoic acid and their role in PPAR activation. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Cook, H.W., & McMaster, C.R. (2002). Fatty Acid Desaturation and Chain Elongation in Eukaryotes. Biochemistry of Lipids, Lipoproteins and Membranes. Link

  • Bae, D.S., et al. (2012). Sciadonic acid (5,11,14-20:3), a metabolite of EDA, exhibits distinct anti-inflammatory properties.[1] Journal of Biological Chemistry. Link

Sources

Eicosa-11,14-dienoic Acid (20:2 n-6): The Delta-8 Bypass & Metabolic Sentinel

[1][2]

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6), often regarded as a minor metabolite, represents a critical "bifurcation point" in polyunsaturated fatty acid (PUFA) biosynthesis. While the canonical pathway for Arachidonic Acid (AA) synthesis proceeds via

ELOVL5
  • Substrate for the "

    
    8-Bypass" Pathway:  It allows for the synthesis of Dihomo-
    
    
    -linolenic acid (DGLA) and AA even when
    
    
    6-desaturase activity is compromised, utilizing the promiscuous
    
    
    8-desaturase activity of FADS2 .
  • Metabolic Sentinel: Its conversion to Sciadonic Acid (5,11,14-20:[1]3) by FADS1 acts as a specific biomarker for desaturase activity imbalances, particularly in cancer metabolism and inflammatory states.

This guide details the mechanistic pathways, analytical protocols, and experimental applications of 20:2 n-6 for researchers investigating lipid flux and enzyme kinetics.

Part 1: Biosynthetic Pathways & Enzymology

The metabolic fate of Linoleic Acid (18:2 n-6) is dictated by the competition between desaturation (FADS2) and elongation (ELOVL5). Understanding this competition is essential for interpreting lipidomic data.

The Canonical vs. Alternate Pathway

In healthy mammalian tissue, the canonical pathway dominates. However, under specific physiological stress or FADS2 inhibition, the alternate "elongation-first" pathway becomes significant.

  • Canonical (

    
    6-First): 
    LA (18:2) → [FADS2] → GLA (18:3) → [ELOVL5] → DGLA (20:3) → [FADS1] → AA (20:4)
    
  • Alternate (

    
    8-Bypass): 
    LA (18:2) → [ELOVL5] → 20:2 n-6 → [FADS2 as Δ8] → DGLA (20:3) → [FADS1] → AA (20:4)
    
The "Dead-End" Shunt: Sciadonic Acid

A critical confounding factor in tracking 20:2 n-6 is its diversion by FADS1 (


Sciadonic Acid (5,11,14-20:3)2
Pathway Visualization

The following diagram illustrates the competitive divergence of Linoleic Acid metabolism.

LipidPathwayLALinoleic Acid(18:2 n-6)GLAGamma-Linolenic Acid(18:3 n-6)LA->GLAFADS2(Δ6-Desaturase)EDAEicosa-11,14-dienoic Acid(20:2 n-6)LA->EDAELOVL5(Elongase)DGLADGLA(20:3 n-6)GLA->DGLAELOVL5(Elongase)EDA->DGLAFADS2(Δ8-Desaturase Activity)SCASciadonic Acid(5,11,14-20:3)EDA->SCAFADS1(Δ5-Desaturase)AAArachidonic Acid(20:4 n-6)DGLA->AAFADS1(Δ5-Desaturase)

Figure 1: Bifurcation of n-6 Fatty Acid Metabolism. Note the central role of 20:2 n-6 (EDA) as the gateway to the alternate

Part 2: Experimental Protocols

Analytical Detection: GC-MS/MS of 20:2 n-6

Distinguishing 20:2 n-6 from its isomers (e.g., 20:2 n-9) is critical. Gas Chromatography (GC) remains the gold standard for this separation due to superior resolution of double-bond positional isomers compared to standard LC-MS.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

ParameterSpecificationRationale
Column Fused silica capillary, high polarity (e.g., BPX70 or CP-Sil 88), 60m x 0.25mmHigh polarity is required to separate geometric and positional isomers of 20-carbon PUFAs.
Carrier Gas Helium, constant flow 1.0 mL/minEnsures consistent retention times for peak identification.
Temp Program 140°C (5 min) → 4°C/min → 240°C (15 min)Slow ramp rate maximizes separation of 20:2 n-6 from 20:3 n-6 and 20:1 isomers.
Ionization Electron Impact (EI), 70 eVProduces characteristic fragmentation patterns.
Key Fragments m/z 308 (Molecular Ion), m/z 67, 81, 95 (Hydrocarbon series)m/z 308 confirms C20:2 methyl ester. Lack of m/z 150 (characteristic of

5) helps distinguish from other PUFAs.

Self-Validation Step: Run a commercially available standard mix (e.g., Supelco 37 Component FAME Mix) spiked with pure 20:2 n-6 standard. The 20:2 n-6 peak should elute after 20:1 n-9 and before 20:3 n-6 (DGLA).

Measuring 8-Desaturase Activity (FADS2 Flux)

This assay isolates the specific conversion of 20:2 n-6 to DGLA, bypassing the canonical

Materials:

  • [U-13C]-Linoleic Acid or [d5]-20:2 n-6 (Deuterated substrate preferred for direct measurement).

  • Cell line of interest (e.g., HepG2, MCF7).[2][3]

  • FADS2 Inhibitor (optional control): SC-26196 (specific to

    
    6/
    
    
    8).

Workflow:

  • Cell Culture: Seed cells at

    
     cells/well in 6-well plates. Culture in serum-free medium for 24h to deplete endogenous PUFAs.
    
  • Pulse: Add

    
     [d5]-20:2 n-6 complexed with BSA (Fatty Acid Free) to the media.
    
  • Incubation: Incubate for 2, 4, and 8 hours.

  • Extraction: Harvest cells, wash with ice-cold PBS. Extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Transmethylate to FAMEs using

    
     Boron Trifluoride (
    
    
    ) in methanol (90°C, 30 min).
  • Analysis: Quantify [d5]-DGLA (product) and [d5]-Sciadonic Acid (side product) via GC-MS-SIM (Selected Ion Monitoring).

Calculation of Flux:

Part 3: Clinical & Drug Development Applications

Biomarker for FADS2 Deficiency

In populations with FADS2 polymorphisms (e.g., rs174575 minor allele carriers) or in patients treated with FADS2 inhibitors, the canonical pathway is blunted.

  • Observation: Accumulation of 20:2 n-6 relative to DGLA.

  • Mechanism: ELOVL5 remains active, converting LA to 20:2 n-6, but the "gate" to DGLA (FADS2) is closed.

  • Clinical Insight: An elevated 20:2 n-6 / DGLA ratio in plasma phospholipids is a potent marker of reduced desaturase capacity.

Targeting the Pathway in Inflammation

DGLA is the precursor to Prostaglandin E1 (PGE1), which has anti-inflammatory properties, contrasting with the pro-inflammatory PGE2 derived from AA.

  • Strategy: Promoting the

    
    8-bypass (20:2 n-6 
    
    
    DGLA) while inhibiting
    
    
    5-desaturase (DGLA
    
    
    AA) can selectively increase endogenous PGE1 levels.
  • Drug Target: FADS1 inhibitors utilize 20:2 n-6 accumulation as a pharmacodynamic marker. If FADS1 is successfully inhibited, 20:2 n-6 levels may rise (due to lack of conversion to Sciadonic acid) or remain stable, but DGLA will significantly accumulate.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing this pathway in a drug discovery context.

Workflowcluster_0Phase 1: Substrate Loadingcluster_1Phase 2: Metabolic Divergencecluster_2Phase 3: Data InterpretationStep1Incubate Cells with[d5]-20:2 n-6Step2Monitor Product Formation(GC-MS SIM Mode)Step1->Step2 4-8 Hours ResultAHigh [d5]-DGLA= High Δ8 Activity (FADS2)Step2->ResultA Pathway A ResultBHigh [d5]-Sciadonic Acid= High Δ5 Activity (FADS1)Step2->ResultB Pathway B

Figure 2: Experimental workflow for tracing 20:2 n-6 metabolism using stable isotopes.

References

  • Park, H.G., et al. (2016). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3."[4][5] Journal of Lipid Research. Link

  • Brenna, J.T., et al. (2021).[2] "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Tripathy, S., et al. (2014). "Eicosa-11,14-dienoic acid (20:2n-6) is a substrate for FADS1 and FADS2."[4][5][2][3] Lipids.[1][6][7][8][9] Link

  • Gromova, L.V., et al. (2021). "Fatty Acid Desaturases (FADS) and ELOVL Elongases in Metabolic Disorders." International Journal of Molecular Sciences. Link

  • Chouinard-Watkins, R., et al. (2019). "Evidence for the existence of the Δ8-pathway of polyunsaturated fatty acid biosynthesis in humans." American Journal of Clinical Nutrition. Link

Technical Monograph: Eicosa-11,14-dienoic Acid (20:2 n-6)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Metabolic Flux, and Analytical Standardization

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6) is a twenty-carbon, omega-6 polyunsaturated fatty acid (PUFA) that serves as a critical, yet often overlooked, intermediate in lipid metabolism.[1][2][3] Unlike the canonical arachidonic acid cascade, 20:2 n-6 represents a metabolic "bypass" product formed via the elongation of linoleic acid (LA), particularly when


-desaturase activity is rate-limiting.

This guide provides a comprehensive technical analysis of 20:2 n-6, designed for researchers investigating inflammatory pathways, lipidomic profiling, and metabolic enzyme kinetics. It details the structural physiochemistry, the "Alternative


" biosynthetic pathway, and a validated GC-MS quantification protocol.

Structural Characterization & Physiochemical Properties[4]

Eicosa-11,14-dienoic acid is defined by a 20-carbon chain with two cis double bonds positioned at carbons 11 and 14 from the carboxyl terminus.

Chemical Identity
ParameterSpecification
IUPAC Name (11Z,14Z)-icosa-11,14-dienoic acid
Common Names Eicosadienoic acid; Homo-gamma-linoleic acid
Lipid Notation 20:2 n-6 (or 20:2

)
CAS Number 2091-39-6 (Generic/cis isomer)
Molecular Formula

Molecular Weight 308.50 g/mol
Exact Mass 308.2715
Structural Configuration

The molecule exhibits a "kinked" geometry due to the cis (Z) configuration at both double bonds. This steric property prevents tight packing in phospholipid bilayers, contributing to membrane fluidity. Unlike conjugated dienes, the double bonds are methylene-interrupted (


), a hallmark of biologically active PUFAs that allows for further enzymatic desaturation.

Biosynthetic Pathways: The "Dead-End" vs. The Bypass

In standard lipid metabolism, Linoleic Acid (18:2 n-6) is desaturated to


-Linolenic Acid (18:3 n-6). However, 20:2 n-6 becomes metabolically significant when this primary pathway is compromised.
The Mechanism

20:2 n-6 is produced via the elongation of Linoleic Acid by ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5). Historically considered a "dead-end" metabolite, modern lipidomics has confirmed it can be rescued by FADS2 (Fatty Acid Desaturase 2), which possesses secondary


-desaturase activity, converting it into Dihomo-

-linolenic acid (DGLA).

This pathway becomes the dominant flux under conditions of:

  • 
    -Desaturase Deficiency:  Genetic polymorphisms or inhibition of FADS2.
    
  • Nutritional Stress: High Linoleic Acid intake saturating the primary desaturation machinery.

Pathway Visualization

The following diagram illustrates the competition between the Classical Pathway and the Alternative


 Pathway.

LipidMetabolism cluster_legend Pathway Key LA Linoleic Acid (18:2 n-6) GLA gamma-Linolenic Acid (18:3 n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [TARGET] LA->EDA Elongase (ELOVL5) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Delta-8 Desaturase (FADS2 Activity) AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase (FADS1) key1 Solid Red: Desaturation key2 Solid Blue: Elongation key3 Dashed Yellow: Alternative Delta-8 Route

Figure 1: The metabolic bifurcation of Linoleic Acid. Note the direct elongation to 20:2 n-6 (Green Node) which bypasses the initial Delta-6 desaturation step.

Biological Significance & Drug Development Implications[2][7]

Inflammation Modulation

While often overshadowed by Arachidonic Acid, 20:2 n-6 possesses distinct bioactivity. Research indicates it acts as a competitive antagonist for leukotriene receptors. Specifically, it inhibits the binding of Leukotriene B4 (LTB4) to neutrophil membranes, potentially exerting a mild anti-inflammatory effect by dampening neutrophil chemotaxis [1].

Biomarker for Enzyme Inhibition

In drug development, particularly for FADS2 inhibitors (targeted for cancer or metabolic disease), 20:2 n-6 serves as a critical pharmacodynamic biomarker.

  • Inhibition of FADS2: Leads to a buildup of Linoleic Acid and a shunt toward 20:2 n-6 (via ELOVL5).

  • Result: An elevated 20:2 n-6 / 18:3 n-6 ratio is a hallmark of effective

    
    -desaturase blockade.
    

Analytical Methodology: GC-MS Quantification

To accurately quantify 20:2 n-6, Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard.

Critical Constraint: Isomeric separation is difficult. 20:2 n-6 must be chromatographically resolved from 20:2 n-9 (an elongation product of Oleic acid).

Protocol: FAME Derivatization & Analysis
Reagents
  • Internal Standard: Methyl tricosanoate (23:0) or deuterated Arachidonic Acid (

    
    -AA).
    
  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (preferred over acid-catalyzed methylation for speed, though alkaline hydrolysis is gentler).
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

Step-by-Step Workflow
  • Lipid Extraction:

    • Homogenize tissue/plasma in Chloroform:Methanol (2:1).

    • Add 0.2 vol of 0.9% NaCl to induce phase separation.

    • Centrifuge (2000 x g, 10 min). Collect lower organic phase.

    • Evaporate to dryness under

      
       stream.
      
  • Transesterification (Methylation):

    • Resuspend lipid residue in 1 mL Toluene.

    • Add 2 mL 14%

      
      -Methanol.
      
    • Incubate at 100°C for 45 minutes (sealed Teflon-lined cap).

    • Rationale: This converts the carboxylic acid to a methyl ester (

      
      ), increasing volatility for GC.
      
  • Extraction of FAMEs:

    • Cool to RT. Add 1 mL

      
       and 1 mL Hexane.
      
    • Vortex and centrifuge. Collect upper Hexane layer.

    • Dry over anhydrous

      
      .
      
  • GC-MS Parameters:

ParameterSetting
Column High-polarity cyanopropyl phase (e.g., SP-2560 or CP-Sil 88). Essential for separating cis/trans isomers and n-6/n-9 positional isomers.
Dimensions 100m x 0.25mm ID x 0.20µm film thickness (Long column required).
Carrier Gas Helium at 1.0 mL/min (constant flow).
Oven Program 140°C (hold 5 min)

4°C/min to 240°C (hold 15 min).
Inlet Split (10:1) at 250°C.
MS Source Electron Impact (EI), 70 eV, 230°C.
SIM Mode Monitor m/z 322 (Molecular Ion), 67 , 79 , 81 (General hydrocarbon fragments).
Analytical Workflow Diagram

GCMS_Protocol Sample Biological Sample Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Lipid Isolation Deriv BF3-MeOH Methylation Extract->Deriv Esterification PhaseSep Hexane Extraction Deriv->PhaseSep Purification GC GC Separation (SP-2560 Column) PhaseSep->GC Injection MS MS Detection (m/z 322) GC->MS Quantification

Figure 2: Validated workflow for the extraction and GC-MS analysis of 20:2 n-6 methyl esters.

References

  • Park, H. G., et al. (2016). Alternative pathway for the biosynthesis of arachidonic acid from 11,14-eicosadienoic acid in Acanthamoeba castellanii. Journal of Lipid Research. Retrieved from [Link] (Search term: FADS2 alternative pathway)

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Structure Database: LMFA01030130 (20:2 n-6). Retrieved from [Link]

  • PubChem. (n.d.).[4] Eicosadienoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Eicosa-11,14-dienoic Acid: The "Ancient" Isomer in Modern Lipid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eicosa-11,14-dienoic acid (20:2n-6) , often abbreviated as EDA , is a rare non-methylene-interrupted or elongated polyunsaturated fatty acid (PUFA).[1][2][3] Unlike the canonical arachidonic acid cascade, EDA represents an alternative metabolic branch—often termed the "elongase-first" pathway. Historically hidden within the lipid matrices of Gymnosperm seeds (e.g., Pinaceae, Taxaceae) used in Traditional Chinese Medicine (TCM) and indigenous pharmacopeia, EDA is now emerging as a distinct modulator of inflammatory signaling.

This guide provides a rigorous technical analysis of EDA, moving from its ethnobotanical origins to its isolation protocols and pharmacological mechanisms. It is designed for researchers aiming to exploit "orphan" lipid mediators for novel drug development.

Chemical Identity & Biosynthetic Divergence

EDA is the direct elongation product of Linoleic Acid (LA, 18:2n-6). In most mammalian tissues, LA is predominantly desaturated by FADS2 (Δ6-desaturase) to form γ-Linolenic acid (GLA). However, in specific physiological states or botanical species (ancient Gymnosperms), LA is instead acted upon by ELOVL5 (Elongase of Very Long Chain Fatty Acids 5) .

The "Elongase-First" Mechanism

This divergence is critical for drug developers. By promoting the elongation of LA to EDA, cells can bypass the rate-limiting Δ6-desaturation step, creating a pool of 20-carbon precursors that do not immediately cascade into highly inflammatory 4-series leukotrienes.

  • Canonical Pathway: LA

    
     GLA 
    
    
    
    DGLA
    
    
    Arachidonic Acid (Pro-inflammatory potential).
  • EDA Pathway: LA

    
    EDA 
    
    
    
    Sciadonic Acid (in conifers) OR DGLA (via Δ8-desaturation, rare in humans but relevant in specific tissues).
Visualization: The Lipid Divergence Pathway

The following diagram illustrates the competitive enzymatic pathways determining the fate of Linoleic Acid.

LipidPathways LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2n-6) (Target Analyte) LA->EDA Elongase (ELOVL5) DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Δ8-Desaturase (Minor) SCA Sciadonic Acid (5,11,14-20:3) (Gymnosperm Marker) EDA->SCA Δ5-Desaturase (Conifers) AA Arachidonic Acid (20:4n-6) (Pro-inflammatory) DGLA->AA Δ5-Desaturase (FADS1)

Figure 1: Biosynthetic divergence of Linoleic Acid. The green path highlights the formation of EDA, bypassing the standard inflammatory cascade.

Ethnobotanical Reservoir & Traditional Medicine

EDA does not exist in isolation in nature; it is a signature component of Gymnosperm seed oils .

Primary Sources
Botanical SourceCommon NameTraditional Use (TCM/Ayurveda)EDA Content (% Total Fatty Acids)
Pinus koraiensisKorean Pine Nut"Hai Song Zi" - Moistening intestines, skin health.10.0 - 14.5%
Sciadopitys verticillataUmbrella PineWood oil for preservation; antifungal.11.0 - 13.0%
Taxus cuspidataJapanese YewAnti-tumor (Taxol source), traditional poultices.4.0 - 9.0%
Podocarpus nagiNagi PodocarpOil for lamps, traditional skin salves.5.0 - 12.0%
Therapeutic Logic

In traditional medicine, these oils are rarely consumed for caloric value alone. They are prescribed for chronic inflammatory conditions (dry eczema, rheumatic pain). The high concentration of EDA and its metabolite Sciadonic Acid functions as a "lipid shield," incorporating into cell membranes and displacing Arachidonic Acid, thereby reducing the substrate availability for COX-2 enzymes during inflammation.

Pharmacodynamics: Mechanism of Action

EDA is not merely a precursor; it possesses distinct bioactivity.[4]

Competitive Inhibition of Inflammation

EDA acts as a structural analogue antagonist .

  • Uptake: Macrophages rapidly incorporate EDA into the sn-2 position of phospholipids.

  • Displacement: It competes with Arachidonic Acid (AA) for esterification.

  • Dampening: Upon stimulation (e.g., LPS), Phospholipase A2 releases EDA alongside AA. However, EDA is a poor substrate for Cyclooxygenase (COX). It effectively "clogs" the enzymatic active site or simply dilutes the pool of reactive AA, reducing the net output of PGE2 and Leukotriene B4.

PPAR Activation

EDA serves as a weak ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ. This activation promotes the transcription of genes involved in fatty acid oxidation and barrier repair, validating the traditional use of pine nut oil for skin barrier restoration.

Technical Protocol: Isolation & Purification

For researchers requiring high-purity EDA for cell assays, standard fractionation is insufficient due to the presence of isomeric GLA and Sciadonic acid. The following protocol utilizes Urea Complexation followed by Silver Ion Chromatography .

Reagents & Equipment
  • Source Material: Cold-pressed Pinus koraiensis oil.

  • Solvents: Urea (sat. methanol), Hexane, Acetone, Acetonitrile (HPLC grade).

  • Column: Ag-Ion (Silver Ion) Solid Phase Extraction cartridges or HPLC column (ChromSpher Lipids).

Step-by-Step Workflow

ExtractionProtocol RawOil Crude Pine Nut Oil (Start) Saponification 1. Saponification (KOH/EtOH, 60°C, 1h) RawOil->Saponification Acidification 2. Acidification & Extraction (HCl -> Hexane Phase) Saponification->Acidification UreaComplex 3. Urea Complexation (Crystallize Saturated/Mono-enes) Acidification->UreaComplex Filtration 4. Filtration (Discard Solid Urea Adducts) UreaComplex->Filtration EnrichedFiltrate 5. Filtrate Recovery (Rich in PUFAs: EDA, SCA, LA) Filtration->EnrichedFiltrate AgHPLC 6. Silver-Ion HPLC (Separation by Double Bond #) EnrichedFiltrate->AgHPLC PureEDA Purified EDA (>98%) (Collect Fraction 20:2) AgHPLC->PureEDA

Figure 2: Isolation workflow for Eicosa-11,14-dienoic acid from Pine Nut Oil.

Critical Causality in Protocol
  • Why Urea Complexation? Saturated and monounsaturated fatty acids form stable tetragonal inclusion complexes with urea at low temperatures. EDA (with two double bonds) and other PUFAs have a "kinked" structure that prevents inclusion, remaining in the liquid filtrate. This step removes 70% of the bulk lipid matrix.

  • Why Silver Ion (Ag+) Chromatography? separation based on chain length (GC) is difficult for 20:2 vs 20:3 isomers. Silver ions interact reversibly with pi-electrons of double bonds. EDA (2 double bonds) elutes distinctly from Sciadonic acid (3 double bonds) and LA (18 carbons, 2 double bonds).

References

  • Huang, Y.S., et al. (2011).[3] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and Cellular Biochemistry.

  • PubChem. (2023). Eicosa-11,14-dienoic acid: Compound Summary. National Library of Medicine.[5][6] [5]

  • LIPID MAPS®. (2023).[7] Structure Database: Fatty Acyls [FA01]. Lipid Genomics and Proteomics.

  • Wolff, R.L., et al. (2000). General characteristics of Pinus spp. seed fatty acid compositions. Lipids.

  • Park, W.J., et al. (2016). Metabolism of eicosa-11,14-dienoic acid in rat testes. Biochimica et Biophysica Acta.

Sources

Technical Monograph: Eicosa-11,14-dienoic Acid (20:2 n-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Eicosa-11,14-dienoic acid (EDA) is a 20-carbon polyunsaturated fatty acid (PUFA) of the omega-6 series.[1] While often overshadowed by its metabolic relatives—Arachidonic Acid (AA) and Dihomo-


-linolenic acid (DGLA)—EDA represents a critical junction in lipid metabolism, serving as the intermediate in the "Delta-8 pathway."

This molecule is distinct from the more common eicosadienoic acid isomers (e.g.,


 vs. 

) and requires precise analytical differentiation.
Physiochemical Profile[1][2][4][5][6][7][8]
ParameterSpecification
IUPAC Name (11Z,14Z)-Icosa-11,14-dienoic acid
Common Name Eicosa-11,14-dienoic acid; 20:2 n-6
Primary CAS Number 2091-39-6 (Specific for cis,cis isomer)
Registry CAS 5598-38-9 (General registry)
Methyl Ester CAS 61012-46-2 (Analytical standard)
Molecular Formula

Molecular Weight 308.50 g/mol
Solubility Ethanol, DMSO, DMF (>100 mg/ml); Poor in water

Metabolic Architecture: The Delta-8 Pathway

In standard mammalian physiology, Linoleic Acid (LA, 18:2 n-6) is desaturated by


-6 Desaturase (FADS2) to form 

-Linolenic Acid (GLA), which is then elongated to DGLA.

However, EDA defines an alternative metabolic route known as the Sprecher or Delta-8 Pathway . In this scenario, LA bypasses the initial desaturation and is first elongated by ELOVL5 to form EDA (20:2 n-6). EDA is subsequently desaturated by FADS2 (acting via promiscuous


-8 activity) to form DGLA.

Clinical Relevance: This pathway becomes the dominant mechanism for PUFA synthesis in cases of


-6 Desaturase deficiency or inhibition, making EDA a vital biomarker for enzyme kinetics and metabolic flux analysis.
Pathway Visualization[1]

Delta8_Pathway cluster_legend Pathway Legend LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) LA->EDA Elongase (ELOVL5) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Delta-8 Desaturase (FADS2) AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase (FADS1) key1 Standard Pathway (White) key2 Delta-8 Pathway (Yellow)

Figure 1: The "Delta-8 Pathway" illustrates how Eicosa-11,14-dienoic acid serves as an alternative precursor to DGLA, bypassing the direct Delta-6 desaturation of Linoleic Acid.

Analytical Methodology: GC-MS Quantification

Quantifying EDA requires strict separation from other C20:2 isomers. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Fatty Acid Methyl Ester (FAME) derivatization.

Critical Reagents
  • Internal Standard (IS): Arachidic Acid-d3 (20:0-d3) or Methyl Tricosanoate (23:0).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (preferred for speed) or 1% 
    
    
    
    in Methanol (preferred for stability).
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

Step-by-Step Protocol
  • Lipid Extraction (Folch Method):

    • Homogenize 50mg tissue/200µL plasma in 1mL Chloroform:Methanol (2:1).

    • Add 10µL of Internal Standard (100µg/mL).

    • Vortex 1 min; Centrifuge at 3000g for 5 min.

    • Collect lower organic phase; dry under

      
       stream.
      
  • Transesterification (FAME Synthesis):

    • Resuspend dried lipid in 1mL 14%

      
      -Methanol.
      
    • Incubate at 100°C for 45 minutes (tightly capped).

    • Cool to Room Temperature (RT).

    • Add 1mL Hexane and 1mL

      
      .
      
    • Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).[2]

  • GC-MS Analysis:

    • Column: High-polarity cyanopropyl phase (e.g., DB-23 or CP-Sil 88), 60m x 0.25mm. Note: A standard non-polar column (DB-5) may fail to separate EDA from 20:2 n-9 isomers.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Temp Program: 150°C (hold 2 min)

      
       4°C/min 
      
      
      
      240°C (hold 10 min).
    • SIM Mode: Monitor m/z 67, 79, 81 (characteristic fragments) and m/z 322 (Molecular Ion for EDA-Methyl Ester).

Analytical Workflow Diagram

GCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Chloroform:MeOH) Sample->Extraction Derivatization Transesterification (BF3-MeOH, 100°C) Extraction->Derivatization Dry Lipid IS Add Internal Standard (20:0-d3) IS->Extraction Spike PhaseSep Phase Separation (Hexane Extraction) Derivatization->PhaseSep GC Gas Chromatography (DB-23 Column) PhaseSep->GC Inject Hexane Layer MS Mass Spectrometry (SIM: m/z 322) GC->MS Separation

Figure 2: Operational workflow for the extraction, derivatization, and GC-MS quantification of EDA from biological matrices.

Research Applications & Interpretation

Biomarker for Desaturase Insufficiency

Elevated levels of EDA (20:2 n-6) relative to DGLA (20:3 n-6) indicate a bottleneck at the


-8 desaturation step. Conversely, elevated EDA relative to Linoleic Acid suggests active elongation but stalled desaturation, often observed in zinc deficiency or specific FADS2 polymorphisms.
Inflammation Modulation

While Arachidonic Acid is the precursor to pro-inflammatory eicosanoids (series-2 prostaglandins), EDA is relatively inert but competes for the same sn-2 position in phospholipids.

  • Mechanism: EDA incorporation into cell membranes can displace AA, potentially lowering the "inflammatory potential" of the cell upon phospholipase activation.

  • Therapeutic Target: Increasing EDA accumulation via specific FADS2 inhibition is an emerging strategy to reduce AA-derived inflammation without completely blocking essential PUFA synthesis.

References

  • Park, W.J., et al. (2016). "Metabolism of eicosa-11,14-dienoic acid in rat testes: Evidence for delta-8 desaturase activity."[3] Biochimica et Biophysica Acta (BBA). [Link]

  • LIPID MAPS® Structure Database. Eicosadienoic acid (20:2 n-6) Structure and Classification. [Link]

  • NIST Chemistry WebBook. cis,cis-11,14-Eicosadienoic acid (CAS 5598-38-9). [Link]

Sources

Methodological & Application

"Eicosa-11,14-dienoic acid extraction from plasma protocol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Recovery Extraction and Quantitation of Eicosa-11,14-dienoic Acid (20:2n-6) from Human Plasma

Abstract & Scientific Rationale

Eicosa-11,14-dienoic acid (20:2n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed by the direct elongation of Linoleic Acid (18:2n-6), bypassing the Delta-6 Desaturase (D6D) rate-limiting step. While typically a minor component of the plasma lipidome, elevated levels of 20:2n-6 are a critical biomarker for metabolic dysregulation, specifically indicating D6D deficiency or inhibition—a condition often observed in aging, diabetes, and chronic inflammation.

Accurate quantification of 20:2n-6 is analytically challenging due to its low abundance relative to Linoleic Acid and Arachidonic Acid, and its co-elution potential with n-9 isomers (e.g., 20:2n-9) in standard chromatography.

This protocol details a self-validating, high-recovery workflow utilizing Methyl-tert-butyl ether (MTBE) extraction followed by Boron Trifluoride (BF3)-catalyzed transesterification. Analysis is performed via Gas Chromatography (GC) with a high-polarity cyanopropyl column to ensure isomeric resolution.[1]

Metabolic Context & Pathway Visualization

Understanding the origin of 20:2n-6 is essential for data interpretation. It represents an "alternative" elongation pathway when the primary desaturation pathway is compromised.

LipidPathway LA Linoleic Acid (18:2n-6) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA Delta-6 Desaturase (Primary Pathway) EDA Eicosa-11,14-dienoic Acid (20:2n-6) [TARGET] LA->EDA Elongase (ELOVL5) (Alternative Pathway) DGLA Dihomo-gamma-linolenic Acid (20:3n-6) GLA->DGLA Elongase (ELOVL5) Sciadonic Sciadonic Acid (20:3n-6, 5,11,14) EDA->Sciadonic Delta-5 Desaturase

Figure 1: The metabolic bifurcation of Linoleic Acid. The red dashed line indicates the elongation pathway yielding the target analyte, 20:2n-6.

Pre-Analytical Considerations

To ensure Trustworthiness and data integrity, the following pre-analytical controls are mandatory.

VariableRecommendationScientific Justification
Matrix EDTA PlasmaHeparin can interfere with certain downstream enzymatic applications; EDTA effectively chelates metals that catalyze lipid peroxidation.
Storage -80°CPUFAs are highly susceptible to auto-oxidation. Samples are stable for >6 months at -80°C.
Antioxidant BHT (50 µg/mL)Critical: Butylated hydroxytoluene (BHT) must be added immediately upon thawing to prevent the degradation of the 11,14-diene structure.
Internal Standard C21:0 (Heneicosanoic Acid)C19:0 is often present in trace amounts in plasma; C21:0 is strictly non-endogenous and elutes in a clean window near C20 PUFAs.

Detailed Protocol

Phase A: MTBE Lipid Extraction (Matyash Method)

Why MTBE? Unlike the traditional Folch (Chloroform) method, the MTBE lipid layer is the upper phase , making collection easier and reducing contamination from the insoluble protein pellet at the bottom.

  • Sample Prep: Thaw plasma on ice. Aliquot 50 µL of plasma into a 2 mL glass GC vial (Teflon-lined cap).

  • Internal Standard Spike: Add 10 µL of Internal Standard Solution (C21:0, 1 mg/mL in Methanol). Vortex for 10 sec.

  • Solvent Addition: Add 1.5 mL Methanol (containing 0.01% BHT). Vortex vigorously for 1 minute.

  • Extraction: Add 5 mL MTBE (Methyl-tert-butyl ether). Incubate at room temperature for 1 hour on a shaker (rocking motion).

  • Phase Separation: Add 1.25 mL MS-grade Water to induce phase separation. Vortex for 30 sec.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes .

  • Collection: Carefully transfer the upper organic phase (MTBE) containing total lipids to a clean glass tube.

    • Note: Re-extract the lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) if absolute recovery >98% is required (optional for routine profiling).

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 30°C until dry. Do not over-dry , as this causes lipid adherence to glass.

Phase B: Derivatization (Acid-Catalyzed Transesterification)

Why Acid Catalysis? Base catalysis (e.g., KOH) only methylates esterified lipids (TAGs/PLs) and misses free fatty acids. Acid catalysis (BF3) methylates both , providing a "Total Fatty Acid" profile.

  • Reconstitution: Dissolve the dried lipid residue in 0.5 mL Toluene (solubilizes neutral lipids).

  • Reaction: Add 1.0 mL BF3-Methanol (14% w/v) . Cap the vial tightly (Teflon-lined).

  • Heating: Incubate at 100°C for 45 minutes in a heating block.

    • Safety: Use a blast shield. Methanol vapor pressure is high.

  • Quenching: Cool to room temperature. Add 1.0 mL H₂O to stop the reaction.

  • Extraction of FAMEs: Add 1.0 mL Hexane . Vortex for 1 minute.

  • Centrifugation: Centrifuge at 500 x g for 2 minutes to separate phases.

  • Final Transfer: Transfer the upper Hexane layer (containing FAMEs) to a GC autosampler vial containing a glass insert.

Instrumental Analysis (GC-FID/MS)

To separate 20:2n-6 from its isomers, a high-polarity column is non-negotiable.

Recommended Column: Agilent J&W DB-23 or Restek Rt-2560 (Biscyanopropyl polysiloxane).

  • Dimensions: 60 m x 0.25 mm ID x 0.25 µm film. (A 30m column may fail to resolve 20:2n-6 from 20:2n-9).

GC Parameters:

ParameterSetting
Carrier Gas Helium (Constant Flow: 1.2 mL/min)
Inlet Temperature 250°C
Injection Mode Split (10:1 ratio) to prevent column overload
Oven Program 1) 50°C hold for 1 min2) Ramp 25°C/min to 175°C3) Ramp 4°C/min to 240°C4) Hold at 240°C for 10 min
Detector (FID) 260°C (Air: 400 mL/min, H₂: 30 mL/min)
Detector (MS) Source: 230°C, Quad: 150°C. Scan range: 40-400 m/z

Identification of 20:2n-6 FAME:

  • Retention Time: Elutes after Arachidic acid (20:0) and before DGLA (20:3n-6).

  • Key MS Ions: m/z 67, 79, 81 (typical PUFA fragments), and molecular ion m/z 336 (small/absent).

  • Validation: Compare retention time against a commercial FAME standard mix (e.g., Supelco 37 Component FAME Mix + individual 20:2n-6 standard).

Workflow Visualization

ProtocolWorkflow Start Plasma Sample (50 µL) Spike Add Internal Standard (C21:0) Start->Spike Extract MTBE Extraction (Upper Phase Collection) Spike->Extract Dry N2 Evaporation (Avoid Over-drying) Extract->Dry Deriv Transesterification (BF3-MeOH, 100°C, 45 min) Dry->Deriv Clean Hexane Extraction of FAMEs Deriv->Clean Analyze GC-FID/MS Analysis (SP-2560 Column) Clean->Analyze

Figure 2: Step-by-step extraction and derivatization workflow.[2][3]

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111. Link

  • Stark, K. D., & Salem, N. (2005). Methods for the analysis of fatty acids in biological samples. Current Protocols in Cell Biology, Chapter 28. Link

  • Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note. Link

Sources

"solid-phase extraction of Eicosa-11,14-dienoic acid from urine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction of Eicosa-11,14-dienoic Acid from Urine

Executive Summary & Scientific Rationale

Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed by the elongation of linoleic acid (18:2 n-6).[1] While less abundant than arachidonic acid, its quantification in urine serves as a critical biomarker for essential fatty acid metabolism, peroxisomal disorder screening, and inflammatory profiling.

The Challenge: Urine is a highly polar, salt-rich aqueous matrix containing high concentrations of urea, creatinine, and water-soluble organic acids. Eicosa-11,14-dienoic acid, with a LogP of ~7.8 and a pKa of ~4.95, is extremely hydrophobic. In urine, it exists in trace amounts, often bound to albumin or conjugated as glucuronides.[1] Standard liquid-liquid extraction (LLE) often results in emulsions and poor recovery of such hydrophobic analytes from urine.[1]

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE).[1] Unlike simple C18 (reversed-phase) extraction, MAX utilizes a dual-retention mechanism:[1]

  • Hydrophobic Interaction: The sorbent's polymeric backbone captures the C20 aliphatic tail.[1]

  • Ion Exchange: The quaternary amine functional group binds the carboxylate anion (COO⁻) of the fatty acid.[1]

This "lock-and-key" mechanism allows for a rigorous organic wash to remove neutral interferences (pigments, neutral drugs) before selectively eluting the fatty acid, resulting in a cleaner extract suitable for LC-MS/MS or GC-MS.[1]

Physicochemical Profile & Sorbent Selection

PropertyValueImplication for SPE
Analyte Eicosa-11,14-dienoic acid (20:2 n-6)Target molecule
Molecular Weight 308.5 g/mol Suitable for LC-MS (m/z 307.3 [M-H]⁻)
LogP ~7.3 – 7.9Highly hydrophobic; requires organic elution.[1][2]
pKa ~4.95 (Carboxylic Acid)Ionized (COO⁻) at pH > 7; Protonated (COOH) at pH < 3.[1]
Sorbent Choice Polymeric Mixed-Mode Anion Exchange (MAX) Why? Allows binding at neutral pH (ionic + hydrophobic) and elution at acidic pH (neutralizes charge, releases analyte).[1]

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and flow of the extraction process.

SPE_Workflow cluster_SPE SPE Procedure (Mixed-Mode MAX) Start Urine Sample Collection IS Add Internal Standard (d8-Arachidonic Acid or d5-Linoleic Acid) Start->IS Hydrolysis Alkaline Hydrolysis (Optional: For Total Fatty Acids) IS->Hydrolysis pH_Adjust pH Adjustment to 8.0 - 9.0 (Ensure COO- State) IS->pH_Adjust If Free FA Hydrolysis->pH_Adjust If Total FA Condition Conditioning 1. MeOH 2. Water Load Load Sample (Gravity or Low Vacuum) pH_Adjust->Load Condition->Load Prep Wash1 Wash 1: 5% NH4OH in Water (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL: Remove Neutrals) Wash1->Wash2 Elute Elution 2% Formic Acid in Methanol Wash2->Elute Dry Evaporation (N2 stream) Elute->Dry Recon Reconstitution (MeOH:Water 80:20) Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Figure 1: Decision tree and workflow for the extraction of Eicosa-11,14-dienoic acid, highlighting the critical pH adjustment steps for Mixed-Mode SPE.

Detailed Protocol

A. Reagents & Materials
  • SPE Cartridge: 60 mg / 3 mL Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A, or Bond Elut Certify II).

  • Internal Standard (IS): Deuterated Arachidonic Acid (d8-AA) or Linoleic Acid (d5-LA).[1] Note: Specific deuterated 20:2 n-6 is rare; d8-AA is the closest structural analog.[1]

  • Hydrolysis Reagents: 2M NaOH, 2M HCl.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

B. Sample Pre-treatment

Step 1: Internal Standard Addition Add 10 µL of IS working solution (10 µg/mL) to 1 mL of urine.[1] Vortex for 30 seconds.[1]

Step 2: Hydrolysis (Decision Point)

  • Path A (Free Fatty Acids only): Skip to Step 3.

  • Path B (Total Fatty Acids - Recommended):

    • Add 200 µL of 2M NaOH to the sample.[1]

    • Incubate at 60°C for 45 minutes (saponification of esters).

    • Cool to room temperature.

Step 3: pH Adjustment (Critical)

  • Goal: We must ensure the fatty acid is deprotonated (COO⁻) to bind to the anion exchange sorbent.[1]

  • Action:

    • If Hydrolysis was performed: The sample is already basic.[1] Verify pH is between 8.0 and 10.0.[1]

    • If NO Hydrolysis: Add 5% NH₄OH or dilute NaOH to adjust pH to ~9.0.[1]

    • Note: Dilute the urine 1:1 with water to reduce ionic strength and prevent clogging.[1]

C. Solid-Phase Extraction (MAX Protocol)
  • Conditioning:

    • Add 2 mL Methanol (activates hydrophobic pores).[1]

    • Add 2 mL Water (equilibrates phase).[1]

    • Do not let the cartridge dry out.

  • Loading:

    • Load the pre-treated urine sample (pH > 8) at a flow rate of ~1 mL/min.[1]

    • Mechanism:[1][3] The 20:2 n-6 binds via hydrophobic interaction (tail) AND ionic interaction (head group).[1]

  • Washing (The Cleanup):

    • Wash 1: 2 mL 5% NH₄OH in Water .

      • Purpose: Removes salts, urea, creatinine, and proteins. High pH keeps analyte bound.[1]

    • Wash 2: 2 mL 100% Methanol .

      • Purpose: Removes hydrophobic neutrals (e.g., uncharged drugs, endogenous steroids).[1]

      • Why this works: Because the analyte is ionically bound to the sorbent, methanol will not elute it.[1] This step provides superior cleanliness compared to C18 methods.[1]

  • Elution:

    • Elute with 2 mL 2% Formic Acid in Methanol .

    • Mechanism:[1][3] The formic acid lowers the pH (< 3), protonating the fatty acid (COO⁻ → COOH). The ionic bond breaks.[1] The high organic content (MeOH) overcomes the hydrophobic retention, releasing the analyte.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of 80:20 Methanol:Water .

Mechanistic Insight: Analyte-Sorbent Interaction

Understanding the molecular interaction ensures troubleshooting capability.[1]

Figure 2: Dual-retention mechanism. The ionic bond allows aggressive organic washing (Wash 2) without losing the analyte, a key advantage over standard C18.

Quality Control & Validation Parameters

To ensure the trustworthiness of this protocol, the following criteria must be met:

ParameterAcceptance CriteriaNotes
Recovery > 80%Lower recovery often indicates insufficient hydrolysis or pH mismatch during loading.[1][2]
Matrix Effect < 15% suppressionIf suppression is high, increase the volume of Wash 2 (MeOH).
Linearity R² > 0.99Range: 1 ng/mL to 1000 ng/mL in urine.[1]
Precision CV < 15%Inter-day and Intra-day.[1][4]

Troubleshooting Guide:

  • Low Recovery: Ensure sample pH is > 8.0 before loading.[1] If pH is neutral/acidic, the ionic bond will not form, and the analyte may be lost in the MeOH wash.

  • High Backpressure: Urine contains sediments.[1] Centrifuge samples (3000 x g, 10 min) before loading.

  • Emulsions: Not an issue with SPE, but if observing turbidity in reconstitution, filter through a 0.2 µm PTFE filter.

References

  • PubChem. (2023).[1][5] Eicosa-11,14-dienoic acid | C20H36O2.[1][5][6] National Library of Medicine.[1] Available at: [Link]

  • Gómez, C., et al. (2020).[1][7] LC-MS/MS for profiling of urinary eicosanoids. Clinical Laboratory International. Available at: [Link]

  • Sasaki, A., et al. (2015).[1] Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.[1][8] Available at: [Link]

  • LIPID MAPS. (2023). Structure Database: Fatty Acyls. Lipidomics Gateway. Available at: [Link]

  • Waters Corporation. (2023).[1] Oasis MAX Extraction Method for Acidic Compounds. Application Note. Available at: [Link]

Sources

"Eicosa-11,14-dienoic acid analysis by gas chromatography-mass spectrometry (GC-MS)"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analysis of Eicosa-11,14-dienoic Acid (20:2 n-6) via GC-MS

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6), often referred to as "homo-linoleic acid," is a distinct elongation product of linoleic acid (18:2 n-6). While less abundant than Arachidonic Acid (20:4 n-6), it serves as a critical metabolic checkpoint in the desaturation/elongation cascade and a precursor to Dihomo-gamma-linolenic acid (DGLA).

The Analytical Challenge: Quantifying 20:2 n-6 is notoriously difficult due to:

  • Isomeric Interference: It must be chromatographically resolved from other C20:2 isomers (e.g., 13,16-20:2) and the Sciadonic acid pathway (5,11-20:2).

  • Co-elution: On standard non-polar columns (e.g., DB-5), 20:2 n-6 frequently co-elutes with Heneicosanoic acid (C21:0) or isomers of C20:3.

The Solution: This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing a biscyanopropyl polysiloxane (high polarity) stationary phase and Selected Ion Monitoring (SIM) to achieve baseline separation and femtomolar sensitivity.

Biological Context & Pathway

Understanding the metabolic origin of 20:2 n-6 is essential for interpreting data. It accumulates when delta-6 desaturase (D6D) activity is bypassed or inhibited, forcing Linoleic Acid through an elongation-first pathway.

LipidPathway LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA Delta-6 Desaturase EDA Eicosa-11,14-dienoic Acid (20:2 n-6) *TARGET* LA->EDA Elongase (ELOVL5) (Alternative Pathway) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Delta-8 Desaturase AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase

Figure 1: The metabolic position of Eicosa-11,14-dienoic acid. Note the "Alternative Pathway" (dashed red) where 20:2 n-6 accumulates if Delta-6 Desaturase is bypassed.

Sample Preparation Protocol

Principle: Free fatty acids and acylglycerols must be transesterified into Fatty Acid Methyl Esters (FAMEs) to increase volatility and thermal stability for GC analysis.[1] We utilize a Boron Trifluoride (BF3) method which is robust for both free acids and esterified lipids.

Reagents Required:
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

  • Derivatization Reagent: 14% BF3 in Methanol (Sigma-Aldrich).

  • Internal Standard (IS): C19:0 (Nonadecanoic acid) or d3-C20:0. Do not use C21:0 as it often co-elutes with the target.

  • Neutralization: Saturated NaHCO3 solution.

Step-by-Step Workflow:
  • Lipid Extraction (Modified Folch):

    • Homogenize 50 mg tissue (or 200 µL plasma) in 1 mL Chloroform:Methanol (2:1).

    • Add 10 µL of Internal Standard solution (1 mg/mL).

    • Vortex for 1 min; Centrifuge at 3000 x g for 5 min.

    • Transfer the lower organic phase to a new glass vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ).
      
  • Derivatization (Methylation):

    • Resuspend dried lipids in 0.5 mL Toluene.

    • Add 1 mL 14% BF3-Methanol .

    • Cap tightly (Teflon-lined cap) and heat at 100°C for 45 minutes .

    • Critical: Ensure the vial is sealed; loss of methanol changes the reaction kinetics.

  • Extraction of FAMEs:

    • Cool to room temperature.[2][3][4]

    • Add 1 mL Hexane and 1 mL distilled water.

    • Vortex vigorously for 30 seconds.

    • Centrifuge (1000 x g, 2 min).

    • Transfer the top hexane layer (containing FAMEs) to a GC vial.

    • Optional: Dry over anhydrous

      
       to remove residual water.
      

GC-MS Method Parameters

Technical Insight: Standard non-polar columns (5% phenyl) fail to resolve 20:2 n-6 from C20:3 isomers effectively. You must use a high-polarity biscyanopropyl column to separate isomers based on double-bond geometry and position.

Instrument Configuration
ParameterSettingRationale
Column SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.20µm)Extreme polarity required for cis/trans and positional isomer separation [1].
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temperature ramps.
Inlet Split/Splitless (250°C)Split 10:1 for high abundance; Splitless for trace analysis.
Transfer Line 240°CPrevents condensation of high-boiling C20+ FAMEs.
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.
Temperature Program (Optimized for C20 separation)
  • Initial: 140°C (Hold 5 min) - Elutes solvent and short chains.

  • Ramp 1: 4°C/min to 240°C.

  • Hold: 240°C for 15 min - Critical isothermal period for resolving C20:2, C20:3, and C20:4 clusters.

Mass Spectrometry Acquisition

Run the instrument in SIM/Scan mode.

  • Scan: 50–450 m/z (for library confirmation).

  • SIM (Selected Ion Monitoring): Targets specific ions for quantification to eliminate noise.

Target AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)*
20:2 n-6 FAME 322 (

)
67, 81, 95~35.3 min
C19:0 FAME (IS) 312 (

)
74, 87~31.0 min
C21:0 FAME 340 (

)
74, 87~36.5 min

Note: Retention times vary by column length and flow; relative elution order on SP-2560 is C20:0 < C20:1 < 20:2 < C20:3.

Analytical Workflow Visualization

GCMSWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma/Tissue) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Deriv BF3-MeOH Methylation (100°C, 45 min) Extract->Deriv PhaseSep Hexane Extraction of FAMEs Deriv->PhaseSep Inject Injection (Split/Splitless) PhaseSep->Inject Sep Separation: SP-2560 Column (Polarity-driven isomer resolution) Inject->Sep Detect MS Detection (SIM) m/z 322 (Target) Sep->Detect Data Data Processing (RT Matching + Quant vs IS) Detect->Data

Figure 2: End-to-end analytical workflow for 20:2 n-6 quantification.

Data Analysis & Validation

Identification Criteria

Since Electron Impact (EI) mass spectra of fatty acid isomers are nearly identical (due to double bond migration along the chain during ionization), MS spectra alone are insufficient for de novo identification.

  • Retention Time (RT): The peak must fall within ±0.05 min of the authentic cis-11, cis-14-eicosadienoic acid methyl ester standard (Sigma-Aldrich/Supelco).

  • Ion Ratios: The ratio of m/z 67 to m/z 81 should match the standard.

Quantification (Internal Standard Method)

Calculate the concentration (


) using the following equation:


  • 
     : Integrated peak area of m/z 322.[5]
    
  • 
     : Integrated peak area of m/z 312 (for C19:0).
    
  • 
     : Concentration of Internal Standard added.
    
  • 
     : Response Factor (determined by running a standard mix; usually ~1.0 for FAMEs of similar chain length).
    

Troubleshooting & Pitfalls

  • Pitfall 1: The "C21:0" Ghost Peak.

    • Symptom:[1] A peak appears very close to 20:2 n-6.

    • Cause: Heneicosanoic acid (C21:0) often elutes near 20:2 n-6 on certain columns.[3]

    • Fix: Check m/z 340 (C21:0) vs m/z 322 (20:2). If they overlap, adjust the oven ramp rate between 200°C and 240°C to be slower (e.g., 2°C/min).

  • Pitfall 2: Oxidation.

    • Symptom:[1] Loss of PUFA peaks (20:2, 20:4) but stable saturated peaks.

    • Fix: Always use BHT in extraction solvents and store FAMEs under Argon at -20°C. Analyze within 48 hours of derivatization.

  • Pitfall 3: Isomer Confusion.

    • Symptom:[1] Multiple peaks with m/z 322.[5]

    • Fix: The earlier eluting peak is usually the cis,cis isomer. Trans isomers typically elute before cis isomers on highly polar columns like SP-2560 [2].

References

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Thurnhofer, S., & Vetter, W. (2005). A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Transesterification. Journal of Agricultural and Food Chemistry.
  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives.[2][3][6][7][8] Lipid Library. Retrieved from [Link]

  • PubChem. (2023).[9] Cis-11,14-Eicosadienoic acid methyl ester.[5][9][10] National Library of Medicine. Retrieved from [Link]

Sources

"liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed via the elongation of Linoleic Acid (18:2 n-6). While often overshadowed by its downstream metabolites like Arachidonic Acid (20:4 n-6), 20:2 n-6 is a critical checkpoint in the PUFA biosynthesis pathway. Accumulation of 20:2 n-6 often signals a bottleneck in Delta-6 Desaturase (FADS2) activity, making it a vital biomarker in metabolic disease research, inflammation studies, and nutritional assessment.

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 20:2 n-6 in biological matrices (plasma, tissue). Unlike Gas Chromatography (GC) methods that require time-consuming methyl-ester derivatization (FAMEs), this method utilizes Negative Electrospray Ionization (ESI-) for direct analysis of free fatty acids, streamlining the workflow while maintaining high sensitivity.

Biological Context: The n-6 Elongation Pathway

Understanding the metabolic position of 20:2 n-6 is essential for data interpretation. It serves as the bridge between dietary Linoleic Acid and the anti-inflammatory precursor Dihomo-gamma-linolenic acid (DGLA).

FattyAcidPathway LA Linoleic Acid (18:2 n-6) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [TARGET] LA->EDA Elongase (ELOVL5) DGLA DGLA (20:3 n-6) EDA->DGLA Delta-6 Desaturase (FADS2) Sciadonic Sciadonic Acid (5,11,14-20:3) EDA->Sciadonic Delta-5 Desaturase (Alternative Path) AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase (FADS1)

Figure 1: Metabolic pathway of n-6 fatty acids. 20:2 n-6 is the direct elongation product of Linoleic Acid.

Method Development & Logic

Ionization Strategy: Negative Mode ESI

Free fatty acids (FFAs) contain a carboxylic acid group that readily deprotonates in basic conditions. Therefore, Negative Electrospray Ionization (ESI-) is the preferred mode.

  • Precursor Ion: The deprotonated molecule

    
     at m/z 307.3 .
    
  • Fragmentation Physics: Long-chain fatty acids are difficult to fragment uniquely because the hydrocarbon chain dissipates collision energy. The most stable and abundant transition is the decarboxylation (loss of CO₂, 44 Da), yielding a product ion at m/z 263.3 .

    • Note: Some protocols use "Pseudo-MRM" (307.3

      
       307.3) if fragmentation is poor, but the decarboxylation transition (307.3 
      
      
      
      263.3) offers better specificity against background noise.
Sample Preparation: MTBE Extraction

We utilize the Matyash Method (MTBE) over the traditional Folch (Chloroform/Methanol) method.

  • Why? MTBE (Methyl tert-butyl ether) forms the upper organic layer, making it easier to collect the lipid phase without contaminating it with the protein pellet (which sits at the bottom). This improves recovery and reproducibility for high-throughput LC-MS.

Experimental Protocol

Materials & Reagents
  • Standard: Eicosa-11,14-dienoic acid (Cayman Chemical / Sigma).

  • Internal Standard (IS): Linoleic acid-d4 or Arachidonic acid-d8 (Deuterated standards correct for ionization suppression).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water, Ammonium Acetate.

Sample Preparation Workflow

SamplePrep Sample Biological Sample (50 µL Plasma/Homogenate) Spike Add Internal Standard (10 µL Deuterated Mix) Sample->Spike Extract Add 200 µL Methanol (Ice Cold) Add 700 µL MTBE Vortex 1 min Spike->Extract PhaseSep Add 150 µL Water Centrifuge 10,000 x g (10 min) Extract->PhaseSep Collect Collect Upper Organic Layer (MTBE Phase) PhaseSep->Collect Dry Evaporate to Dryness (Vacuum Concentrator / N2) Collect->Dry Recon Reconstitute 100 µL MeOH:Water (1:1) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: MTBE Liquid-Liquid Extraction workflow optimized for lipid recovery.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Reasoning: C18 provides strong retention for hydrophobic fatty acids, allowing separation of 20:2 n-6 from potential isomers like 20:2 n-9 based on subtle hydrophobicity differences.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Isopropanol + 10 mM Ammonium Acetate.

    • Chemistry: Ammonium acetate buffers the pH to ensure consistent deprotonation (

      
      ) and improves peak shape.
      
  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B
0.0 30%
2.0 30%
12.0 95%
15.0 95%
15.1 30%

| 18.0 | 30% (Re-equilibration) |

Mass Spectrometry Parameters (Source: ESI Negative)

  • Spray Voltage: -3500 V to -4500 V.

  • Source Temp: 350°C - 500°C (Fatty acids require high heat for desolvation).

  • Curtain Gas: 30 psi.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV) Type
20:2 n-6 307.3 263.3 50 -20 to -25 Quantifier
20:2 n-6 307.3 307.3 50 -5 Qualifier (Pseudo)

| IS (LA-d4) | 283.5 | 239.5 | 50 | -20 | Internal Std |

Note: The 307.3


 263.3 transition corresponds to the neutral loss of CO₂ (

), a characteristic fragmentation for fatty acids.

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity & Range
  • Calibration Curve: Prepare 8 non-zero standards in surrogate matrix (e.g., BSA in PBS) or solvent.

  • Range: 10 ng/mL to 5000 ng/mL.

  • Acceptance:

    
    . Back-calculated concentration of standards must be within ±15% (±20% for LLOQ).
    
Isomer Separation Check

A critical validation step is distinguishing Eicosa-11,14-dienoic acid (20:2 n-6) from Eicosa-11-enoic acid (20:1 n-9) or other isomers.

  • Protocol: Inject a mixed standard of 20:2 n-6 and potential isomers.

  • Criteria: Baseline resolution (

    
    ) must be achieved. If co-elution occurs, adjust the gradient slope between minutes 2 and 12.
    
Matrix Effect & Recovery
  • Matrix Factor: Compare the peak area of the analyte spiked into extracted plasma vs. analyte in pure solvent.

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike.

  • Target: Matrix effect 85-115%; Recovery > 80% using MTBE.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization efficiency in ESI(-).Ensure Ammonium Acetate is fresh. Increase injection volume. Consider derivatization (AMPP) if levels are <1 ng/mL.
High Backpressure Lipid buildup on column.Use a guard column. Ensure the wash step (95% B) is long enough to elute phospholipids.
Peak Tailing pH mismatch or column age.Check mobile phase pH (should be neutral/basic). Replace column if >1000 injections.
Carryover Sticky fatty acids in injector.Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid.

References

  • Lipid Maps Structure Database. Eicosa-11,14-dienoic acid (20:2 n-6).[1] Available at: [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[2] Available at: [Link]

  • Murphy, R. C., et al. (2017).Liquid Chromatography-Mass Spectrometry of Lipids. Handbook of Experimental Pharmacology.
  • Park, W. J., et al. (2009). An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3.[1] Journal of Lipid Research.[2] Available at: [Link]

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research.[2] (Provides baseline levels for validation). Available at: [Link]

Sources

"derivatization of Eicosa-11,14-dienoic acid for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6) is a distinct long-chain polyunsaturated fatty acid (PUFA) serving as a critical elongation intermediate in the omega-6 pathway. Unlike its ubiquitous downstream metabolite, Arachidonic Acid (20:4 n-6), 20:2 n-6 accumulates in specific tissue fractions and rare botanical oils, often co-eluting with isomers like 20:2 n-9 or saturated chains in standard analyses.[1]

This guide provides a rigorous workflow for the unambiguous identification and quantification of 20:2 n-6. We detail a dual-protocol approach:

  • Routine Profiling: High-throughput Fatty Acid Methyl Ester (FAME) derivatization using Boron Trifluoride (

    
    ).
    
  • Structural Validation: Dimethyl Disulfide (DMDS) derivatization to pinpoint double bond positions (

    
    ) via Mass Spectrometry, eliminating isomer ambiguity.
    

Biological & Chemical Context

Eicosa-11,14-dienoic acid is the direct elongation product of Linoleic Acid (18:2 n-6). Its accurate measurement is vital for assessing desaturase/elongase enzyme activity (specifically ELOVL5).[1]

The Analytical Challenge: Native fatty acids are polar and non-volatile, causing peak tailing and thermal degradation in GC.[1] Derivatization is mandatory.[1] However, standard EI-MS (Electron Ionization) of FAMEs often yields generic hydrocarbon fragments, making it difficult to distinguish 20:2 n-6 from other 20:2 isomers (e.g., 11,14 vs. 5,11).[1]

The Solution:

  • FAMEs increase volatility for separation.[1]

  • DMDS Adducts "lock" the double bonds, forcing fragmentation specifically at the unsaturation sites, providing an indisputable "fingerprint" for the 11,14 position.[1]

Figure 1: Omega-6 Elongation Pathway

G LA Linoleic Acid (18:2 n-6) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [TARGET] LA->EDA Elongase (ELOVL5) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) EDA->DGLA Delta-6 Desaturase AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase

Caption: Position of Eicosa-11,14-dienoic acid in the n-6 PUFA biosynthesis cascade.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents Boron Trifluoride (

)
14% in Methanol (Sigma-Aldrich)
Dimethyl Disulfide (DMDS)

99.0% (Sigma-Aldrich)
Iodine (

)
Resublimed crystals
Solvent AHexane (HPLC Grade)
Solvent BMethanol (Anhydrous)
Standards FAME Standard MixSupelco 37 Component FAME Mix
Internal Standard (ISTD)Methyl Tricosanoate (23:0) or C19:0
GC-MS ColumnRt-2560 or CP-Sil 88 (100m x 0.25mm, 0.20µm)Note: High polarity biscyanopropyl phases are required for isomer separation.
InstrumentAgilent 7890B/5977B or equivalent

Protocol A: High-Throughput FAME Derivatization

Purpose: Routine quantification and general profiling.

Mechanism: Acid-catalyzed transesterification replaces the hydroxyl group of the carboxylic acid with a methoxy group.[1]


 acts as a Lewis acid catalyst, preventing the isomerization common with alkaline hydrolysis.[1]

Step-by-Step Workflow:

  • Sample Prep: Place 1-5 mg of lipid extract or 100 µL of plasma into a screw-cap glass vial.

  • ISTD Addition: Add 10 µL of Internal Standard solution (C23:0, 1 mg/mL in hexane). Dry under

    
     gas.
    
  • Solubilization: Add 0.5 mL Hexane .

  • Derivatization: Add 0.5 mL 14%

    
    -Methanol . Cap tightly with a Teflon-lined cap.[1]
    
  • Incubation: Heat at 70°C for 30 minutes .

    • Critical: Do not exceed 30 mins or 80°C to prevent PUFA degradation.[1]

  • Quenching: Cool to room temperature. Add 1 mL Saturated NaCl (stops reaction, increases ionic strength).

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 2000 rpm for 3 mins.

  • Recovery: Transfer the upper hexane layer (containing FAMEs) to a GC vial with insert.

Protocol B: Structural Validation via DMDS

Purpose: Confirmation of double bond positions (11, 14) to rule out isomers.

Mechanism: Iodine catalyzes the addition of dimethyl disulfide across the carbon-carbon double bonds.[1] The resulting adduct cleaves between the sulfurs during MS ionization.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 50-100 µg of the FAME generated in Protocol A in 100 µL hexane.

  • Reagent Addition: Add 100 µL DMDS and 20 µL Iodine solution (60 mg/mL in diethyl ether).

  • Reaction: Incubate at 40°C for 2-4 hours (or overnight at room temp).

    • Note: Polyunsaturated adducts can be sterically bulky; longer times ensure complete reaction.[1]

  • Quenching: Add 200 µL 5% Sodium Thiosulfate (

    
    )  in water. Shake until the iodine color (red/brown) disappears.
    
  • Extraction: Add 200 µL hexane, vortex, and centrifuge.

  • Analysis: Inject the upper organic phase.[1]

Figure 2: Derivatization Logic

Deriv Raw Raw Sample (Lipid Extract) BF3 Protocol A: BF3-MeOH (70°C, 30 min) Raw->BF3 FAME FAME Derivative (Volatile) BF3->FAME Split Goal? FAME->Split Quant Quantification (Direct GC-MS) Split->Quant Routine DMDS Protocol B: DMDS + I2 (40°C, 4 hrs) Split->DMDS Isomer ID Adduct Tetra-SMe Adduct (Structural Proof) DMDS->Adduct

Caption: Decision tree for selecting between Standard FAME and Advanced DMDS workflows.

GC-MS Parameters & Data Interpretation

Chromatographic Conditions:

  • Column: Rt-2560 (Biscyanopropyl polysiloxane) - Essential for separating cis/trans isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).

  • Oven Program:

    • 100°C (Hold 4 min)

    • Ramp 3°C/min to 240°C

    • Hold 15 min.

    • Why: Slow ramp separates 20:2 n-6 from 20:1 and 20:3 isomers.[1]

Mass Spectrometry (EI Source):

  • FAME Spectrum (20:2 n-6):

    • Molecular Ion (

      
      ):  m/z 322 (Small but visible).[1]
      
    • Base Peak: m/z 67 or 79/81 (Typical hydrocarbon series).[1]

    • Diagnostic: m/z 150 (Often associated with

      
       motif, though non-specific).[1]
      
  • DMDS Adduct Spectrum:

    • Molecular Weight: 322 + (4 x 94) = 698 Da (Very heavy, may need high temp source).[1]

    • Fragmentation: Cleavage occurs between the carbons bearing the -SMe groups.[1]

    • Key Ions: Look for fragments confirming the distance between C1 and C11, and the tail from C14 to C20.[1]

Self-Validation (QA/QC):

  • Blank: Run a hexane blank to check for carryover.[1]

  • Retention Time Lock: 20:2 n-6 typically elutes after 20:1 n-9 and before 20:3 n-6 on polar columns.[1]

  • Linearity:

    
     for concentrations 10-1000 µg/mL.[1]
    

References

  • Restek Corporation. (2020).[1] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Link

  • LIPID MAPS. (2024). Fatty Acid Mass Spectrometry Protocol. Link

  • Ostermann, A. I., et al. (2014).[1] A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B. Link

  • Thurnhofer, S., & Vetter, W. (2005).[1] Application of the dimethyl disulfide derivatization method to determine the double bond positions in polyunsaturated fatty acids. Link (Contextual citation for DMDS logic).

  • Abcam. (2024).[1][2] all-cis-11,14-Eicosadienoic acid Product Sheet. Link

Sources

Precision Quantification of Eicosa-11,14-dienoic Acid (20:2n-6) in Cell Culture: A High-Resolution GC-MS/FID Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Eicosa-11,14-dienoic acid (20:2n-6) is a distinct elongation product of linoleic acid (18:2n-6) that accumulates when the canonical delta-6 desaturase (


6D) pathway is compromised or saturated.[1] Often overlooked in standard panels, 20:2n-6 serves as a critical biomarker for desaturase activity and peroxisomal beta-oxidation efficiency.[1] This guide provides a rigorous, self-validating protocol for the extraction, derivatization, and quantification of 20:2n-6 in cultured cells using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). We emphasize the use of high-polarity capillary columns to resolve 20:2n-6 from isobaric interferences and geometric isomers.

Biological Context & Metabolic Significance

The "Elongase-First" Pathway

In the canonical n-6 polyunsaturated fatty acid (PUFA) pathway, Linoleic Acid (LA) is first desaturated by


6D to Gamma-Linolenic Acid (GLA). However, under conditions of 

6D deficiency, inhibition, or substrate overload, LA is instead elongated by ELOVL5 to form Eicosa-11,14-dienoic acid (20:2n-6) . This "dead-end" or alternative metabolite can be further desaturated by

5D to form 5,11,14-eicosatrienoic acid, distinct from the canonical DGLA (8,11,14-20:3).

Accurate quantification of 20:2n-6 is essential for:

  • Desaturase Inhibitor Screening: Verifying

    
    6D blockade in anti-inflammatory drug development.[1]
    
  • Metabolic Flux Analysis: Tracing the fate of dietary Linoleic Acid.[1]

  • Deficiency Models: Characterizing FADS2 (gene for

    
    6D) knockout cell lines.
    
Visualization: The Divergent n-6 Pathway

The following diagram illustrates the bifurcation of Linoleic Acid metabolism.

LipidMetabolism LA Linoleic Acid (18:2n-6) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2n-6) TARGET ANALYTE LA->EDA Elongase (ELOVL5) (Major if D6D blocked) DGLA Dihomo-gamma-linolenic Acid (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (20:4n-6) DGLA->AA Delta-5 Desaturase (FADS1) ETA_Alt 5,11,14-Eicosatrienoic Acid EDA->ETA_Alt Delta-5 Desaturase

Caption: Divergence of Linoleic Acid metabolism. 20:2n-6 accumulates when the canonical Delta-6 Desaturase pathway is bypassed.[1]

Experimental Design & Pre-Validation

Internal Standard Selection

For mass spectrometry (GC-MS), stable isotope dilution is the gold standard. For GC-FID, an odd-chain fatty acid not present in mammalian cells is required.[1]

MethodRecommended Internal Standard (IS)Rationale
GC-MS d4-20:2n-6 (Cayman Chem #10004445)Corrects for extraction loss and ionization variability.[1] Identical retention time to analyte.[1]
GC-FID C21:0 (Heneicosanoic Acid) or C23:0 Rare in biological samples; elutes in the C20-C22 region but resolves from PUFAs.[1]
Cell Culture Considerations
  • FBS Background: Fetal Bovine Serum (FBS) contains endogenous lipids.[1] Use delipidated FBS or serum-free media for 24 hours prior to harvest if studying de novo synthesis or specific supplementation effects.[1]

  • Antioxidants: PUFAs are prone to auto-oxidation.[1] All solvents must contain 0.01% BHT (Butylated hydroxytoluene) .[1]

Protocol: Sample Preparation

This protocol uses a modified Folch extraction optimized for cell pellets, followed by acid-catalyzed transesterification.[1] Acid catalysis is strictly required to methylate plasmalogens and sphingolipids, which base-catalyzed methods (e.g., KOH/MeOH) often miss.

Step 1: Cell Harvesting
  • Aspirate media and wash cells 2x with ice-cold PBS (Ca/Mg-free).[1]

  • Add 500 µL ice-cold Methanol (with 0.01% BHT) directly to the well/dish.

  • Scrape cells and transfer the suspension to a glass screw-cap tube (Teflon-lined cap). Plastic tubes leach phthalates that interfere with GC-MS.[1]

  • Spike IS: Add 10 µL of Internal Standard solution (e.g., 50 µg/mL d4-20:2n-6).

  • Vortex for 30 seconds. Store at -80°C if not proceeding immediately.

Step 2: Lipid Extraction (Modified Folch)
  • Add 1000 µL Chloroform to the methanol lysate (Final ratio 2:1 CHCl3:MeOH).

  • Vortex vigorously for 1 minute.

  • Add 250 µL ultrapure water (or 0.9% NaCl) to induce phase separation.[1]

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully recover the lower organic phase (chloroform layer) using a glass Pasteur pipette.[1] Transfer to a clean glass vial.

  • Re-extraction (Optional for high recovery): Add 500 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine the lower phase with the first extract.

  • Dry the combined extract under a gentle stream of Nitrogen at 30°C.

Step 3: Derivatization (FAME Formation)
  • Resuspend the dried lipid film in 500 µL Boron Trifluoride (BF3)-Methanol (14%) or 1% H2SO4 in Methanol .[1]

  • Add 200 µL Hexane .

  • Cap tightly and incubate at 90°C for 60 minutes (heat block).

  • Cool to room temperature.

  • Add 500 µL Hexane and 500 µL Water .

  • Vortex and centrifuge (1,000 x g, 3 min).

  • Transfer the upper Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Analytical Method: High-Resolution GC

Separating 20:2n-6 from 20:3n-6 and 20:1 isomers requires a high-polarity cyanopropyl column.[1] Non-polar columns (e.g., DB-5) are insufficient for this application.[1]

Instrument Configuration
  • Column: SP-2560 (100 m x 0.25 mm, 0.20 µm) or CP-Sil 88 .[1]

    • Why: These 100% biscyanopropyl polysiloxane phases provide the necessary dipole-dipole interactions to separate geometric and positional isomers.[1]

  • Carrier Gas: Helium (1.0 mL/min, constant flow) or Hydrogen (optimized linear velocity).

  • Inlet: Split/Splitless (Split 10:1 recommended for abundant samples), 250°C.

Temperature Program (Optimized for C20 PUFAs)
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1405
Ramp 1424015
Total Run--~35-40 min

Note: 20:2n-6 typically elutes after 18:3n-6 (GLA) and before 20:3n-6 (DGLA).[1] On an SP-2560 column, it is well-resolved from 20:1n-9.[1]

Workflow Visualization

GCWorkflow Sample Cell Pellet Lysis Lysis in MeOH + BHT Spike Internal Standard Sample->Lysis Extract Chloroform Extraction (Phase Separation) Lysis->Extract Deriv BF3-MeOH Derivatization (90°C, 1 hr) Extract->Deriv GC GC-MS/FID Analysis SP-2560 Column Deriv->GC Data Quantification (Area Ratio vs IS) GC->Data

Caption: Step-by-step analytical workflow for 20:2n-6 quantification.

Data Analysis & Validation

Identification
  • GC-MS: Monitor molecular ion m/z 322 (for Methyl 20:2) and characteristic fragment ions.[1]

    • 20:2n-6 Spectrum: Look for m/z 67, 79, 81, 95 (general PUFA) and molecular ion.

    • Differentiation: Use retention time relative to standards. 20:2n-6 elutes earlier than 20:3n-6.[1]

  • GC-FID: Identification relies strictly on Retention Time (RT) matching with a commercial standard (e.g., Cayman #9000348 or Sigma #E3127).

Quantification Formula


Where RF (Response Factor) is determined by running a standard curve of 20:2n-6 vs the IS.
Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Active sites in liner or column degradationChange liner (use deactivated wool); trim column guard.[1]
Low Recovery Incomplete extraction or oxidationEnsure re-extraction step; verify BHT freshness; keep samples cold.[1]
Co-elution Inadequate column polaritySwitch to SP-2560 (100m); decrease ramp rate around 200-220°C.
Ghost Peaks Plastic contaminationReplace all plastic pipette tips/tubes with glass/Teflon during extraction.

References

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol."[1] Nature Lipidomics Gateway. [Link]

  • Restek Corporation. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Restek Application Notes. [Link]

  • Christie, W.W. "Gas Chromatography and Lipids."[1] The Oily Press, Bridgwater. Available via Lipid Micro-Site. [Link]

  • Park, Y., et al. "Biological activities of conjugated fatty acids: conjugated eicosadienoic acid."[1] Biochimica et Biophysica Acta (BBA), 2005.[2] [Link]

Sources

Application Note: In Vitro Assays for Eicosa-11,14-dienoic Acid (20:2 n-6) Activity

[1][2][3]

Part 1: Introduction & Mechanistic Context

Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a unique 20-carbon polyunsaturated fatty acid (PUFA).[1] Unlike the canonical arachidonic acid (AA) biosynthetic pathway, which proceeds via

elongation of LA

For researchers, EDA is not merely an intermediate; it is a functional probe with two critical applications:

  • Metabolic Sentinel: It serves as a specific substrate to dissect the activities of Fatty Acid Desaturase 1 (FADS1/

    
    5) and FADS2 (acting as a pseudo-
    
    
    8 desaturase). Its conversion rates provide a readout of desaturase plasticity in cancer and metabolic disease models.
  • Immunomodulator: EDA exhibits distinct bioactivity, acting as a weak agonist for inflammatory pathways while competitively inhibiting the formation of potent leukotrienes (e.g., LTB4) by saturating downstream enzymes.

This guide details the protocols for solubilizing EDA, tracking its metabolic fate (Flux Assay), and measuring its functional impact on macrophage inflammation.

Mechanistic Pathway Map

The following diagram illustrates the "EDA Bypass" and its divergent metabolic fates.

EDAMetabolismcluster_legendPathway KeyLALinoleic Acid(18:2 n-6)GLAGamma-Linolenic Acid(18:3 n-6)LA->GLAFADS2(Delta-6)EDAEicosa-11,14-dienoic Acid(20:2 n-6)(Target Analyte)LA->EDAElongase(ELOVL5)DGLADihomo-gamma-linolenic Acid(20:3 n-6)GLA->DGLAElongase(ELOVL5)AAArachidonic Acid(20:4 n-6)DGLA->AAFADS1(Delta-5)EDA->DGLAFADS2(acting as Delta-8)SCASciadonic Acid(5,11,14-20:3)EDA->SCAFADS1(Delta-5)key1Canonical Pathway: LA -> GLA -> DGLA -> AAkey2EDA Bypass: LA -> EDA -> DGLAkey3Dead-End/Marker: EDA -> Sciadonic Acid

Figure 1: The metabolic bifurcation of Eicosa-11,14-dienoic acid.[2][1] EDA serves as a substrate for both FADS2 (restoring AA synthesis) and FADS1 (generating the dead-end metabolite Sciadonic Acid).

Part 2: Critical Preparation - BSA-Fatty Acid Conjugation

The "Self-Validating" Step: Free fatty acids (FFAs) are lipophilic and cytotoxic at high concentrations. Adding EDA directly to cell culture media results in precipitation, oil droplet formation, and inconsistent bioavailability. You must conjugate EDA to Bovine Serum Albumin (BSA) to mimic physiological transport (albumin-bound FFAs) and ensure reproducible uptake.

Reagents
  • Eicosa-11,14-dienoic acid (EDA): >98% purity (e.g., Cayman Chemical, Matreya). Supplied in ethanol or methyl acetate.

  • Fatty Acid-Free (FAF) BSA: Essential. Standard BSA contains endogenous lipids that will confound mass spectrometry results. (Roche or Sigma FAF grade).[3]

  • Solvent: 0.1 M NaOH or Ethanol.

Protocol: 5 mM EDA-BSA Stock Solution (5:1 Molar Ratio)
  • Prepare BSA Vehicle:

    • Dissolve 2.4 g of FAF-BSA in 20 mL of serum-free culture medium (e.g., RPMI or DMEM).

    • Filter sterilize (0.22 µm).[4] Keep at 37°C.

  • Prepare EDA Salt:

    • Aliquot the required amount of EDA into a glass vial.

    • Evaporate the shipping solvent under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in 0.1 M NaOH (or minimal Ethanol if NaOH is contraindicated, though NaOH forms the soluble soap) to yield a 50 mM concentration.

    • Heat to 70°C for 2-3 minutes until the solution is clear (saponification).

  • Conjugation (The Critical Mix):

    • While vortexing the warm (37°C) BSA solution, dropwise add the hot EDA solution.

    • Note: The solution may turn cloudy transiently but should clear upon mixing.

    • Incubate in a 37°C water bath for 30 minutes to allow equilibrium binding.

    • Final Concentration: ~5 mM EDA complexed to BSA.

  • Storage: Aliquot into glass vials (plastic binds fatty acids) and freeze at -20°C. Stable for 3 months.

Part 3: Assay 1 - Metabolic Flux & Desaturase Activity

Objective: Determine the activity of FADS1 and FADS2 by tracking the conversion of EDA into downstream metabolites. This is the "Gold Standard" assay for characterizing EDA metabolism.

Cell System: HepG2 (Liver), MCF7 (Breast Cancer - FADS2 deficient), or Primary Hepatocytes.

Experimental Workflow
  • Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) in complete media. Allow adherence overnight.

  • Starvation: Switch to serum-free media (containing 0.1% FAF-BSA) for 12 hours to deplete endogenous lipid pools.

  • Treatment:

    • Control: BSA Vehicle.

    • Experimental: 50 µM EDA-BSA conjugate.

    • Duration: Incubate for 24 and 48 hours.

  • Lipid Extraction (Folch Method Modified):

    • Wash cells 2x with ice-cold PBS (removes surface-bound BSA-lipids).

    • Harvest cells in 500 µL PBS.

    • Add 2 mL Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 mins.

    • Collect the lower organic phase (contains lipids).

  • Derivatization (FAME Preparation):

    • Dry the organic phase under nitrogen.

    • Add 1 mL 14% Boron Trifluoride (BF3) in Methanol.

    • Heat at 100°C for 45 minutes (methylation).

    • Extract FAMEs (Fatty Acid Methyl Esters) with Hexane.

  • Analysis: GC-FID or GC-MS.[2][5]

Data Interpretation & Expected Results
Metabolite DetectedStructureEnzyme ResponsibleInterpretation
EDA (Substrate) 20:2 n-6-Unmetabolized input.
Sciadonic Acid 5,11,14-20:3FADS1 (

5)
Indicates active

5 desaturase.[6] Accumulates if

6 is absent.
DGLA 8,11,14-20:3FADS2 (

8)
Indicates "backdoor" pathway activity.
Arachidonic Acid 20:4 n-6FADS1 + FADS2 Full conversion.

Calculation:


Part 4: Assay 2 - Macrophage Immunomodulation

Objective: Assess the functional anti-inflammatory capacity of EDA. Literature suggests EDA is a "weaker" inflammatory agonist than LA and may dampen responses to LPS.

Cell System: RAW 264.7 Murine Macrophages.

Experimental Workflow Diagram

ImmunoAssayStep1Step 1: Plate RAW 264.7 Cells(96-well plate)Step2Step 2: Pre-treatment (12h)Incubate with 25-100 µM EDA-BSA(Allows membrane incorporation)Step1->Step2Step3Step 3: Inflammatory StimulusAdd LPS (100 ng/mL)Step2->Step3Step4Step 4: Incubation (24h)Step3->Step4Endpoint1Supernatant Analysis(Cytokines/NO)Step4->Endpoint1Endpoint2Cell Lysate Analysis(COX-2/iNOS Protein)Step4->Endpoint2

Figure 2: Workflow for assessing the immunomodulatory effects of EDA on activated macrophages.

Protocol Details
  • Pre-Incubation: Treat RAW 264.7 cells with EDA-BSA (25, 50, 100 µM) for 12-24 hours.

    • Scientific Rationale: This allows EDA to incorporate into the phospholipid membrane, displacing AA or LA.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL without removing the fatty acid media.

  • Endpoints (24h post-LPS):

    • Nitric Oxide (NO): Use Griess Reagent on 50 µL supernatant. Measure absorbance at 540 nm.

    • Cytokines (TNF-

      
      , IL-6):  ELISA.
      
    • PGE2 Release: Competitive ELISA. Hypothesis: EDA incorporation should reduce PGE2 levels compared to AA-treated controls because EDA is a poor substrate for COX-2.

Validation Criteria
  • Positive Control: AA-BSA (should increase PGE2 and inflammation).

  • Negative Control: BSA Vehicle + LPS.

  • Success Metric: EDA should show a dose-dependent reduction in NO/TNF-

    
     compared to the AA-treated group, or even the Vehicle+LPS group (if it acts as a competitive inhibitor).
    

References

  • Park, H. G., et al. (2021). "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells." Prostaglandins, Leukotrienes and Essential Fatty Acids.[7]

  • Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[8] Journal of Lipid Research.[8]

  • Huang, Y. S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry.

  • Yashiro, H., et al. (2016). "A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice."[9] PLOS ONE.

  • Boland, L., et al. (2019). "BSA Preparation and Palmitate-BSA Conjugation Protocol." Bio-protocol.

Application Note: Unlocking the Alternative Delta-8 Pathway

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Metabolic Tracing of Eicosa-11,14-dienoic Acid (20:2 n-6)[1]

Executive Summary & Scientific Rationale

Eicosa-11,14-dienoic acid (20:2 n-6) has historically been dismissed as a "dead-end" elongation product of Linoleic Acid (LA, 18:2 n-6). The classical dogma posits that LA is converted to Arachidonic Acid (AA) exclusively via the Delta-6 Desaturase (D6D) pathway (LA


 GLA 

DGLA

AA).

However, emerging research in FADS2-deficient models and cancer metabolism has validated an alternative "Delta-8" pathway . In this scenario, when D6D activity is compromised or bypassed, LA is elongated directly to 20:2 n-6, which then serves as the substrate for Delta-8 Desaturase (an alternative activity of the FADS2 gene product) to generate Dihomo-


-linolenic acid (DGLA, 20:3 n-6).

Why this matters:

  • Drug Resistance: Certain cancer cells exploit the Delta-8 pathway to maintain AA production and inflammatory signaling even when D6D is inhibited.

  • Genetic Variance: Polymorphisms in FADS1/FADS2 can shift flux toward 20:2 n-6 accumulation.

  • Biomarker Potential: Elevated 20:2 n-6 is a specific marker of D6D bypass/insufficiency.

This guide provides a rigorous, self-validating protocol for tracing the in vivo metabolism of 20:2 n-6 using stable isotope technologies and GC-MS/MS analysis.

Metabolic Pathway Map

The following diagram illustrates the "Standard" vs. "Alternative" pathways. Note the critical position of 20:2 n-6 as the gateway to the Delta-8 route.

LipidPath cluster_legend Pathway Key LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) LA->EDA Elongase (ELOVL5) DGLA DGLA (20:3 n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Delta-8 Desaturase (FADS2 Alt. Activity) AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase (FADS1) key1 Standard Route key2 Alternative Delta-8 Route

Caption: The Delta-8 Bypass. 20:2 n-6 accumulates when Delta-6 desaturation is blocked, serving as a reserve precursor for AA biosynthesis.

Experimental Design: In Vivo Stable Isotope Tracing

To validate 20:2 n-6 metabolism, we cannot simply measure static levels. We must measure flux . We utilize [U-13C]-Linoleic Acid to observe the de novo formation of [13C]-20:2 n-6 and its subsequent conversion to [13C]-20:3 n-6.

A. Animal Model & Treatment Groups
  • Subject: C57BL/6J Mice (Male, 10-12 weeks).

  • Control Group: Standard Chow (low background n-6).

  • Experimental Group (D6D Blockade): Administer SC-26196 (Delta-6 desaturase inhibitor) or use Fads2 knockout mice. This forces the metabolic flux into the Delta-8 pathway (elongation first).

B. Tracer Administration Protocol
  • Tracer: [U-13C18]-Linoleic Acid (>99% atom % excess).

    • Why: Using the precursor allows you to calculate the Elongation Index (18:2

      
       20:2) and Delta-8 Desaturation Index  (20:2 
      
      
      
      20:3).[1]
  • Preparation: Emulsify 10 mg of [U-13C]-LA in 200

    
    L of 20% Intralipid or corn oil vehicle.
    
  • Dosing: Oral gavage (single bolus) after a 4-hour fast.

  • Time Course: Harvest liver and plasma at 0, 2, 4, 12, and 24 hours .

    • Insight: The elongation step (18:2

      
       20:2) is rapid (2-4 hrs), while the Delta-8 desaturation (20:2 
      
      
      
      20:3) is the rate-limiting step in the alternative pathway.
Protocol: Sample Preparation & Lipid Extraction[3]

Objective: Quantitative isolation of total lipids while preventing oxidation of PUFAs.

Reagents
  • Methanol (LC-MS grade)

  • Chloroform (or Dichloromethane for safety)

  • Butylated Hydroxytoluene (BHT) - Critical antioxidant

  • Internal Standard (IS): d5-20:2 n-6 (Custom or surrogate d5-20:4). Do not use odd-chain fatty acids (e.g., 17:0) as surrogates for PUFAs due to different recovery rates.

Step-by-Step Workflow
  • Homogenization:

    • Weigh 50 mg liver tissue (frozen).

    • Add 10

      
      L Internal Standard spike (100 
      
      
      
      M).
    • Add 1 mL Ice-cold Methanol/BHT (0.01%) .

    • Homogenize using bead beater (30 sec, 4°C).

  • Modified Folch Extraction:

    • Add 2 mL Chloroform. Vortex 1 min.

    • Add 0.75 mL ultrapure water (induces phase separation).

    • Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection:

    • Collect the lower organic phase (chloroform layer) containing lipids.

    • Re-extract the upper phase with 1 mL chloroform to maximize recovery (Self-validation step: ensures >95% lipid recovery).

  • Drying:

    • Evaporate solvent under a gentle stream of Nitrogen at 30°C. Never use heat >40°C to prevent isomerization.

Protocol: Derivatization & GC-MS Analysis

Objective: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) for separation of 20:2 n-6 from its isomers (e.g., 20:2 n-9).

Derivatization (Acid-Catalyzed Methylation)
  • Resuspend dried lipid film in 1 mL 1.25 M HCl in Methanol .

  • Incubate at 80°C for 1 hour in a sealed screw-cap tube.

    • Note: Acid catalysis is preferred over base catalysis (BF3/Methoxide) because base methods do not methylate free fatty acids or sphingolipids efficiently.

  • Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.

  • Collect the upper Hexane layer (contains FAMEs).

  • Dry down and reconstitute in 50

    
    L Hexane for GC-MS.
    
GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-23 or BPX-70 (High polarity cyanopropyl phase).

    • Critical: Standard non-polar columns (DB-5) cannot resolve 20:2 n-6 from 20:2 n-9. A high-polarity column is mandatory.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Oven Program:

    • Initial: 100°C (hold 2 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 2.5°C/min to 240°C (hold 5 min). Slow ramp ensures separation of C20 isomers.

Mass Spectrometry (SIM Mode)

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

AnalyteTarget Ion (m/z)Quantifier IonDwell Time
20:2 n-6 (Endogenous) 322 (M+)28050 ms
[13C]-20:2 n-6 (Tracer) 342 (M+20)30050 ms
20:3 n-6 (Product) 320 (M+)27850 ms
d5-IS [M+5]-50 ms
Data Analysis & Interpretation

To prove the activity of the Delta-8 pathway, calculate the Fractional Conversion Rate (FCR) .



Self-Validating Logic:

  • In Control mice: FCR should be low (<5%) because the Delta-6 pathway dominates.

  • In D6D-Inhibited mice: FCR should significantly increase (>15%), confirming that flux is rerouted through 20:2 n-6.

  • Quality Control: If [13C]-18:2 (Precursor) is not detected in the tissue, the gavage failed. If [13C]-20:2 is detected but no [13C]-20:3 is seen, the Delta-8 desaturase is inactive in that tissue.

References
  • Park, W. J., et al. (2009). "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[1] Journal of Lipid Research.

  • Albert, D. H., & Coniglio, J. G. (1977). "Metabolism of eicosa-11,14-dienoic acid in rat testes.[2][3] Evidence for delta8-desaturase activity."[2][1][4] Biochimica et Biophysica Acta.

  • LIPID MAPS® Protocol. "Fatty Acid Mass Spectrometry Protocol." LIPID MAPS.

  • McLaren, D. G., et al. "Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids."[5] CK Isotopes Application Note.

  • Glaser, C., et al. (2010). "Ratio of n-3/n-6 PUFAs in erythrocytes and plasma: Comparison of different methods." Clinical Chemistry.

Sources

"synthesis of radiolabeled Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Radiosynthesis of [1-


C]Eicosa-11,14-dienoic Acid 

Abstract & Scope

This technical guide details the protocol for the chemical synthesis of [1-


C]Eicosa-11,14-dienoic acid (20:2 n-6) , a critical intermediate in the omega-6 polyunsaturated fatty acid (PUFA) cascade. While often overshadowed by Arachidonic Acid (AA), Eicosa-11,14-dienoic acid (EDA) is the direct elongation product of Linoleic Acid (LA) and serves as the substrate for Delta-8 desaturase (alternative pathway) or Delta-5 desaturase (standard pathway) studies.

Target Audience: Lipid biochemists, metabolic flux researchers, and radiochemists. Application: Metabolic tracing of PUFA elongation/desaturation, beta-oxidation assays, and synthesis of labeled eicosanoids.

Scientific Rationale & Strategy

The Challenge of Isomer Preservation

The primary challenge in synthesizing PUFAs is preserving the cis (Z) geometry of the double bonds. Standard harsh oxidation or reduction conditions can lead to cis-trans isomerization or double bond migration.

  • Selected Strategy: Iterative Chain Elongation via Nitrile Homologation.

  • Why: This method allows for the precise introduction of the Carbon-14 label at the C-1 (carboxyl) position, which is metabolically stable and ideal for beta-oxidation tracking. It avoids the scrambling often seen in direct catalytic hydrogenation of alkynes.

Synthesis Logic

The synthesis converts Linoleic Acid (18:2


9,12) to Eicosa-11,14-dienoic acid (20:2 

11,14) through a two-carbon extension.
  • Reduction: 18:2 Acid

    
     18:2 Alcohol.
    
  • Activation: Alcohol

    
     Halide/Mesylate.
    
  • Extension 1: Halide + Cyanide

    
     C19 Nitrile 
    
    
    
    C19 Acid.
  • Extension 2 (Labeling): C19 Acid

    
     C19 Alcohol 
    
    
    
    C19 Halide
    
    
    Grignard +
    
    
    CO
    
    
    .

Detailed Protocol: Chemical Synthesis

Phase 1: Preparation of the C19 Precursor (Nonadeca-8,11-dienoic acid)

Pre-requisite: Start with high-purity (>99%) Linoleic Acid to minimize downstream purification.

Step 1: Reduction to Linoleyl Alcohol

  • Dissolve Linoleic Acid (1.0 eq) in anhydrous diethyl ether under Argon.

  • Slowly add Lithium Aluminum Hydride (LiAlH

    
    , 1.2 eq) at 0°C.
    
  • Stir for 2 hours at room temperature.

  • Quench with Glauber’s salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O). Filter and concentrate.
    • Checkpoint: IR spectrum should show loss of carbonyl peak (1710 cm

      
      ) and appearance of broad OH stretch (3300 cm
      
      
      
      ).

Step 2: Bromination

  • Dissolve Linoleyl Alcohol in dry DCM.

  • Add Triphenylphosphine (PPh

    
    , 1.1 eq) and Carbon Tetrabromide (CBr
    
    
    
    , 1.1 eq) at 0°C (Appel Reaction conditions to prevent isomerization).
  • Stir for 1 hour. Evaporate solvent.

  • Extract with hexane; PPh

    
    O precipitates out.
    
  • Product: 1-Bromo-octadeca-9,12-diene.

Step 3: First Carbon Extension (C18


 C19) 
  • Dissolve Bromide in DMSO.

  • Add Sodium Cyanide (NaCN, 1.5 eq). Heat to 40°C for 4 hours.

  • Note: Avoid higher temperatures to prevent bond migration.

  • Hydrolyze the nitrile: Reflux in KOH/Ethanol/Water (10:10:1) for 12 hours.

  • Acidify with HCl, extract with hexane.

  • Product: Nonadeca-10,13-dienoic acid (C19 Acid).

Phase 2: Radiolabeling (The "Hot" Step)

Safety: Perform in a designated radio-isotope fume hood.

Step 4: Preparation of the C19-Bromide

  • Repeat Steps 1 & 2 using the C19 Acid as starting material.

  • Intermediate: 1-Bromo-nonadeca-10,13-diene.

Step 5: Grignard Formation and Carbonation

  • Apparatus: Flame-dried 3-neck flask, vacuum manifold,

    
    CO
    
    
    
    generator (Ba
    
    
    CO
    
    
    + H
    
    
    SO
    
    
    ).
  • Grignard: React C19-Bromide with Magnesium turnings in anhydrous THF. Initiate with a crystal of iodine. Reflux gently for 1 hour.

  • Carbonation:

    • Freeze the Grignard solution with liquid nitrogen.[1]

    • Evacuate the system (high vacuum).

    • Release

      
      CO
      
      
      
      gas (generated from Ba
      
      
      CO
      
      
      , typically 50-100 mCi/mmol specific activity) into the closed system.
    • Allow the reaction to warm to -20°C, then stir at 0°C for 1 hour.

  • Quench: Add dilute H

    
    SO
    
    
    
    to decompose the complex.
  • Extraction: Extract with diethyl ether. Wash with water and brine.

Purification & Quality Control

Silver Ion Chromatography (Ag-TLC/HPLC)

Standard silica chromatography cannot separate isomers efficiently. Silver ion chromatography is mandatory .

  • Stationary Phase: Silica gel impregnated with 10% AgNO

    
    .
    
  • Mobile Phase: Hexane:Diethyl Ether (90:10) + 0.1% Acetic Acid.

  • Mechanism: Ag

    
     ions form reversible complexes with pi-electrons. Cis double bonds complex more strongly than trans, and dienes more than monoenes.
    
  • Procedure:

    • Load crude radiolabeled fatty acid.

    • Elute and collect fractions.

    • Spot aliquots on TLC plates and scan with a Radio-TLC scanner.

QC Metrics Table
TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC / TLC> 98%
Chemical Purity GC-FID (FAME derivatization)> 98%
Isotopic Enrichment Mass Spectrometry (MS)Matches precursor specific activity
Isomer Integrity

C-NMR or Ag-HPLC
> 99% cis,cis-11,14
Specific Activity Liquid Scintillation CountingTypically 50–60 mCi/mmol

Visualization of Pathways

Figure 1: Chemical Synthesis Workflow

Caption: Step-by-step chemical elongation of Linoleic Acid to [1-14C]Eicosa-11,14-dienoic Acid, highlighting the critical Grignard carbonation step.

G LA Linoleic Acid (18:2 n-6) LA_OH Linoleyl Alcohol LA->LA_OH LiAlH4 Reduction LA_Br 1-Bromo-18:2 LA_OH->LA_Br PPh3, CBr4 (Appel Rxn) C19_CN C19-Nitrile LA_Br->C19_CN NaCN DMSO C19_Acid Nonadeca-10,13-dienoic Acid (C19 Precursor) C19_CN->C19_Acid Hydrolysis KOH/EtOH C19_Br 1-Bromo-19:2 C19_Acid->C19_Br 1. LiAlH4 2. PPh3/CBr4 Grignard C19-MgBr (Grignard Reagent) C19_Br->Grignard Mg, THF Final_Prod [1-14C]Eicosa-11,14-dienoic Acid Grignard->Final_Prod 14CO2 Carbonation

Figure 2: Metabolic Fate of Eicosa-11,14-dienoic Acid

Caption: Biological elongation and desaturation pathways. EDA bypasses the rate-limiting Delta-6 Desaturase step.

G LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA Delta-6 Desaturase EDA Eicosa-11,14-dienoic Acid (20:2 n-6) LA->EDA Elongase (ELOVL5) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) GLA->DGLA Elongase (ELOVL5) EDA->DGLA Delta-8 Desaturase AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase

Safety & Handling

  • Volatile Intermediates: The bromide intermediates can be volatile. Do not use high vacuum with heat.

  • Radiolysis: High specific activity fatty acids undergo self-radiolysis (decomposition).

    • Storage Protocol: Store at -80°C in ethanol containing antioxidants (e.g., 0.05% BHT) under an Argon atmosphere.

  • Contamination:

    
    CO
    
    
    
    is a gas. The carbonation step must be done in a closed vacuum line within a filtered fume hood to prevent airborne contamination.

References

  • Stoffel, W. (1964). Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C. Hoppe-Seyler's Zeitschrift für physiologische Chemie.

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.
  • Sprecher, H. (2002). The roles of anabolic and catabolic reactions in the synthesis and degradation of polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • PubChem. (2023). Eicosa-11,14-dienoic acid Compound Summary. National Library of Medicine.

  • Park, W. J., et al. (2009). An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3.[2] Journal of Lipid Research.

Sources

Application Note: Metabolic Profiling and Kinetic Analysis using Eicosa-11,14-dienoic Acid (20:2 n-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Eicosa-11,14-dienoic acid (20:2 n-6), often abbreviated as EDA, is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA).[1] While less ubiquitous than Arachidonic Acid (AA), EDA occupies a critical junction in lipid metabolism, serving as the "gatekeeper" substrate for the Delta-8 Desaturase pathway .

Classically, Linoleic Acid (LA) is converted to Arachidonic Acid via the Delta-6 Desaturase (


6D) pathway. However, when 

6D is rate-limiting or bypassed, LA is elongated to EDA, which then becomes the specific substrate for FADS2 (acting as a

8-desaturase)
to form Dihomo-

-linolenic acid (DGLA).

Furthermore, EDA serves as a unique mechanistic probe for Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. Lacking the


5 and 

8 double bonds found in AA, EDA allows researchers to decouple the chemical steps of radical formation from downstream cyclization, making it an invaluable tool for studying enzyme active site mechanics and inhibitor specificity.
Key Applications
  • FADS2/

    
    8-Desaturase Activity Assays:  Measuring the "Alternate Pathway" flux in metabolic disease models.
    
  • COX-2 Kinetic Profiling: Investigating tyrosyl radical formation and "unproductive" turnover.

  • Lipoxygenase Specificity: Substrate for 15-LOX to generate 15-HEDE.

Biochemical Pathway Visualization

The following diagram illustrates the specific metabolic position of EDA, highlighting its role as a substrate for FADS2 (Delta-8 pathway) versus the canonical Delta-6 pathway.

LipidPathway LA Linoleic Acid (18:2 n-6) D6D Delta-6 Desaturase (FADS2) LA->D6D ELOVL5 Elongase 5 (ELOVL5) LA->ELOVL5 Elongation GLA Gamma-Linolenic Acid (18:3 n-6) GLA->ELOVL5 EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [TARGET SUBSTRATE] D8D Delta-8 Desaturase (FADS2 Activity) EDA->D8D Delta-8 Desaturation (Key Assay) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) D5D Delta-5 Desaturase (FADS1) DGLA->D5D AA Arachidonic Acid (20:4 n-6) D6D->GLA ELOVL5->EDA ELOVL5->DGLA D8D->DGLA D5D->AA

Caption: The "Alternate" Polyunsaturated Fatty Acid synthesis pathway.[2] EDA is the direct substrate for Delta-8 Desaturation (mediated by FADS2) to form DGLA.

Critical Technical Considerations

Before initiating assays, the physicochemical properties of EDA must be managed to ensure bioavailability and stability.

ParameterSpecificationTechnical Note
Solubility Ethanol, DMSO, DMFStock solutions >10 mg/mL.[3][4] Insoluble in water.
Stability Oxidatively labileStore at -20°C under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw.[5]
Delivery BSA-ComplexingFor cell-based assays, free fatty acids are cytotoxic and poorly taken up. Conjugate to fatty-acid-free BSA (molar ratio 2:1 to 4:1).
Purity >98%Impurities (like 20:3 isomers) will interfere with GC-MS quantification of the product.

Protocol A: FADS2 (Delta-8 Desaturase) Activity Assay

Objective: Measure the conversion of EDA (Substrate) to DGLA (Product) in microsomes or live cells. This confirms FADS2 promiscuity (acting as


8-desaturase).
Materials
  • Substrate: Eicosa-11,14-dienoic acid (20:2 n-6).[2][6]

  • System: Rat liver microsomes or FADS2-overexpressing cell lines (e.g., HEK293).

  • Cofactors: NADH, NADPH, ATP, CoA (for microsomal activation).

  • Detection: GC-FID or GC-MS.

Workflow
  • Substrate Preparation (BSA Conjugation):

    • Dry down 1 mg of EDA under nitrogen.

    • Resuspend in 100 µL Ethanol.

    • Dropwise add to 10 mL of warm (37°C) PBS containing 10% Fatty-Acid Free BSA.

    • Stir for 30 mins. Final concentration: ~300 µM EDA.

  • Incubation:

    • Cell Culture: Treat cells (at 70% confluence) with 30-50 µM EDA-BSA complex in serum-free media. Incubate for 24 hours.

    • Microsomes: Incubate 100 µg microsomal protein with 50 µM EDA, 1 mM NADH/NADPH, 1 mM ATP, and 0.1 mM CoA in Assay Buffer (0.1 M Potassium Phosphate, pH 7.2) for 30 mins at 37°C.

  • Lipid Extraction (Folch Method):

    • Quench reaction with ice-cold methanol.

    • Add Chloroform:Methanol (2:1 v/v). Vortex vigorously.

    • Add water to induce phase separation. Centrifuge (3000 x g, 5 min).

    • Collect the lower organic phase (lipids).

  • Derivatization (FAME Synthesis):

    • Dry organic phase under nitrogen.

    • Add 1 mL 14% Boron Trifluoride (

      
      ) in Methanol.
      
    • Heat at 100°C for 60 minutes (methylates fatty acids).

    • Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • Analysis:

    • Inject into GC-FID/MS.

    • Target: Monitor appearance of peak corresponding to 20:3 n-6 (DGLA) .

    • Calculation: Desaturation Index = [Product Area / (Substrate Area + Product Area)] * 100.

Protocol B: COX-2 Kinetic/Inhibition Assay

Objective: Use EDA to probe COX-2 mechanics. EDA allows the formation of the tyrosyl radical (Intermediate II) but is converted to prostaglandins very slowly compared to AA. This makes it an excellent tool for studying "uncoupling" or competitive inhibition.

Materials
  • Enzyme: Recombinant Human COX-2 (ovine COX-1 for selectivity controls).

  • Substrate: EDA (free acid, dissolved in EtOH).

  • Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric peroxidase substrate.

  • Inhibitor Control: Indomethacin or Celecoxib.[7]

Step-by-Step Methodology
  • Buffer Prep: Tris-HCl (100 mM, pH 8.0) supplemented with 3 µM Hematin (essential cofactor for COX).

  • Enzyme Activation: Incubate COX-2 enzyme with Hematin buffer for 5 minutes at 25°C to reconstitute the holoenzyme.

  • Reaction Setup (96-well plate):

    • 150 µL Assay Buffer (with Hematin).

    • 10 µL Enzyme solution.

    • 10 µL TMPD (Final conc. 100 µM).

    • Optional: 10 µL Inhibitor (incubate 10 mins).

  • Initiation: Add 10 µL EDA (Final conc. 10-100 µM). Note: Keep EtOH < 2%.

  • Detection: Monitor Absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

    • Mechanism:[8][9] As COX oxidizes EDA (slowly) to PGG2-analog, the peroxidase active site reduces the hydroperoxide to alcohol, simultaneously oxidizing TMPD (colorless) to oxidized TMPD (Blue).

  • Data Analysis:

    • Compare

      
       of EDA vs. Arachidonic Acid.
      
    • EDA typically shows <20% of the

      
       of AA, confirming substrate specificity requirements (specifically the 
      
      
      
      5 double bond).

Experimental Logic & Validation (Self-Check)

To ensure scientific integrity, the following controls must be integrated:

  • Positive Control: Run a parallel assay with Arachidonic Acid (20:4 n-6). If AA turnover is low, the enzyme is degraded or Hematin is insufficient.

  • Negative Control: Heat-inactivated enzyme (boil 5 mins) or "No Substrate" blank. This accounts for auto-oxidation of TMPD or background lipid peroxidation.

  • Product Verification: For the FADS2 assay, the appearance of DGLA (20:3) must be confirmed by retention time matching with a commercial DGLA standard. Mass spectrum confirmation (m/z 320 for FAME) is definitive.

Assay Workflow Diagram

AssayWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_detect Detection Phase S1 Solubilize EDA (Ethanol/DMSO) S2 BSA Conjugation (For Cell Assays) S1->S2 R1 Add Enzyme/Cells (FADS2 or COX-2) S1->R1 Enzyme Assay S2->R1 Cell Assay R2 Incubate (30 min - 24 hr) R1->R2 D1 Lipid Extraction (Folch/Bligh-Dyer) R2->D1 Quench D2 Derivatization (Methylation -> FAMEs) D1->D2 D3 GC-MS Analysis (Identify 20:3 Product) D2->D3

Caption: Generalized workflow for measuring Eicosa-11,14-dienoic acid metabolism. Cell-based assays require BSA conjugation; Enzyme assays can use solvent delivery.

References

  • Park, H. G., et al. (2016). "Alternative pathway for the synthesis of polyunsaturated fatty acids in FADS2-deficient fibroblasts." Journal of Lipid Research, 57(8), 1335-1346.

  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182.

  • Malkowski, M. G., et al. (2001). "The Product of the Reaction of Eicosa-11,14-dienoic Acid with Prostaglandin Endoperoxide Synthase-1." Journal of Biological Chemistry, 276, 37547-37555. (Demonstrates the inefficient conversion and mechanistic utility).

  • Cayman Chemical. "11(Z),14(Z)-Eicosadienoic Acid Product Information." (Solubility and physical properties data).

Sources

Technical Guide: Eicosa-11,14-dienoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Eicosa-11,14-dienoic acid (20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA).[1][2] Biologically, it serves as an elongation product of linoleic acid (18:2 n-6) and a direct precursor to dihomo-


-linolenic acid (DGLA) and arachidonic acid (AA).[3] While less prone to rapid peroxidation than highly unsaturated lipids like EPA or DHA, its bis-allylic methylene group (at C-13) renders it susceptible to autoxidation, polymerization, and isomerization if mishandled.

This guide provides a standardized framework for the solubilization, storage, and biological application of 20:2 n-6, prioritizing experimental reproducibility and compound integrity.

Chemical Profile[1][2][4][5][6][7][8][9][10]
  • IUPAC Name: (11Z,14Z)-Icosa-11,14-dienoic acid[2][4][5][6]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][6][7][8][9]
    
  • Molecular Weight: 308.5 g/mol [2][4][6][7][8][9][10]

  • Critical Feature: Two cis double bonds at

    
     and 
    
    
    
    . The methylene bridge at Carbon 13 is the primary site for hydrogen abstraction and subsequent radical formation.

Part 2: Solvent Compatibility & Stability Matrix

The choice of solvent dictates the shelf-life and biological applicability of the lipid. The following matrix synthesizes solubility data with stability risks.

Table 1: Solvent Performance for Eicosa-11,14-dienoic Acid
SolventSolubility LimitStability RatingPrimary ApplicationCritical Notes
Ethanol (Anhydrous) >100 mg/mLHigh Stock Storage / GC-MSPreferred for Storage. Evaporates easily; compatible with cell culture if diluted >1:1000.
DMSO (Dimethyl Sulfoxide) >100 mg/mLModerate Cell Culture / ScreeningHygroscopic. Absorbs water from air, promoting hydrolysis. High freezing point (18.5°C) can cause freeze-thaw cycles.
DMF (Dimethylformamide) >100 mg/mLModerate Chemical SynthesisToxic. Hard to remove. Use only for synthetic coupling reactions.
Chloroform >100 mg/mLHigh Lipid Extraction / StorageExcellent for preventing hydrolysis, but incompatible with plasticware (polystyrene). May contain acidic stabilizers.
PBS (pH 7.2) <100 µg/mLVery Low Aqueous BuffersInsoluble. Requires conjugation to BSA (Fatty Acid Free) for biological delivery.

Part 3: Mechanism of Instability (The "Why")

To ensure data integrity, researchers must understand the degradation pathway. The primary failure mode for 20:2 n-6 is Autoxidation .

Visualization: Lipid Oxidation Pathway

The following diagram illustrates the cascade from stable lipid to degraded peroxides.

LipidOxidation Native Native 20:2 n-6 (C-13 Methylene) Radical Lipid Radical (L•) (H-abstraction) Native->Radical Light/Heat/Metals Peroxyl Peroxyl Radical (LOO•) (+ O2) Radical->Peroxyl Oxygen Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide + LH (Propagation) Secondary Aldehydes/Ketones (Rancidity/Cell Toxicity) Hydroperoxide->Secondary Degradation

Figure 1: Autoxidation mechanism of Eicosa-11,14-dienoic acid initiated at the bis-allylic carbon.

Part 4: Standardized Protocols

Protocol A: Master Stock Preparation (The "Gold Standard")

Objective: Create a stable stock solution (>1 year stability).

Materials:

  • Eicosa-11,14-dienoic acid (neat oil or existing solution).[3]

  • Anhydrous Ethanol (≥99.5%).

  • Glass vials (Amber, screw cap with Teflon/PTFE liner).

  • Inert Gas Source (Nitrogen or Argon).

Procedure:

  • Equilibration: Allow the lipid vial to warm to room temperature before opening to prevent water condensation.

  • Solubilization: Dissolve the neat lipid in Anhydrous Ethanol to a concentration of 10–50 mg/mL .

    • Note: Avoid Chloroform for biological stocks to eliminate solvent toxicity risks.

  • Inert Gas Purge: Gently stream Nitrogen or Argon gas over the surface of the solution for 30–60 seconds.

    • Technique: Do not bubble gas through the liquid (evaporation risk); layer it on top.

  • Sealing: Tightly cap the vial. Wrap the cap with Parafilm to slow evaporation.

  • Storage: Store at -20°C (up to 1 year) or -80°C (up to 2 years).

Protocol B: Preparation for Cell Culture (BSA Conjugation)

Objective: Deliver hydrophobic fatty acid to cells in aqueous media without precipitation or solvent toxicity.

Mechanism: Serum albumin acts as a physiological carrier, binding fatty acids in hydrophobic pockets.

Procedure:

  • Prepare BSA Solution: Dissolve Fatty Acid-Free BSA (0.5–1.0%) in warm culture medium (37°C) or PBS.

  • Prepare Lipid: Aliquot the required volume of ethanolic stock (from Protocol A). Evaporate the ethanol under a Nitrogen stream until a thin oil film remains.

    • Why? Removing ethanol prevents solvent cytotoxicity.

  • Conjugation: Add the warm BSA solution to the lipid film.

  • Incubation: Vortex vigorously and incubate at 37°C for 30 minutes with occasional agitation until the solution is clear.

  • Filtration: Sterile filter (0.22 µm) if necessary (note: some lipid loss may occur). Use immediately.

Protocol C: Quality Control (Stability Validation)

Objective: Verify that the lipid has not oxidized during storage.

Method: Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: Silica Gel 60 plates.

  • Mobile Phase: Hexane : Diethyl Ether : Acetic Acid (80:20:1).

  • Visualization: Iodine vapor or Coomassie Blue stain.

  • Acceptance Criteria:

    • Native 20:2 n-6: High Rf value (moves near solvent front).

    • Oxidized species: Lower Rf (more polar, "streaking" near origin).

    • Pass: Single distinct spot. Fail: Smearing or secondary spots.

Part 5: Biological Context & Workflow

Understanding where this lipid fits in the metabolic signaling pathway is crucial for experimental design.

Metabolism LA Linoleic Acid (18:2 n-6) EDA Eicosa-11,14-dienoic Acid (20:2 n-6) LA->EDA Elongase (ELOVL5) DGLA Dihomo-gamma-linolenic Acid (20:3 n-6) EDA->DGLA Delta-8 Desaturase (FADS2) AA Arachidonic Acid (20:4 n-6) DGLA->AA Delta-5 Desaturase (FADS1) PGE1 PGE1 (Anti-inflammatory) DGLA->PGE1 COX-1/2 PGE2 PGE2 (Pro-inflammatory) AA->PGE2 COX-2

Figure 2: Metabolic elongation and desaturation pathway of n-6 fatty acids.

References

  • Huang, Y.S., et al. (2010). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[6][7] Eicosa-11,14-dienoic acid (CID 5282805).[7][10] National Library of Medicine.[6] Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Eicosa-11,14-dienoic Acid (20:2 n-6) from Gymnosperm Seed Oils

[1][2][3]

Executive Summary & Scientific Rationale

Eicosa-11,14-dienoic acid (20:2 n-6) , often referred to as dihomo-linoleic acid, is a rare polyunsaturated fatty acid (PUFA).[1][2][3] Unlike its ubiquitous cousins (Linoleic 18:2 or Arachidonic 20:4), it exists in low abundance in most angiosperms but accumulates significantly in the seed oils of gymnosperms (Pinaceae, Podocarpaceae) and certain lower fungi.[1]

The Isolation Challenge: The primary difficulty in isolating 20:2 n-6 is its structural similarity to other C20 fatty acids.[1][3]

  • Chain Length Interference: It co-elutes with Arachidic acid (20:[1][2][3]0) and Gondoic acid (20:[1]1) on non-polar stationary phases.[1][2][3]

  • Unsaturation Interference: It is difficult to resolve from 20:3 isomers using standard Reverse-Phase (RP) HPLC.[1][2][3]

The Solution: This protocol utilizes Argentation Chromatography (Silver Ion Chromatography) as the critical dimension.[3] By exploiting the specific interaction between silver ions (


1

Workflow Logic:

  • Extraction: Total lipid recovery from seed matrix.[1][2][3]

  • Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs) to increase volatility and reduce hydrogen bonding.[1][2][3]

  • Bulk Enrichment (Urea Complexation): Removal of saturated and monounsaturated fatty acids to enrich the PUFA fraction.[2][3]

  • Fine Purification (Ag-Ion Chromatography): Isolation of the specific diene fraction.[2][3]

Pre-Analytical Considerations

Sample Selection
  • Primary Source: Pinus species (Pine nuts) or Podocarpus seeds.[1][2][3] These oils can contain 1–15% of 20:2 isomers.[2][3]

  • Alternative Source: Ephedra species (though regulatory issues may apply).[1][2][3]

Reagent Purity & Safety
  • Oxidation Control: All solvents must contain 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.[1][2][3] All evaporation steps must occur under a stream of nitrogen.[2][3]

  • Hazards: Boron trifluoride (

    
    ) in methanol is highly toxic and corrosive.[1][2][3] Work in a fume hood.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow of the isolation process, highlighting the critical "Decision Gates" where purity is assessed.

IsolationProtocolRawMatRaw Plant Material(Pinus spp. Seeds)ExtractLipid Extraction(Folch Method)RawMat->Extract Homogenize in CHCl3:MeOHDerivDerivatization(BF3-MeOH -> FAMEs)Extract->Deriv TransesterificationUreaUrea Complexation(Enrichment Step)Deriv->Urea Mix with Urea/MeOHSolidPhaseSolid Phase (Crystals)Saturates + Monoenes(Discard)Urea->SolidPhase Crystallization at 4°CLiquidPhaseLiquid Phase (Filtrate)Enriched PUFAs (20:2, 20:3, 20:4)Urea->LiquidPhase FiltrationAgIonSilver Ion Chromatography(Ag-Si SPE or HPLC)LiquidPhase->AgIon Load onto Ag+ ColumnFrac1Fraction 1: Saturates/MonoenesAgIon->Frac1 Elute firstFrac2Fraction 2: Dienes (Target)Eicosa-11,14-dienoic AcidAgIon->Frac2 Target ElutionFrac3Fraction 3: Trienes/TetraenesAgIon->Frac3 Late ElutionValidationValidation(GC-MS & NMR)Frac2->Validation Structural Confirm

Caption: Step-by-step isolation workflow for Eicosa-11,14-dienoic acid, emphasizing the critical Urea Complexation and Silver Ion separation steps.

Detailed Protocols

Phase 1: Lipid Extraction & Derivatization (FAME Preparation)

Goal: Extract total lipids and convert them to methyl esters (FAMEs) for chromatographic separation.[1]

  • Homogenization: Grind 10g of Pinus seeds in liquid nitrogen.

  • Extraction: Add 100mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT. Sonicate for 20 mins.

  • Phase Separation: Add 20mL of 0.9% NaCl solution. Centrifuge at 3000 x g for 10 mins.

  • Recovery: Collect the lower organic phase (Chloroform) and dry under Nitrogen gas.[2][3]

  • Methylation: Resuspend lipid residue in 2mL of 14%

    
     in Methanol. Heat at 100°C for 30 mins in a sealed screw-cap tube.
    
  • Extraction of FAMEs: Cool, add 2mL Hexane and 1mL water. Vortex. Collect the upper Hexane layer.[2][3]

Phase 2: Urea Complexation (Bulk Enrichment)

Goal: Remove bulk saturated (16:0, 18:[1]0) and monounsaturated (18:1) fatty acids.[1][2][3][4][5][6][7][8][9][10][11] 20:2 n-6 is a "bent" molecule and will resist complexation, staying in the liquid phase.[1]

  • Preparation: Dissolve the FAME mixture (from Phase 1) in minimal methanol.

  • Urea Addition: Add a saturated solution of Urea in Methanol (approx. 20g urea / 100mL MeOH).[1][2][3] Ratio of Urea:Fatty Acid should be 4:1 (w/w).[2][3]

  • Crystallization: Heat until clear, then cool slowly to room temperature, followed by overnight storage at 4°C.

  • Filtration: Filter quickly through a sintered glass funnel.

    • Precipitate (Crystals): Contains Saturates and Monoenes (Discard or save for other analysis).[1][2][3]

    • Filtrate (Liquid): Contains enriched PUFAs, including 20:2 , 18:2, 18:3, and 20:4.[1][3]

  • Recovery: Dilute filtrate with water, extract with Hexane, and dry under Nitrogen.

Phase 3: Silver Ion Chromatography (Ag-Ion SPE)

Goal: Isolate the diene (2 double bonds) fraction from the enriched PUFA mixture.[1]

Stationary Phase Preparation:

  • Use a commercial Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion) OR prepare manually:

    • Mix Silica Gel 60 with a solution of Silver Nitrate (

      
      ) in water (10% w/w loading).[1][2][3]
      
    • Dry in an oven at 120°C for 4 hours (Wrap in foil to protect from light).

Elution Protocol:

StepMobile Phase SolventVolume (CV*)Target Elution
1100% Hexane3 CVSaturates (traces)
298:2 Hexane:Acetone5 CVMonoenes (18:1, 20:[1][2][3]1)
394:6 Hexane:Acetone 5 CV Dienes (20:2 n-6, 18:2)
490:10 Hexane:Acetone5 CVTrienes (18:3, 20:[1]3)
5100% Acetone3 CVTetraenes+ (20:[1][2]4)

*CV = Column Volume[1][2]

Fraction Collection: Collect fractions during Step 3. Monitor using Thin Layer Chromatography (TLC) or GC.[1][2][3][10] The 20:2 n-6 will elute slightly after 18:2 due to the longer chain length interacting with the silica backbone, though the silver ion effect dominates the separation class.[1]

Structural Validation (GC-MS)[1][2]

Once the fraction is isolated, it must be validated.[1][3] The mass spectrum of the methyl ester of Eicosa-11,14-dienoic acid is distinct.

GC-MS Parameters:

  • Column: Fused silica capillary column (e.g., DB-23 or BPX-70), high polarity.[1][2][3]

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 150°C (2 min) -> 4°C/min -> 230°C (10 min).

Diagnostic Ions (Mass Spectrum):

Ion (m/z)Fragment IdentitySignificance
322

Molecular Ion (Methyl Ester)
291

Loss of methoxy group
150

Characteristic of

structure
164

Diagnostic for n-6 dienes

Mechanism of Separation (Visualized)

Understanding the Silver Ion interaction is crucial for troubleshooting. If the 20:2 is not retaining, the Silver Nitrate loading may be too low or the solvent too polar.[1][3]

AgMechanismcluster_0Stationary Phase Surfacecluster_1Analytes (Mobile Phase)AgAg+SilicaSilicaAg->SilicaIonic BondSaturate20:0(No Pi Bonds)Saturate->AgNo Interaction(Elutes Void Vol)Diene20:2(2 Pi Bonds)Diene->AgModerate Complex(Retained)Tetraene20:4(4 Pi Bonds)Tetraene->AgStrong Complex(Highly Retained)

Caption: Mechanism of Argentation Chromatography. Retention time correlates directly with the number of double bonds (pi-electrons) available to complex with Ag+.[1]

Troubleshooting & Optimization

  • Co-elution with Linoleic Acid (18:2):

    • Issue: 18:2 and 20:2 are both dienes and behave similarly on Ag-Ion columns.[1][2][3]

    • Solution: If Ag-Ion SPE does not fully resolve them, follow Ag-Ion with a Reverse-Phase (C18) HPLC step.[1][2][3] On C18, separation is based on chain length; 20:2 will elute significantly later than 18:2.[1][2][3]

  • Low Yield:

    • Issue: Urea complexation removed too much PUFA.[1][2][3]

    • Solution: Decrease the Urea:Fatty Acid ratio to 3:1. Ensure crystallization temperature is strictly 4°C, not lower (lower temps precipitate more PUFAs).[1][2][3]

  • Sample Oxidation:

    • Indicator: Appearance of extraneous peaks in GC-MS or yellowing of the oil.[2][3]

    • Fix: Ensure BHT is present in the extraction solvent.[2][3] Store purified fractions in Hexane at -80°C.

References

  • Christie, W. W. (n.d.).[1][2][3] Silver Ion Chromatography of Fatty Acids. Lipid Library.[1][2][3] Retrieved from [Link]

  • Hayes, D. G., et al. (1998).[1][2][3] Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Journal of the American Oil Chemists' Society.[2][3] Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2][3][4] Eicosa-11,14-dienoic acid (Compound). National Library of Medicine.[2][3] Retrieved from [Link][1][2]

  • LIPID MAPS®. (n.d.).[1][2][3] Structure Database: Eicosa-11,14-dienoic acid. Retrieved from [Link][1][2]

  • Wolff, R. L., et al. (1999).[1][2][3] Fatty acid composition of Pinaceae as taxonomic markers. Lipids. (Contextual citation for source material).

Application Note: Eicosa-11,14-dienoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Sentinel Biomarker for FADS2 Dysfunction and Alternative Polyunsaturated Fatty Acid Metabolism

Abstract

In standard polyunsaturated fatty acid (PUFA) metabolism, Linoleic Acid (LA, 18:2n-6) is desaturated by Delta-6 Desaturase (FADS2) to initiate the Arachidonic Acid cascade. However, when FADS2 activity is compromised—due to genetic polymorphism, pharmacological inhibition, or metabolic disease—LA enters an alternative elongation pathway, yielding Eicosa-11,14-dienoic acid (20:2n-6) . This "dead-end" metabolite and its downstream product, Sciadonic Acid (5,11,14-20:3) , serve as critical biomarkers for desaturase dysfunction. This guide details the biological significance of 20:2n-6 and provides validated protocols for its extraction, separation, and quantification using GC-MS and LC-MS/MS.[1]

Biological Context: The "Bypass" Pathway

Understanding the origin of Eicosa-11,14-dienoic acid is essential for interpreting lipidomic data.[1] It represents a deviation from the canonical inflammatory pathway.[1]

  • Canonical Pathway: LA (18:2n-6)

    
     GLA (18:3n-6) 
    
    
    
    DGLA (20:3n-6)
    
    
    Arachidonic Acid (20:4n-6).
  • The "Bypass" (FADS2-Low) Pathway: When FADS2 is absent or inhibited, LA cannot be desaturated.[1] Instead, it is directly elongated by ELOVL5 to form Eicosa-11,14-dienoic acid (20:2n-6) .

  • The "Sciadonic" Consequence: 20:2n-6 can be further desaturated by Delta-5 Desaturase (FADS1) to form Sciadonic Acid (5,11,14-20:3) . Unlike Arachidonic Acid, Sciadonic Acid lacks the Delta-8 double bond and cannot be converted into standard pro-inflammatory prostaglandins (e.g., PGE2), potentially altering cell signaling in cancer and inflammation.[2]

Pathway Visualization

The following diagram illustrates the divergence between the canonical Arachidonic Acid pathway and the alternative 20:2n-6 pathway.

LipidPathway LA Linoleic Acid (18:2 n-6) GLA Gamma-Linolenic Acid (18:3 n-6) LA->GLA  FADS2 (Delta-6 Desaturase)   EDA Eicosa-11,14-dienoic Acid (20:2 n-6) [TARGET ANALYTE] LA->EDA  ELOVL5 (Direct Elongation)   (Dominates when FADS2 is low) DGLA Dihomo-Gamma-Linolenic Acid (20:3 n-6) GLA->DGLA ELOVL5 (Elongase) AA Arachidonic Acid (20:4 n-6) DGLA->AA FADS1 (Delta-5 Desaturase) EDA->DGLA Delta-8 Desaturase (Minor) SCA Sciadonic Acid (5,11,14-20:3) EDA->SCA FADS1 (Delta-5 Desaturase)

Caption: Divergence of Linoleic Acid metabolism. The accumulation of Eicosa-11,14-dienoic acid (Yellow) indicates a block in the primary FADS2 pathway.

Protocol 1: Lipid Extraction (General)

Before analysis, lipids must be extracted from the biological matrix (plasma, tissue, or cell culture).

Method: Modified Bligh & Dyer (Preferred for polar/neutral lipid balance).[1] Reagents: Methanol (MeOH), Chloroform (CHCl3) or Dichloromethane (DCM), Water (HPLC Grade), Butylated Hydroxytoluene (BHT).

  • Sample Prep:

    • Plasma: 50 µL plasma + 10 µL Internal Standard (e.g., d4-20:2n-6 or d31-Palmitic acid).

    • Cells: Wash cells with PBS, scrape into 500 µL MeOH.

  • Monophasic Extraction: Add CHCl3:MeOH (1:2 v/v) containing 0.01% BHT (antioxidant). Vortex vigorously for 1 min.

  • Phase Separation: Add CHCl3 and Water to achieve a final ratio of CHCl3:MeOH:H2O (1:1:0.9). Vortex and centrifuge at 3000 x g for 5 mins.

  • Collection: Recover the lower organic phase (containing 20:2n-6).

  • Drying: Evaporate solvent under a stream of nitrogen at 30°C. Reconstitute in the appropriate solvent for GC or LC analysis.

Protocol 2: GC-MS Analysis (Structural Confirmation)

Gas Chromatography is the gold standard for separating 20:2n-6 from its isomers (e.g., 20:2n-9) and quantifying total fatty acid content.

Derivatization (FAME Synthesis):

  • Dissolve dried lipid extract in 0.5 mL Toluene.

  • Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .

  • Incubate at 100°C for 45 minutes (methylates free and esterified fatty acids).

  • Cool, add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.[1]

  • Collect the top Hexane layer (contains FAMEs).[1]

GC-MS Parameters:

  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560 , 100m x 0.25mm x 0.2µm). Note: A long polar column is critical to separate 20:2n-6 from 20:2n-9.

  • Carrier Gas: Helium at 1 mL/min (Constant Flow).

  • Oven Program:

    • Start: 140°C (hold 5 min).

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

  • Detection: EI Source (70 eV), Scan mode (50-550 m/z) or SIM.[1]

  • Target Ions (SIM):

    • 20:2n-6 Methyl Ester: m/z 67, 79, 81, 95 (Base Peak), 322 (Molecular Ion).

    • Differentiation: Look for retention time relative to C20:0 and C20:4n-6 standards.[1] 20:2n-6 elutes after 20:1n-9 and before 20:3n-6.

Protocol 3: LC-MS/MS Analysis (High Throughput)

Liquid Chromatography-Tandem Mass Spectrometry is preferred for analyzing free fatty acids or intact phospholipids without derivatization.[1]

Sample Prep: Reconstitute dried extract in 100 µL Methanol/Acetonitrile (50:50).

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8µm).[1][3]

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9.0 with NH4OH) - Alkaline pH enhances negative ionization of FFAs.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).[1]

  • Gradient: 30% B to 100% B over 10 mins.

MS/MS Parameters (Negative Electrospray Ionization - ESI-):

  • Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • Precursor Ion: m/z 307.2 [M-H]⁻ (Carboxylate anion of 20:2n-6).[1]

  • Product Ions & Collision Energies (CE):

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Eicosa-11,14-dienoic Acid 307.2 263.2 20Quantifier (Loss of CO2)
Eicosa-11,14-dienoic Acid 307.2 59.0 35Qualifier (Acetate fragment)
Sciadonic Acid (20:3) 305.2261.220Downstream Marker
Arachidonic Acid (20:4) 303.2259.220Canonical Marker
d4-20:2n-6 (Internal Std) 311.2267.220Normalization

Note: Since 20:2n-6 and 20:2n-9 have identical masses and similar fragmentation, chromatographic separation is mandatory .[1] Ensure the standard 20:2n-6 elutes at a distinct retention time from 20:2n-9.

Data Interpretation & Troubleshooting

Reference Ranges (Human Plasma)
  • Healthy Controls: 20:2n-6 is a minor component (<0.5% of total fatty acids).[1]

  • FADS2 Inhibition / Deficiency: Levels increase significantly (2-5 fold).[1]

  • Ratio Analysis: Calculate the 20:2n-6 / 18:2n-6 ratio . An elevated ratio suggests efficient elongation but blocked desaturation (FADS2 dysfunction).[1]

Troubleshooting Guide
IssueProbable CauseSolution
Co-elution of isomers Inadequate column selectivitySwitch to a 100m biscyanopropyl polysiloxane GC column (e.g., SP-2560).
Low Sensitivity (LC-MS) Poor ionization of neutral lipidsEnsure Mobile Phase is alkaline (pH 9) to deprotonate the fatty acid.
High Background Plasticizer contaminationUse glass vials and inserts; avoid plastic pipette tips with detergents.[1]

References

  • Park, H. G., et al. (2016). "The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells." The FASEB Journal.[1][4] Link

  • Brenna, J. T., et al. (2021). "The aromatase inhibitor letrozole restores FADS2 function in ER+ MCF7 human breast cancer cells."[1] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link

  • LIPID MAPS® Lipidomics Gateway. "Structure and Classification of Eicosadienoic acid." Link

  • Chung, S., et al. (2011). "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link

  • Whelan, J., et al. (2011). "A Rare Eicosanoid Precursor Analogue, Sciadonic Acid (5Z,11Z,14Z-20:3), Detected In Vivo in Hormone Positive Breast Cancer Tissue."[1] Journal of Biological Chemistry. Link

Sources

Troubleshooting & Optimization

"preventing oxidation of Eicosa-11,14-dienoic acid during sample preparation"

[2][6][11][12][13][14]

Troubleshooting & FAQ Matrix

Symptom / ObservationProbable Root CauseCorrective Action
Chromatographic peaks are broadening or splitting. Isomerization. Free radicals can cause cis-trans isomerization of the double bonds at C11/C14.Ensure BHT is added fresh daily. Avoid UV light exposure (use amber vials).
Mass spectrum shows M+16 or M+32 peaks. Oxygen Addition. You are detecting lipid hydroperoxides (+16 Da) or peroxides.Check your N2/Argon source purity. Ensure solvents were degassed.[12]
Sample smells "fishy" or rancid. Aldehyde Formation. Advanced oxidation has cleaved the carbon chain (secondary oxidation products).Sample is irretrievable. Discard. Review "Golden Hour" freezing protocols.
High background noise in MS. Plasticizer Contamination. Leaching from plastic tubes or pipette tips.Switch to borosilicate glass vials with Teflon-lined caps. Use glass Hamilton syringes.

References

  • Metherel, A. H., & Stark, K. D. (2016). A Review of Efforts to Improve Lipid Stability during Sample Preparation. PMC - NIH. [Link]

  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. [Link]

Technical Support Center: Optimizing GC-MS Resolution for Eicosa-11,14-dienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Resolution of Eicosa-11,14-dienoic Acid (C20:2 n-6) in GC-MS Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals

Introduction: The Analytical Challenge

Eicosa-11,14-dienoic acid (C20:2 n-6) is a long-chain polyunsaturated fatty acid (PUFA), a metabolic elongation product of Linoleic Acid (C18:2 n-6). In biological matrices, its quantification is frequently compromised by critical pair co-elution with isomers such as Eicosa-13,16-dienoic acid, Arachidic acid (C20:0), or Eicosa-11-enoic acid (C20:1).

Achieving baseline resolution (


) requires a shift from standard boiling-point separation to separation based on degree of unsaturation  and double-bond geometry . This guide provides a self-validating troubleshooting framework to isolate this analyte with high fidelity.

Part 1: Stationary Phase Selection (The Hardware Fix)

Q: Why is my C20:2 n-6 peak co-eluting with C20:1 or C20:3 despite a slow temperature ramp?

Diagnosis: You are likely using a non-polar or intermediate polarity column (e.g., 5%-phenyl-methylpolysiloxane like DB-5ms or HP-5).

The Mechanism: Non-polar columns separate FAMEs (Fatty Acid Methyl Esters) primarily by boiling point (molecular weight). Since C20:1, C20:2, and C20:3 have very similar boiling points, they cluster together. To resolve them, you must exploit the pi-pi (


) interactions  between the stationary phase and the double bonds of the analyte.

The Solution: Switch to a High-Polarity Biscyanopropyl Stationary Phase . These phases possess strong dipole moments that interact more strongly with the


-electrons of double bonds. The more double bonds a fatty acid has, the stronger the interaction and the longer the retention.
Column TypeStationary Phase ChemistryMechanism of SeparationSuitability for C20:2 n-6
Non-Polar (e.g., DB-5ms, Rxi-5Sil)5% Phenyl / 95% DimethylpolysiloxaneBoiling Point (Van der Waals)Poor. Co-elution with C20:1 is common.
Polar (e.g., DB-WAX, HP-INNOWax)Polyethylene Glycol (PEG)Hydrogen Bonding / DipoleModerate. Better than non-polar, but limited thermal stability.
High-Polarity (e.g., SP-2560, CP-Sil 88, HP-88)100% Biscyanopropyl PolysiloxaneDipole-Dipole (Unsaturation)Excellent. Resolves positional and geometric isomers.
Ionic Liquid (e.g., SLB-IL111)Dicationic Ionic LiquidTunable SelectivityAdvanced. Best for complex cis/trans isomer clusters.

Protocol Validation:

  • Success Metric: On a biscyanopropyl column (100 m length recommended for isomers), C20:2 n-6 should elute after C20:1 and before C20:3.

  • Reference: High-polarity phases are the industry standard for detailed FAME profiling as supported by Agilent and Restek application data [1, 2].

Part 2: Thermal Programming & Flow Dynamics

Q: I am using a polar column, but the peaks are still partially merged. How do I optimize the separation?

Diagnosis: The thermal gradient is too steep through the critical elution zone, preventing the stationary phase from exercising its selectivity.

The Mechanism: Resolution (


) is a function of efficiency (

), selectivity (

), and retention (

). Lowering the temperature increases

and

, exponentially improving resolution for isomeric pairs.

Optimized Temperature Program (100m Biscyanopropyl Column):

  • Injection: 140°C (Hold 5 min) – Solvent focusing.

  • Ramp 1: 5°C/min to 170°C – Rapid transit to elution zone.

  • Ramp 2 (Critical): 2°C/min to 240°C – Slow ramp maximizes interaction time during C20 elution.

  • Hold: 240°C (10-15 min) – Elute C22-C24 PUFAs.

Carrier Gas Flow:

  • Helium: Set linear velocity (

    
    ) to 20–25 cm/sec .
    
  • Hydrogen: If available, use H2 at 35–40 cm/sec for sharper peaks and faster run times without losing resolution (flatter Van Deemter curve) [3].

Part 3: Troubleshooting Peak Tailing & Activity

Q: My C20:2 n-6 peak has a tailing factor > 1.5. Is my column degraded?

Diagnosis: Peak tailing in FAME analysis is rarely due to the column phase itself (unless thermally stressed) and is usually caused by active sites in the sample flow path.

Troubleshooting Workflow:

  • Inlet Activity (Most Likely):

    • PUFAs are susceptible to oxidation and adsorption on hot metal surfaces or dirty liners.

    • Action: Replace the inlet liner with a deactivated, split/splitless liner with glass wool . The glass wool increases surface area for vaporization but must be ultra-inert.

    • Action: Trim 10-20 cm from the front of the analytical column (the "guard" section) to remove non-volatile matrix buildup.

  • Solvent Mismatch:

    • If the sample solvent (e.g., Hexane) polarity is vastly different from the column, "puddling" can occur.

    • Action: Ensure the initial oven temperature is 10-20°C below the boiling point of the solvent to induce the Solvent Effect , which refocuses the band at the head of the column.

  • Overloading:

    • Action: Check the split ratio. For capillary columns (0.25 mm ID), a split ratio of 10:1 to 50:1 is standard. Injecting too much mass causes fronting or tailing (shark-fin shape).

Part 4: Mass Spectrometry Confirmation

Q: How do I confirm the peak is Eicosa-11,14-dienoic acid and not a positional isomer?

Diagnosis: Retention time matching alone is risky in complex matrices.

MS Validation Protocol:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 50–550) for identification; SIM (Selected Ion Monitoring) for quantification.

  • Spectral Fingerprint:

    • Molecular Ion (

      
      ):  Look for m/z 322  (Methyl ester of C20:2). Note: This ion is often weak in PUFAs.
      
    • McLafferty Rearrangement: Look for m/z 74 (base peak for FAMEs).

    • Hydrocarbon Series: Look for clusters separated by 14 amu (

      
      ).
      
    • Diagnostic Ions: Compare the ratio of m/z 67, 79, 81, and 95 against a NIST library match or a certified reference standard (e.g., Supelco 37 Component FAME Mix).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing C20:2 n-6 resolution.

GC_Optimization Start Start: Poor Resolution of C20:2 n-6 Check_Column Step 1: Check Stationary Phase Start->Check_Column Is_Polar Is Column High-Polarity? (e.g., Biscyanopropyl) Check_Column->Is_Polar Switch_Column Action: Switch to SP-2560 / CP-Sil 88 Is_Polar->Switch_Column No Check_Temp Step 2: Check Thermal Program Is_Polar->Check_Temp Yes Switch_Column->Check_Temp Is_Ramp_Slow Is Ramp Rate < 2°C/min at elution? Check_Temp->Is_Ramp_Slow Slow_Ramp Action: Lower Ramp Rate Optimize Carrier Velocity Is_Ramp_Slow->Slow_Ramp No Check_Shape Step 3: Check Peak Shape Is_Ramp_Slow->Check_Shape Yes Slow_Ramp->Check_Shape Is_Tailing Is Tailing Factor > 1.2? Check_Shape->Is_Tailing Fix_Inlet Action: Deactivate Liner Trim Column Guard Is_Tailing->Fix_Inlet Yes Success Success: Rs > 1.5 Confirm with MS Spectra Is_Tailing->Success No Fix_Inlet->Success

Caption: Decision matrix for isolating Eicosa-11,14-dienoic acid, moving from stationary phase selection to kinetic optimization and system maintenance.

Summary of Experimental Parameters

For the highest probability of success, configure your GC-MS as follows:

ParameterRecommended SettingRationale
Column SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm)Biscyanopropyl phase provides necessary dipole interaction for isomer separation [1].
Carrier Gas Helium @ 20 cm/sec (Constant Flow)Maintains efficiency across the temperature ramp.
Inlet Split (20:1), 250°CPrevents overloading; ensures rapid volatilization.
Liner Ultra-Inert Split Liner with WoolPrevents degradation of labile PUFAs; traps non-volatiles.
Oven Ramp 140°C (5 min)

240°C @ 2°C/min
Shallow gradient maximizes resolution (

) in the critical C18-C20 region.
Detector MS (Source: 230°C, Quad: 150°C)Standard EI source temps prevent additional thermal cracking.

References

  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from

  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from

  • Sigma-Aldrich. (2025). Approaches to Increasing GC Speed, Resolution and Responses. Retrieved from

  • National Institutes of Health (NIH). (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids. Retrieved from

  • Restek Corporation. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from

"separation of Eicosa-11,14-dienoic acid isomers by chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation of Eicosa-11,14-dienoic Acid (20:2 n-6) Isomers[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 28, 2026

Executive Summary & Strategy

The Challenge: Separating Eicosa-11,14-dienoic acid (20:2 n-6) from its positional (e.g., 8,11-20:2) or geometric (cis/trans) isomers is a non-trivial chromatographic task. Standard non-polar columns (e.g., 5% phenyl) separate primarily by boiling point and will fail to resolve these isomers.

The Solution Architecture: We utilize a Dual-Phase Strategy :

  • Primary Screen (GC-FID/MS): Uses high-polarity cyanopropyl-siloxane capillary columns to separate Fatty Acid Methyl Esters (FAMEs) based on dipole-induced dipole interactions.

  • Orthogonal Verification (Ag-Ion HPLC): Uses Silver-Ion Chromatography to separate isomers based strictly on the geometry and number of double bonds (pi-complexation).

Workflow Decision Matrix

The following logic flow dictates the appropriate experimental setup based on your specific separation requirements.

G Start Start: Define Separation Goal Goal1 Routine Profiling (Quantify 20:2 n-6) Start->Goal1 Goal2 Isomer Verification (Cis vs Trans) Start->Goal2 Goal3 Purification/Isolation Start->Goal3 GC_Method GC-FID (100m CP-Sil 88) High Polarity Column Goal1->GC_Method Ag_Method Ag-Ion HPLC (Silver Impregnated) Goal2->Ag_Method Goal3->Ag_Method Decision Co-elution Suspected? GC_Method->Decision Decision->Ag_Method Yes (e.g. 20:3 overlap) End Data Analysis Decision->End No (Baseline Resolved)

Figure 1: Decision matrix for selecting the appropriate chromatographic technique for 20:2 isomer separation.

Protocol A: High-Resolution GC-FID (The Workhorse)

Objective: Baseline separation of 11,14-20:2 from 20:1 isomers and 20:3 n-3.

Mechanism: Separation is achieved via strong dipole interactions between the nitrile groups of the stationary phase and the pi-electrons of the double bonds.

  • Rule of Thumb: On cyanopropyl phases, cis isomers generally elute after trans isomers due to stronger interaction with the stationary phase.[1]

Required Configuration:

Component Specification Rationale
Column 100m × 0.25mm × 0.20µm biscyanopropyl polysiloxane (e.g., CP-Sil 88 or SP-2560) 100m length is critical.[2][3] 30m columns provide insufficient plates to resolve 20:2 positional isomers from 20:1 interference.
Carrier Gas Hydrogen (Linear velocity: 35-40 cm/s) H₂ provides the best efficiency at higher velocities, crucial for long columns.
Injector Split (1:50 or 1:100) at 250°C Prevents column overload which causes peak broadening and loss of isomer resolution.

| Detector | FID at 270°C | Universal response for hydrocarbons; high linearity. |

Optimized Temperature Program (The "Plateau" Method):

  • Initial: 100°C (Hold 4 min) - Elutes solvent and short chains.

  • Ramp 1: 13°C/min to 175°C (Hold 27 min) - Critical Isothermal Plateau.

    • Note: This plateau maximizes the separation of C18 and C20 isomers.

  • Ramp 2: 4°C/min to 215°C (Hold 10 min) - Elutes 20:2 and longer PUFAs.

Expected Elution Order (CP-Sil 88):

  • 18:3 n-3 (alpha-linolenic)[2]

  • 20:0 (Arachidic)

  • 20:1 n-9 (Gondoic)

  • 20:2 n-6 (11,14-Eicosadienoic)

  • 20:3 n-6 (DGLA)

Protocol B: Silver Ion (Ag+) HPLC (The Specialist)

Objective: Definitive separation of geometric (cis/trans) and positional isomers that co-elute on GC.

Mechanism: Ag+ ions form reversible charge-transfer complexes with the double bond pi-electrons.

  • Stability Order: cis,cis > cis,trans > trans,trans > monoenes > saturates.

  • The more cis double bonds, the longer the retention.

Methodology:

  • Column: ChromSpher Lipids or equivalent Silver-loaded cation exchange column.

  • Mobile Phase: Isocratic 0.6% Acetonitrile in Hexane (or Heptane).

  • Detection: UV at 205nm (for double bonds) or ELSD (Evaporative Light Scattering) for universal lipid detection.

Why this matters for 20:2: If your sample has been heated or chemically treated, 11,14-20:2 may isomerize to a trans containing isomer (e.g., 11t,14c-20:2). GC may show this as a "shoulder." Ag-HPLC will separate these into distinct peaks separated by minutes.

Troubleshooting Guide (FAQ Format)
Issue 1: "I see a split peak for 20:2 n-6 on my GC trace."

Diagnosis: This is likely Column Overload or Oxidative Degradation .

  • The Fix (Overload): Dilute your sample 1:10. If the peaks merge back into a sharp singlet, your stationary phase was saturated.

  • The Fix (Degradation): Check your FAME preparation.[4][5] Acid-catalyzed methylation (BF3/Methanol) at high temps can cause isomerization. Switch to base-catalyzed transesterification (NaOCH3) if your sample contains no free fatty acids.

Issue 2: "My 20:2 n-6 retention time is shifting."

Diagnosis: Moisture in the carrier gas or "Column Bleed" stripping the cyanopropyl phase.

  • The Fix: Install a high-capacity moisture trap. Cyanopropyl phases are extremely sensitive to hydrolysis. Once the phase hydrolyzes, selectivity for isomers drops largely.

Issue 3: "Is peak X the 11,14 isomer or the 8,11 isomer?"

Diagnosis: Positional isomers often have identical Mass Spectra (EI-MS).

  • The Fix: You cannot rely on standard GC-MS library matching here.

    • Use Standards: Spike the sample with a pure 11,14-20:2 standard.

    • Calculate ECL: Use Equivalent Chain Length values.

      • Compare against literature values for CP-Sil 88 columns [1].

Isomer Co-elution Logic Map

Use this flow to diagnose specific interference patterns.

Troubleshooting Problem Interference Detected near 20:2 n-6 region Check1 Check 20:3 n-3 Levels Problem->Check1 Check2 Check for Trans Isomers Problem->Check2 Action1 20:2 n-6 often co-elutes with 20:3 n-3 on short polar columns. Check1->Action1 Resolution1 Switch to 100m Column or reduce Ramp Rate Action1->Resolution1 Action2 Trans isomers elute EARLIER on Cyanopropyl phases Check2->Action2 Resolution2 Confirm with Ag-Ion HPLC Action2->Resolution2

Figure 2: Troubleshooting logic for co-elution issues specific to 20-carbon PUFAs.

References & Grounding
  • Christie, W. W. Gas Chromatography and Lipids: A Practical Guide. The LipidWeb. (Authoritative source on ECL values and column selection).

  • AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method. American Oil Chemists' Society.[5] (Standard for 100m column protocols).

  • Dobson, G., et al. Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B, 1995. (Foundational text on Ag-HPLC mechanism).

  • Agilent Technologies. Separation of Fatty Acid Methyl Esters (FAMEs) using High Polarity Columns. Application Note 5991-8706EN. (Specific retention data for CP-Sil 88).

For further assistance, please contact the Lipidomics Application Support team with your specific chromatograms and run conditions.

Sources

Technical Support Center: Precision Quantitation of Eicosa-11,14-dienoic Acid (20:2n-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Eicosa-11,14-dienoic acid (20:2n-6) , often abbreviated as EDA, is a long-chain polyunsaturated fatty acid (PUFA) and a direct elongation product of linoleic acid.[1] In biological matrices (plasma, serum, tissue homogenates), it serves as a critical intermediate in the biosynthesis of Dihomo-γ-linolenic acid (DGLA) and Arachidonic Acid (AA).

The Challenge: Quantifying EDA is deceptively difficult. As a lipophilic acid analyzed primarily via Negative Electrospray Ionization (ESI-), it is highly susceptible to ion suppression caused by co-eluting phospholipids (glycerophosphocholines and lysophosphatidylcholines). These matrix components compete for charge in the ESI droplet, leading to signal instability, poor reproducibility, and non-linear calibration curves.

This guide provides a validated troubleshooting framework to diagnose, remediate, and prevent these matrix effects.

Diagnostic Framework: Do I Have a Matrix Effect?

Before changing your extraction protocol, you must confirm that matrix effects (ME) are the root cause of your data irregularity.

Protocol A: Post-Column Infusion (The Gold Standard)

This experiment visualizes exactly where suppression occurs in your chromatogram relative to your analyte.

  • Setup: Tee-in a constant infusion of pure Eicosa-11,14-dienoic acid standard (100 ng/mL) into the mobile phase flow after the analytical column but before the MS source.

  • Injection: Inject a "blank" extracted biological matrix sample (e.g., plasma processed via your current method).

  • Observation: Monitor the baseline of the infused analyte.

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Dip/Trough: Ion suppression (Matrix components are "stealing" charge).

    • Peak/Hump: Ion enhancement.[2]

Critical Check: If the "Dip" aligns with the retention time of Eicosa-11,14-dienoic acid, you have a critical matrix effect.

Protocol B: The Matrix Factor (MF) Calculation

Quantify the suppression to assess validation compliance (FDA/EMA guidelines).

Sample TypeDescription
Set A (Neat) Standard spiked in mobile phase/solvent.
Set B (Post-Extract) Blank matrix extracted first, then spiked with standard.


  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (Action Required).

  • MF > 1.15: Significant Enhancement (Action Required).

Remediation Module: Sample Preparation

The most common cause of matrix effects in fatty acid analysis is the presence of phospholipids (PLs). Simple Protein Precipitation (PPT) is insufficient for EDA quantification because it leaves PLs in the supernatant.

Workflow: Selecting the Correct Extraction Strategy

ExtractionWorkflow Start Start: Biological Matrix (Plasma/Serum) PPT Protein Precipitation (PPT) (Methanol/Acetonitrile) Start->PPT Standard approach Decision Is Sensitivity/Precision Acceptable? PPT->Decision LLE Liquid-Liquid Extraction (LLE) (Hexane/MTBE) Decision->LLE No (High Suppression) PLR Phospholipid Removal Plates (e.g., Ostro, HybridSPE) Decision->PLR No (High Throughput needed) Result1 Clean Extract: PLs Removed LLE->Result1 High Purity Labor Intensive Result2 Clean Extract: PLs Removed PLR->Result2 High Purity Automation Friendly

Figure 1: Decision matrix for selecting an extraction protocol. Red indicates high risk of matrix effects; Green indicates optimal removal of phospholipids.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

For Eicosa-11,14-dienoic acid, LLE is superior to PPT because neutral lipids partition into the organic phase while many salts and zwitterionic phospholipids remain in the aqueous phase or interface.

  • Sample: 100 µL Plasma + 10 µL Internal Standard (IS).

  • Acidification: Add 100 µL Formic Acid (0.1% in water) to protonate the fatty acid (ensure R-COOH form).

  • Extraction: Add 600 µL Hexane:Ethyl Acetate (9:1) or MTBE .

    • Why? Non-polar solvents exclude phospholipids better than chloroform/methanol.

  • Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000g.

  • Transfer: Move supernatant to a glass vial.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase (high organic content, e.g., 80% MeOH).

Chromatography & Mass Spectrometry Optimization

Even with clean extracts, chromatographic resolution is your second line of defense.

Isomer Separation

Eicosa-11,14-dienoic acid (20:2n-6) has isomers (e.g., 20:2n-9). Co-elution of isomers does not cause "matrix effects" in the traditional sense but causes quantification bias .

  • Column Choice: Use a high-strength silica C18 column (e.g., 1.7 µm particle size) or a specialized C30 column for lipid isomer separation.

  • Mobile Phase: Avoid phosphate buffers (non-volatile, suppress signal). Use Ammonium Acetate (5-10 mM) in water/acetonitrile gradients. The ammonium counter-ion aids in the formation of [M-H]- in negative mode by buffering the pH.

Internal Standard (IS) Strategy

The IS must track the analyte's behavior perfectly to compensate for matrix effects.

  • Best: Eicosa-11,14-dienoic acid-d6 (Deuterated).

  • Acceptable: Arachidonic Acid-d8 (20:4n-6-d8). Note: If using a surrogate IS, you must prove "Parallelism"—that the IS suppression matches the analyte suppression.

  • Avoid: Odd-chain fatty acids (e.g., 17:0, 19:0) as they do not co-elute with the target and will not experience the exact same suppression event.

Frequently Asked Questions (Troubleshooting)

Q1: My calibration curve is non-linear (quadratic) at the lower end. Is this a matrix effect?

  • Diagnosis: Likely, yes. Endogenous Eicosa-11,14-dienoic acid exists in plasma. If you are using a "surrogate matrix" (e.g., PBS or BSA) for your standards, the matrix effect in your samples is not present in your standards.

  • Solution: Use Standard Addition or a Surrogate Matrix that mimics the phospholipid content of plasma (e.g., stripped charcoal-treated plasma), or rely heavily on a stable isotope-labeled internal standard (SIL-IS) to normalize the non-linearity.

Q2: I see a huge drop in Internal Standard response in patient samples compared to standards.

  • Diagnosis: This is classic ion suppression. Your patient samples contain phospholipids that are eluting exactly with your IS (and likely your analyte).

  • Action:

    • Check the retention time of Phosphatidylcholines (monitor m/z 184 precursor or 104 product in positive mode as a check).

    • Switch from PPT to LLE (see Module 3).

    • Increase the flush volume of your LC gradient to ensure phospholipids are washed off the column after every injection, preventing "wraparound" effects on subsequent runs.

Q3: Can I use GC-MS instead to avoid these issues?

  • Answer: Yes. GC-MS (after derivatization to FAMEs) eliminates the "ionization suppression" seen in LC-ESI-MS. However, it introduces new variables: derivatization efficiency and thermal stability. For high-throughput bioanalysis, LC-MS/MS is preferred if the matrix effects are managed via the LLE protocol described above.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Issue Issue: Poor Accuracy/Precision CheckIS Check Internal Standard Response Variation Issue->CheckIS IS_Stable IS Stable (<15% var) CheckIS->IS_Stable Not Matrix Effect IS_Unstable IS Unstable (>15% var) CheckIS->IS_Unstable Likely Matrix Effect NonME_Root Check: - Isomer Co-elution - Integration Error IS_Stable->NonME_Root Confirm_ME Perform Post-Column Infusion (Protocol A) IS_Unstable->Confirm_ME Suppression Suppression Zone at Analyte RT? Confirm_ME->Suppression Fix1 Switch to LLE or PL Removal Plates Suppression->Fix1 Yes Fix2 Modify Gradient (Move analyte away from PLs) Suppression->Fix2 Yes (Alternative)

Figure 2: Logic flow for diagnosing data irregularities in EDA quantification.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[3] Mass Spectrometry Reviews, 24(3), 367–412. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Lipid MAPS® Structure Database. (n.d.). 11,14-Eicosadienoic acid (EDA). [Link]

Sources

Technical Support Center: Internal Standard Strategy for Eicosa-11,14-dienoic Acid (20:2 n-6)

[1]

Introduction: The Analyte & The Challenge

Eicosa-11,14-dienoic acid (20:2 n-6) is an elongation product of Linoleic acid (18:2 n-6).[1] While often overshadowed by its downstream metabolite DGLA (20:3 n-6) or Arachidonic Acid (20:4 n-6), accurate quantification of 20:2 n-6 is critical when studying

1

The Core Challenge: Unlike major PUFAs (like EPA or DHA), commercial deuterated standards specifically for 20:2 n-6 are frequently unavailable or cost-prohibitive. Researchers often default to generic internal standards (IS) without validating them for this specific chain length and degree of unsaturation, leading to quantitation errors >15% due to differential extraction recovery or ionization suppression.

This guide provides a scientifically rigorous decision matrix for selecting the correct IS based on your instrumentation (GC vs. LC) and validating it against matrix effects.

Decision Matrix: Selecting Your Internal Standard

Do not choose an IS based solely on availability.[1][2] Use the logic below to ensure your data meets FDA/EMA bioanalytical guidelines.

Workflow Visualization: The Selection Logic

IS_SelectionStartSTART: Choose PlatformPlat_GCGC-FID / GC-MS(FAME Analysis)Start->Plat_GCPlat_LCLC-MS / LC-MS/MS(Free FA / Intact Lipid)Start->Plat_LCGC_Q1Is sample frommarine/unusual source?Plat_GC->GC_Q1LC_Q1Is 20:2-d6 available?Plat_LC->LC_Q1GC_OddUse Odd-Chain Saturated IS(C19:0, C21:0, or C23:0)GC_Q1->GC_OddNo (Mammalian/Plant)GC_UnsatUse Unsaturated IS(e.g., C22:6-d5)GC_Q1->GC_UnsatYes (Contains odd chains)LC_GoldGOLD STANDARDUse 20:2-d6LC_Q1->LC_GoldYesLC_SurrSelect Surrogate ISLC_Q1->LC_SurrNo (Likely)LC_Opt1Option A (Best Chem):Linoleic Acid-d4 (18:2-d4)(Matches Unsaturation)LC_Surr->LC_Opt1LC_Opt2Option B (Best Ret. Time):Arachidonic Acid-d8 (20:4-d8)(Matches Chain Length)LC_Surr->LC_Opt2

Figure 1: Decision tree for selecting an Internal Standard based on analytical platform and sample origin.

Technical Specifications & Candidates

A. For LC-MS/MS (Targeted Lipidomics)

In electrospray ionization (ESI), matrix effects (ion suppression) are the primary enemy.[1][2] The IS must co-elute (or elute very closely) with the analyte to experience the same suppression.[2]

TierCandidateStructureWhy use it?Risk Factor
Gold 20:2-d6 20:2 n-6 (deuterated)Identical retention time (RT) & ionization.[1]Hard to source; custom synthesis often required.[1][2]
Silver Arachidonic Acid-d8 (20:4-d8) 20:4 n-6 (deuterated)Recommended Surrogate. Similar chain length (C20) means similar RT on C18 columns.[1]Slightly more polar than 20:2; may elute 0.5-1 min earlier.[1][2]
Bronze Linoleic Acid-d4 (18:2-d4) 18:2 n-6 (deuterated)Matches degree of unsaturation (2 double bonds).[1]Elutes earlier due to C18 chain; may miss suppression zone of C20s.[1][2]

Expert Recommendation: If 20:2-d6 is unavailable, use Arachidonic Acid-d8 .[1][2] The chain length (C20) generally dictates retention on Reverse Phase (C18) columns more strongly than the number of double bonds, ensuring the IS elutes closer to your 20:2 analyte than the C18 surrogate would.[2]

B. For GC-FID / GC-MS (FAME Analysis)

In GC, ionization suppression is negligible.[1][2] The IS serves to correct for extraction recovery and injection volume variability .[2]

  • Primary Choice: Heneicosanoic Acid (C21:0) or Nonadecanoic Acid (C19:0) .[1][2]

  • Why: Mammalian tissues rarely contain odd-chain fatty acids.[1][2] They are stable and cheap.[1][2]

  • The Trap: Saturated IS (C21:[2]0) does not degrade; your analyte (20:2) does oxidize.[1][2] If your samples are handled poorly, C21:0 will remain constant while 20:2 drops, leading to under-reporting.[1][2]

  • Mitigation: Always add antioxidant (BHT) to solvents and purge with Nitrogen.[1][2]

Troubleshooting & Validation Protocols

Issue 1: "I'm using a surrogate IS. How do I prove it works?"

The Problem: You are using 20:4-d8 to quantify 20:2 n-6. You must prove that the "Response Factor" (RF) is consistent across different concentrations.[1][2]

The Protocol: Surrogate Validation via Standard Addition

  • Prepare Matrix: Take a pooled biological sample (e.g., plasma).[1][2]

  • Spike Analyte: Spike authentic unlabeled 20:2 n-6 standard at 3 levels (Low, Mid, High).

  • Spike IS: Add constant concentration of Surrogate IS (20:4-d8).[1][2]

  • Calculate: Plot Ratio (Area 20:2 / Area IS) vs. Concentration.

  • Criteria: The slope must be linear (

    
    ) and the intercept should match the endogenous 20:2 level.
    
Issue 2: Isobaric Interference (The Isomer Trap)

The Problem: 20:2 n-6 (11,14-Eicosadienoic) has the same mass (

20:2 n-9 (8,11-Eicosadienoic)1
  • 20:2 n-6: From Linoleic acid (Essential FA path).[1]

  • 20:2 n-9: From Oleic acid (Mead acid path, marker of deficiency).[1][2]

Troubleshooting Steps:

  • GC-MS: These isomers separate well on high-polarity columns (e.g., CP-Sil 88, DB-23, or Ionic Liquid columns like SLB-IL111).[1] Ensure your temperature ramp is slow (e.g., 2°C/min) around 180-220°C.[1][2]

  • LC-MS: They are difficult to separate on standard C18.[1][2]

    • Solution: Check for unique MS/MS fragments.[1][2] Unfortunately, both produce similar fragments (carboxylate loss).[1][2]

    • Fix: Use a column with shape selectivity (e.g., C30) or verify RT using pure standards of both isomers.[1][2]

Workflow Visualization: Validation Protocol

Validation_FlowStep11. Spike Matrix(3 Levels of 20:2)Step22. Add Surrogate IS(Constant Conc.)Step1->Step2Step33. Extract & AnalyzeStep2->Step3Step44. Calculate Ratio(Analyte Area / IS Area)Step3->Step4Step55. Check LinearityStep4->Step5ResultPass if R² > 0.99Slope = Response FactorStep5->Result

Figure 2: Step-by-step validation workflow for surrogate internal standards.

Frequently Asked Questions (FAQ)

Q: Can I use C17:0 (Heptadecanoic acid) as an internal standard for GC? A: Proceed with caution. While historically used, C17:0 is present in low levels in dairy fat and some ruminant tissues.[1][2] If analyzing human plasma/tissue, C19:0 or C21:0 is safer to avoid "endogenous contamination" of your IS signal.[1][2]

Q: My IS recovery is low (<50%), but my analyte peaks look fine. What is happening? A: This often indicates differential solubility .[1][2] If using a deuterated phospholipid IS for a free fatty acid assay (or vice versa), the extraction solvent (e.g., Folch vs. MTBE) may extract them with different efficiencies.[2] Ensure your IS is in the same chemical form (Free Fatty Acid) as your analyte.[2]

Q: When should I add the Internal Standard? A: Immediately. Add the IS to the sample before any solvent addition, extraction, or derivatization.[2] This allows the IS to track losses through the entire workflow, including pipetting errors and reaction inefficiency (for FAMEs).[2]

Q: I cannot afford deuterated standards. Can I use an external standard curve? A: For LC-MS, No. Matrix effects vary too much between samples. For GC-FID, yes, but precision will suffer.[1][2] If you must, use the Standard Addition Method for every sample (labor intensive) to ensure accuracy.

References

  • LIPID MAPS® Lipidomics Gateway. "Structure and Classification of Fatty Acids." LIPID MAPS. [Link][2]

  • Christie, W. W. "Gas Chromatography and Lipids: A Practical Guide."[1][2] The Oily Press, 1989.[1][2] (Foundational text on FAME IS selection).[1][2]

  • Quehenberger, O. et al. "Lipidomics analysis of essential fatty acids in macrophages."[1][2] Prostaglandins, Leukotrienes and Essential Fatty Acids, 2008.[1][2] [Link]

  • Wang, Y. et al. "Chromatographic separation of fatty acid isomers."[1][2] Journal of Chromatography B, 2018.[1][2] (Discusses separation of n-6 vs n-9 isomers).

"enhancing the stability of Eicosa-11,14-dienoic acid analytical standards"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability & Analysis of C20:2 (n-6) Standards

Introduction: The "Forgotten" PUFA Challenge

Welcome to the technical support hub for Eicosa-11,14-dienoic acid (20:2 n-6).[1] While Arachidonic acid (20:[2]4) often dominates the conversation in eicosanoid research, 20:2 n-6 is a critical elongation product of Linoleic acid and a precursor to specific prostaglandins.

The Core Problem: Unlike saturated standards, 20:2 n-6 possesses a bis-allylic methylene group at Carbon 13 (between the double bonds at C11 and C14). This specific carbon atom is the "Achilles' heel" of the molecule. The hydrogen atoms here are held loosely (bond dissociation energy ~75 kcal/mol vs. ~98 kcal/mol for alkyl C-H), making them exceptionally prone to hydrogen abstraction by free radicals, leading to rapid auto-oxidation.

This guide provides the protocols necessary to arrest this chemistry and ensure your analytical calibration curves remain valid.

Module 1: The Chemistry of Instability

To preserve the standard, you must understand how it dies. The degradation is not random; it follows a specific radical chain reaction.[1]

The Degradation Cascade
  • Initiation: Light or trace metals catalyze the removal of a hydrogen from C13 .[1]

  • Propagation: The resulting lipid radical reacts with atmospheric Oxygen (

    
    ) to form a Peroxyl Radical (
    
    
    
    ).[1]
  • Termination/Artifacts: These radicals abstract hydrogen from other standard molecules, creating Hydroperoxides (

    
    ) and causing chain cleavage (rancidity) or polymerization (insoluble gums).[1]
    
Visualizing the Threat

The following diagram illustrates the oxidation pathway you are fighting against.

OxidationCascade Standard Eicosa-11,14-dienoic Acid (Intact Standard) Radical Lipid Radical (L•) (H-abstraction at C13) Standard->Radical H-abstraction Initiator Trigger: UV Light / Heat / Trace Metals Initiator->Standard Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl Fast Reaction Oxygen + O2 (Atmospheric) Oxygen->Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide Abstraction from neighbor Artifacts Secondary Artifacts: Aldehydes, Ketones, Polymers (Ghost Peaks in GC) Hydroperoxide->Artifacts ß-scission / Cleavage

Figure 1: The auto-oxidation mechanism of 20:2 n-6 initiated at the bis-allylic Carbon 13.[1]

Module 2: Storage & Handling Protocols

Status: Critical Objective: Prevent the "Initiation" step described above.

Many researchers receive the standard in a sealed ampoule, open it, use 10 µL, and store the rest in a screw-cap vial at -20°C. This is a failure point. The headspace air in the vial contains enough oxygen to degrade the remaining standard within weeks.

The "Zero-Oxygen" Aliquot Protocol
ParameterSpecificationReason (Causality)
Primary Solvent Ethanol (Storage) or Hexane (Working)Ethanol acts as a radical scavenger (sacrificial antioxidant).[1] Hexane is non-polar and ideal for GC injection but offers no chemical protection.[1]
Temperature -20°C (Minimum)Arrhenius equation: lowering temp slows radical propagation rates significantly.[1] -80°C is preferred for >6 month storage.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and "blankets" the liquid surface. Nitrogen can mix with air if turbulence occurs.[1]
Container Amber Glass (Silanized)Blocks UV light (initiator).[1] Silanization prevents acid adhesion to glass walls (loss of titer).[1]
Step-by-Step Workflow
  • Preparation: Pre-cool amber vials and caps. Have a gentle stream of Argon ready.[1]

  • Opening: Snap the manufacturer's ampoule. Immediately add solvent (e.g., Ethanol) if supplied neat.[1]

  • Aliquot: Do not store the bulk solution. Dispense the standard into single-use aliquots (e.g., 50 µg per vial).

  • Purging:

    • Hold the Argon needle just above the liquid surface (do not bubble; bubbling evaporates solvent and changes concentration).

    • Flow for 10–15 seconds to displace air.[1]

  • Sealing: Cap immediately while the gas is flowing. Wrap the cap with Parafilm to prevent gas exchange.[1]

  • Storage: Place aliquots in a secondary opaque box at -20°C or -80°C.

Module 3: Troubleshooting Analytical Artifacts

Status: Diagnostic Objective: Distinguish between "bad chromatography" and "bad standard."

When analyzing Eicosa-11,14-dienoic acid, particularly by GC-FID or GC-MS, you must derivatize the Free Fatty Acid (FFA) to a Fatty Acid Methyl Ester (FAME).[1] This process itself can induce degradation.[1]

Common Failure Modes
Issue 1: "Ghost Peaks" appearing after the main peak
  • Diagnosis: These are likely oxidative cleavage products or isomers.[1]

  • The Test: Check the mass spectrum. 20:2 n-6 (FAME) has a molecular ion of m/z 322 .[1] If you see peaks with m/z +16 (338) or +32 , you have hydroperoxides.[1] If you see broad humps at the baseline, you have polymerization.

  • Solution: Discard the standard. Re-purification is not feasible for quantitative standards.[1]

Issue 2: Loss of Peak Area (Concentration Drift)
  • Diagnosis: Solvent evaporation or adsorption.[1]

  • The Test: Add an internal standard (e.g., C19:0 or C21:0) that is not present in your sample.

  • Calculation:

    
    
    If the RF changes over time, your standard concentration has shifted due to solvent evaporation (if RF drops) or degradation (if RF rises/erratic).
    
Issue 3: Isomerization (Cis- to Trans-)
  • Cause: using Acid-catalyzed methylation (e.g.,

    
    -Methanol) at temperatures >100°C.[1]
    
  • Solution: Switch to Base-catalyzed methylation (KOH in Methanol) for the standard.

    • Note: Base catalysis only works for esterified lipids (triglycerides/phospholipids).[1] If your standard is a Free Fatty Acid , you must use acid catalysis (or Diazomethane/TMS).[1] If using acid, limit heat to 60°C for 10 mins to prevent isomerization.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected GhostPeaks Extra/Ghost Peaks? Start->GhostPeaks LowResponse Low Peak Area? Start->LowResponse CheckMS Check MS Spectrum GhostPeaks->CheckMS CheckIS Check Internal Std LowResponse->CheckIS Oxidation Oxidation (M+16/32) ACTION: Discard Standard CheckMS->Oxidation Oxygen adducts Bleed Column Bleed (Siloxanes) ACTION: Bake Column CheckMS->Bleed Cyclic siloxanes Evap Solvent Evaporation ACTION: Re-titer CheckIS->Evap IS area stable Adsorption Glass Adsorption ACTION: Silanize Inlet CheckIS->Adsorption IS area low too

Figure 2: Diagnostic logic for resolving GC/LC anomalies with 20:2 n-6.

Frequently Asked Questions (FAQ)

Q1: My standard arrived in Ethanol, but my GC method uses Hexane. Can I inject it directly? A: No. Ethanol has a high expansion volume (approx.[1] 2x that of Hexane) upon vaporization.[1] Injecting Ethanol into a standard GC liner can cause "backflash," where the sample vapor overflows the liner and contaminates the gas lines, leading to poor reproducibility and carryover.

  • Protocol: Evaporate the Ethanol aliquot under a gentle stream of Nitrogen (room temp) just to dryness, and immediately reconstitute in Hexane or Isooctane. Do not leave the dry film exposed to air for more than a few seconds.[1]

Q2: Why is Eicosa-11,14-dienoic acid more stable than Arachidonic acid (20:4)? A: Stability is inversely proportional to the number of bis-allylic positions .[1]

  • 20:2 n-6: Has one bis-allylic carbon (C13).[1]

  • 20:4 n-6: Has three bis-allylic carbons.[1] While 20:2 is more stable than 20:4, it is still significantly less stable than Oleic acid (18:1), which has zero bis-allylic carbons and oxidizes much slower.

Q3: Can I use BHT (Butylated Hydroxytoluene) to preserve the standard? A: Yes, but with a caveat. BHT (50-100 ppm) is excellent for storage.[1] However, BHT will appear as a peak in your chromatogram.[1]

  • Guidance: If you use BHT, you must include it in your solvent blank to identify its retention time so you don't mistake it for a biological analyte.[1]

Q4: I see a split peak for 20:2 n-6. Is this degradation? A: It is likely column overload or isomerization .[1]

  • Overload: If the peak is "shark-finned" (leaning forward), dilute the sample 1:10.

  • Isomerization:[1] If you see a small peak preceding the main peak, it may be the trans isomer formed during harsh methylation (heating >100°C with

    
    ).
    

References

  • Christie, W. W. (1993).[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Oily Press. Retrieved from [Link]

  • Frankel, E. N. (1984).[1] Lipid Oxidation: Mechanisms, Products and Biological Significance. Journal of the American Oil Chemists' Society.

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[1][3]

Sources

Precision Derivatization Center: Eicosa-11,14-dienoic Acid (20:2 n-6)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational System: Technical Support & Method Refinement

Introduction: The "Forgotten" Diene

Welcome to the technical support center. You are likely here because Eicosa-11,14-dienoic acid (20:2 n-6) is presenting a challenge in your GC-FID or GC-MS workflow.

As an elongation product of Linoleic Acid (18:2 n-6), this fatty acid is a critical intermediate in the biosynthesis of Dihomo-γ-linolenic acid (DGLA) and Arachidonic Acid. Unlike common targets, 20:2 n-6 possesses a specific vulnerability: it is a methylene-interrupted diene . While it lacks the extreme instability of conjugated dienes (like CLA), it is highly susceptible to bis-allylic oxidation and chromatographic co-elution with C20:1 isomers or C18:3 derivatization artifacts.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic controls required for high-fidelity recovery of 20:2 n-6.

Module 1: Strategic Method Selection

Decision Logic: Acid vs. Base Catalysis

Why your standard FAME protocol might be failing.

Q: Should I use BF3-Methanol or Sodium Methoxide (NaOMe) for 20:2 n-6?

A: The choice depends entirely on your lipid source (Free Fatty Acid vs. Esterified Lipid).

  • Scenario A: Total Lipid Extracts (Triglycerides/Phospholipids)

    • Recommendation: Use Base-Catalyzed Transesterification (NaOMe) .

    • Scientific Rationale: Base catalysis is kinetically faster (minutes vs. hours) and operates at lower temperatures (RT to 40°C). This preserves the 11,14-diene structure and prevents the formation of methoxy-artifacts common with aged BF3 reagents.

    • Limitation: Base catalysis cannot methylate Free Fatty Acids (FFAs).

  • Scenario B: Free Fatty Acids (FFAs)

    • Recommendation: Use BF3-Methanol (10-14%) or H2SO4-Methanol (1-2%) .

    • Scientific Rationale: FFAs require acid catalysis to drive the equilibrium toward the ester.

    • Critical Control: Limit reaction time to 10-15 minutes at 100°C. Prolonged heating of 20:2 n-6 in Lewis acids promotes double-bond migration.

  • Scenario C: Mixed Samples (FFAs + TAGs)

    • Recommendation: Sequential Methylation .

    • Protocol: Perform NaOMe transesterification first, remove the FAMEs, then treat the residue with Acid-Methanol to methylate the remaining FFAs.

Visual Workflow: Derivatization Logic Gate

DerivatizationLogic Start Input Sample Type CheckType Lipid Class? Start->CheckType TAG Esterified Lipids (TAGs, PLs) CheckType->TAG Bound FFA Free Fatty Acids (FFAs) CheckType->FFA Free Mixed Mixed Matrix (Plasma, Tissue) CheckType->Mixed Both BaseMethod Base-Catalyzed (0.5M NaOMe in MeOH) 10 min @ 50°C TAG->BaseMethod AcidMethod Acid-Catalyzed (14% BF3-MeOH) 10 min @ 100°C FFA->AcidMethod Sequential Sequential Method 1. NaOMe (Extract FAMEs) 2. BF3 (Residuals) Mixed->Sequential Analysis GC Analysis (Cyanopropyl Phase) BaseMethod->Analysis AcidMethod->Analysis Sequential->Analysis

Caption: Logic gate for selecting the optimal derivatization pathway to minimize 20:2 n-6 degradation.

Module 2: High-Fidelity Protocols

Protocol A: The "Gold Standard" Acid Method (Modified for PUFAs)

Optimized for 20:2 n-6 stability.

Reagents:

  • Catalyst: 14% Boron Trifluoride (

    
    ) in Methanol (Freshly opened).
    
  • Solvent: Toluene (scavenges water, improves solubility of C20 chains).

  • Antioxidant: 2,6-Di-tert-butyl-4-methylphenol (BHT) at 50 mg/L in the solvent.

Step-by-Step:

  • Solubilization: Dissolve 10 mg lipid in 1 mL Toluene (+BHT).

    • Why: Toluene prevents phase separation of long-chain PUFAs during methylation.

  • Catalysis: Add 2 mL 14%

    
    -MeOH. Nitrogen purge the headspace for 10 seconds. Cap tightly with Teflon-lined cap.
    
  • Reaction: Heat at 100°C for exactly 15 minutes .

    • Critical: Do not exceed 20 mins. 20:2 n-6 is stable at 15 mins, but degradation kinetics spike significantly after 30 mins [1].

  • Quench: Cool to RT. Add 1 mL

    
     to stop the reaction.
    
  • Extraction: Add 2 mL Hexane. Vortex vigorously (1 min). Centrifuge (2000g, 3 min).

  • Drying: Transfer top organic layer to a vial containing anhydrous

    
    .
    
Protocol B: Rapid Base Transesterification (TAGs Only)

Best for high-throughput screening of 20:2 n-6 in oils.

  • React: Mix 50 mg oil with 2 mL 0.5 M Sodium Methoxide (NaOMe) in Methanol.

  • Heat: 50°C for 10 minutes (or RT for 30 minutes).

  • Extract: Add 2 mL Isooctane + 1 mL Water. Vortex/Centrifuge.

    • Note: This method produces zero isomerization artifacts for 20:2 n-6 [2].

Module 3: Troubleshooting & Diagnostics

Issue 1: "The Missing Peak" (Low Recovery)

Symptom: Internal standards appear, but 20:2 n-6 is absent or significantly lower than expected.

Root Cause Analysis:

  • Oxidation: The bis-allylic protons at C13 (between the double bonds at 11 and 14) are highly reactive.

  • Volatility Loss: Evaporating solvents to dryness under vacuum often strips C20 FAMEs.

Corrective Action:

  • The Nitrogen Rule: Never evaporate to dryness. Leave ~50 µL of solvent.

  • BHT Integration: Add BHT to the extraction solvent, not just the derivatization solvent. Oxidation happens during tissue homogenization.

Issue 2: Chromatographic Co-elution

Symptom: A broad or split peak appearing where 20:2 n-6 should be.

Technical Insight: On standard non-polar columns (DB-5, DB-1), 20:2 n-6 often co-elutes with C20:1 isomers or C18:3 n-3 .

Resolution: You must use a High-Polarity Cyanopropyl Column (e.g., SP-2560, CP-Sil 88, or DB-23).

  • Mechanism:[1][2] These phases interact strongly with the pi-electrons of the double bonds, separating FAMEs by degree of unsaturation and geometric configuration.

Data Comparison: Column Selectivity

Column PhasePolarity20:2 n-6 ResolutionRisk Factor
100% Dimethylpolysiloxane (DB-1)Non-PolarPoorCo-elutes with C20:1
Polyethylene Glycol (DB-Wax)PolarModerateCo-elutes with C22:0
Bis-cyanopropyl polysiloxane (SP-2560)High PolarExcellent Baseline separation achieved
Visual Troubleshooting: The "Ghost Peak" Loop

Troubleshooting Problem Problem: Extra/Ghost Peaks CheckReagent Check BF3 Age Problem->CheckReagent Artifacts Methoxy-Artifacts identified? CheckReagent->Artifacts Replace Replace Reagent (Use Fresh Ampoule) Artifacts->Replace Yes (Old BF3) CheckTemp Check Temp/Time Artifacts->CheckTemp No Isomers Isomerization? (11,14 -> 10,12) CheckTemp->Isomers Reduce Reduce Temp to 90°C or Switch to NaOMe Isomers->Reduce Yes

Caption: Diagnostic loop for identifying artifacts caused by reagent degradation or thermal stress.

FAQ: Expert Insights

Q: Can I use TMSH (Trimethylsulfonium hydroxide) for 20:2 n-6? A: Yes, but with caution. TMSH is a "pyrolytic methylation" reagent injected directly into the hot injector port.

  • Pros: Instant, no extraction needed.

  • Cons: Incomplete reaction for PUFAs is common if the injector temp is too low. It often leads to dirty liners. For precise quantification of 20:2 n-6, traditional FAME methods (Module 2) are superior [3].

Q: My 20:2 n-6 peak area decreases over the course of a sequence. Why? A: This is likely injector liner activity . Polyimides or glass wool in the liner can become active sites that degrade PUFAs.

  • Fix: Change the liner every 50-100 injections. Use deactivated glass wool.

References

  • Christie, W. W. (1993).[1][3][4] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.

  • AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[5]

  • Ostermann, A. I., et al. (2014).[6] Comparison of sample preparation methods for the quantitative analysis of Eicosanoids. Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Restek Corporation . (2023). FAMEs Analysis: Column Selection Guide.

Sources

Technical Support Center: Signal Integrity in Eicosa-11,14-dienoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Eicosa-11,14-dienoic Acid (20:2 n-6) Mass Spectra Document ID: TS-LIPID-202-N6 Last Updated: 2025-05-15 Status: Active[1][2]

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6) is a metabolic intermediate in the desaturation/elongation pathway between Linoleic Acid (18:[1][2]2) and Dihomo-γ-linolenic acid (20:3).[1][2] In mass spectrometry (MS), "noise" when analyzing this target rarely stems from random electronic fluctuation.[1][2] Instead, it is almost exclusively chemical noise derived from three sources:[1]

  • Plasticizer Contamination: Phthalates (m/z 149) that mimic lipid isobars.[1][2]

  • Isomeric Overlap: Inadequate separation from C20:1 or C20:3 isomers.[1][2]

  • Oxidative Degradation: Spontaneous fragmentation of the divinyl-methane structure during extraction.[1][2]

This guide provides a self-validating workflow to isolate and eliminate these noise sources.

Module 1: Pre-Analytical Hygiene (The Root Cause)

Objective: Eliminate chemical noise before it enters the instrument.

The most common "background noise" in lipidomics is actually signal from contaminants. Eicosa-11,14-dienoic acid is a trace lipid; if your baseline is elevated by plasticizers, the signal-to-noise (S/N) ratio drops to undetectable levels.[1][2]

Protocol 1: The "Zero-Plastic" Extraction

Why this matters: Phthalates (e.g., DEHP) fragment to produce a dominant ion at m/z 149 .[1][2] In low-resolution MS, or when analyzing fatty acids as methyl esters (FAMEs), these peaks can obscure the C20:2 molecular ion region or cause suppression in the source.[1]

The Rule: No plastic ever touches the sample.

  • Glassware: Use only borosilicate glass tubes with Teflon-lined caps.

    • Validation: Rinse all glassware with Chloroform:Methanol (2:[1]1) immediately before use.[1][2]

  • Pipettes: Use positive-displacement glass capillary pipettes or solvent-washed tips.[1][2] Standard yellow/blue tips release plasticizers into organic solvents like hexane or chloroform.[1][2]

  • Solvents: Use only LC-MS grade solvents. HPLC grade is insufficient for trace lipidomics.[1][2]

Protocol 2: Oxidative Noise Suppression

Why this matters: C20:2 contains a bis-allylic methylene group (C13), which is highly prone to hydrogen abstraction.[1][2] Oxidation creates hydroperoxides that fragment randomly in the MS source, raising the chemical baseline (grass).

  • Step: Add Butylated Hydroxytoluene (BHT) to your extraction solvent at 50 µg/mL.[1][2][3]

  • Mechanism: BHT acts as a radical scavenger, preserving the integrity of the C20:2 chain during the heated derivatization steps.

Module 2: GC-MS Optimization (FAME Analysis)

Objective: Chromatographic resolution of chemical noise.

Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs) is the gold standard for C20:2. The primary noise source here is column bleed and isomeric co-elution .[2]

Column Selection Strategy

Do not use a standard non-polar column (e.g., DB-5). You require a High Polarity column (e.g., biscyanopropyl polysiloxane, such as SP-2560 or CP-Sil 88).[1][2]

ParameterNon-Polar (e.g., DB-5)High Polarity (e.g., SP-2560)Impact on Noise
Elution Order Boiling PointUnsaturationPolar columns elute C20:2 away from saturated interferences.[1][2]
Bleed LowHighRisk: High bleed at >240°C mimics background noise.[1][2]
Resolution Poor for IsomersExcellentEssential to separate 20:2 n-6 from 20:2 n-9 (rare isomer).
Workflow Visualization: Noise Elimination Logic

G Start High Background Noise in C20:2 Region CheckBlank Check Reagent Blank Start->CheckBlank BlankDirty Blank has Peaks? CheckBlank->BlankDirty CleanReagents Contaminated Solvents/Tips Action: Replace with Glass/LC-MS Grade BlankDirty->CleanReagents Yes BlankClean Blank is Clean BlankDirty->BlankClean No CheckBleed Check Baseline Rise at End of Run BlankClean->CheckBleed BleedIssue Column Bleed Action: Lower Max Temp or Change Column CheckBleed->BleedIssue Yes SampleIssue Sample Matrix Noise Action: Optimize Split Ratio or SPE Cleanup CheckBleed->SampleIssue No

Figure 1: Decision tree for isolating the source of background noise in fatty acid analysis.

Module 3: Mass Spectrometry Parameters

Objective: Improving Signal-to-Noise (S/N) Ratio.

Ion Selection (SIM vs. Scan)

For trace detection of Eicosa-11,14-dienoic acid methyl ester:

  • Avoid Full Scan if quantification is the goal.[2] The total ion current (TIC) accumulates noise from every ion in the source.

  • Use SIM (Selected Ion Monitoring):

    • Target Ion: m/z 67 (Base peak, hydrocarbon fragment) or m/z 322 (Molecular Ion,

      
      ).[1][2]
      
    • Note: While m/z 67 is abundant, it is non-specific.[1][2] If background is high, monitor m/z 322 (lower signal, but significantly lower noise).[1][2]

Source Temperature
  • Setting: 230°C - 250°C.

  • Causality: If the source is too cool, high-boiling matrix components (sterols, phospholipids) condense, causing "ghost peaks" in subsequent runs.[1][2] If too hot, thermal degradation of the PUFA occurs.[2]

Troubleshooting & FAQs

Q1: I see a massive peak at m/z 149 that dwarfs my C20:2 signal. What is it?

Diagnosis: Phthalate contamination.[1][2][4] Immediate Action:

  • Check your vial caps.[1][2] Are they simple rubber/plastic? Switch to Teflon-lined caps.

  • Did you use parafilm to seal a beaker during extraction? Parafilm is a major source of phthalates.[1][2] Ban parafilm from the lipidomics bench.

  • Check the GC inlet septum.[2][5] If it is cored, it releases siloxanes and plasticizers.[1][2] Replace with a "low-bleed" septum.

Q2: My C20:2 peak has a "shoulder" or looks split.

Diagnosis: Isomeric overlap or column overload. Solution:

  • Check Load: Dilute the sample 1:10. If the peak shape improves, you were overloading the column (common with FAMEs).[2]

  • Isomers: You may be co-eluting with Eicosa-11-enoic acid (20:[1][2]1) or an n-9 isomer.[1][2] Reduce the GC oven ramp rate to 1°C/min around the elution time of C20:2 to improve resolution.

Q3: The baseline rises sharply at the end of the run, burying the C20:2 peak.

Diagnosis: Column Bleed. Context: C20:2 elutes late on polar columns. Solution:

  • Ensure your final oven temperature is 20°C below the column's maximum rated temperature (e.g., if Max is 250°C, run at 230°C).

  • Perform a "column bake-out" (disconnect from MS, heat to max temp for 30 mins) to remove accumulated matrix.[1][2]

References

  • National Institute of Standards and Technology (NIST). cis-11,14-Eicosadienoic acid, methyl ester Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • Lipid Maps Structure Database. Fatty Acids and Eicosanoids: MS Standards and Protocols.[1][2][Link]

  • Christie, W. W. Gas Chromatography and Lipids: A Practical Guide.[1][2] The Oily Press, Bridgwater.[2] (Methodology for FAME preparation and BHT addition). [Link]

Sources

"optimization of fungal culture conditions for Eicosa-11,14-dienoic acid production"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fungal Lipid Production Topic: Optimization of Eicosa-11,14-dienoic Acid (20:2


11,14) Production
Application Scientist:  Dr. Aris Thorne
Ticket Reference:  #PUFA-202-OPT

Diagnostic Hub: Triage Your Fermentation

Before adjusting parameters, identify your primary failure mode. This guide treats the production of Eicosa-11,14-dienoic acid (20:2n-6) , a rare elongation product of Linoleic acid (LA), often overshadowed by the more common Arachidonic Acid (ARA) pathway.

SymptomProbable CauseImmediate Action
Low Total Biomass (<10g/L) Carbon source depletion or Nitrogen toxicity.Check C:N ratio. If C:N < 20:1, biomass grows but lipids do not accumulate.
High Lipid, Low 20:2 (High 18:2) Elongase Bottleneck. The

9-elongase is failing to convert Linoleic Acid (18:2) to 20:2.
Supplement with Mg²⁺ (cofactor). Verify adequate Malonyl-CoA supply (citrate cleavage).
High Lipid, Low 20:2 (High 20:3/20:4) Desaturase Overactivity. The cell is rapidly converting 20:2 into DGLA (20:3) via

8-desaturase.
CRITICAL: Lower oxygenation (

). Desaturases are oxygen-dependent; elongases are not.
High 18:3 (GLA) detected Wrong Pathway Dominance. The

6-desaturase pathway is outcompeting the elongation pathway.
Change strain to a

6-defective mutant or suppress

6 activity via temperature shift.

The Biosynthetic Logic (The "Why")

To optimize for 20:2, you must understand that it is an intermediate in the "Alternative" (Elongase-dependent) Pathway . Most oleaginous fungi (e.g., Mortierella alpina, Mucor, Rhizopus) prefer the standard


6-desaturation route.

The Engineering Goal: Force the flux through the Elongation step while inhibiting the subsequent


8-Desaturation .
Visualizing the Pathway Conflicts

LipidPathway LA Linoleic Acid (18:2n-6) (Substrate) GLA GLA (18:3n-6) (Competitor) LA->GLA Standard Path EDA Eicosa-11,14-dienoic Acid (20:2n-6) (TARGET) LA->EDA Alternative Path (Maximize this) DGLA DGLA (20:3n-6) (Over-processed) GLA->DGLA Elongation EDA->DGLA Leakage (Block this) ARA Arachidonic Acid (20:4n-6) DGLA->ARA Final Step d6 Δ6-Desaturase (Requires O2) elo Δ9-Elongase (Rate Limiting) d8 Δ8-Desaturase (Requires O2) d5 Δ5-Desaturase

Caption: The metabolic fork. To accumulate 20:2 (Green), one must promote Δ9-Elongase while suppressing Δ6-Desaturase (Standard Path) and Δ8-Desaturase (Leakage).

Troubleshooting Guides & Protocols

Protocol A: The "Nitrogen Switch" for Lipid Induction

Issue: "I have plenty of fungal mycelium, but the lipid content is <15% DCW (Dry Cell Weight)." Mechanism: Lipid accumulation is triggered by Nitrogen exhaustion in the presence of excess Carbon. This stops cell division and shunts Citrate into the fatty acid synthesis cycle.

  • Inoculum Stage (Growth):

    • Media: Potato Dextrose Broth (PDB) or Yeast Extract high-N media.

    • Duration: 48 hours.

    • Goal: Maximize biomass density.

  • Production Stage (Lipidogenesis):

    • Media C:N Ratio: Adjust to 60:1 .

    • Carbon Source: Glucose (50 g/L) or Glycerol.

    • Nitrogen Source: Yeast Extract (low concentration) or Ammonium Nitrate.

    • Trace Metals:

      
       (1.5 g/L 
      
      
      
      ) is vital for the acetyl-CoA carboxylase complex.
Protocol B: Oxygen Modulation to Arrest Desaturation

Issue: "My GC-MS shows high DGLA (20:3) and ARA (20:4), but trace 20:2." Mechanism: Desaturases (


6, 

8,

5) require molecular oxygen as an electron acceptor. Elongases do not. By starving the culture of oxygen after biomass formation, you inhibit the conversion of 20:2

20:3.

Step-by-Step:

  • Phase 1 (0-72h): High Aeration (

    
    ). Agitation 200 RPM. Maintain DO > 40%.
    
  • Phase 2 (72h-120h): Induce Hypoxia.

    • Drop agitation to 100 RPM.

    • Reduce airflow or cap flasks tighter.

    • Target DO: < 10%.

    • Result: The lack of

      
       stalls the 
      
      
      
      8-desaturase, causing 20:2 to accumulate in the triacylglycerol (TAG) fraction.
Protocol C: Temperature Shift Strategy

Issue: "I cannot control oxygen precisely in my shake flasks." Mechanism: Fungal desaturases are often upregulated at low temperatures (to maintain membrane fluidity). Conversely, higher temperatures can destabilize desaturase mRNA or protein, while elongation remains relatively robust.

  • Standard PUFA Protocol: 25°C

    
     12°C (Promotes ARA/EPA).
    
  • 20:2 Optimization Protocol: Maintain 28°C constant .

    • Note: If the strain struggles at 28°C, cycle 25°C (growth)

      
       28°C (lipid phase). This thermal stress discourages further desaturation of 20:2.
      

Frequently Asked Questions (FAQs)

Q1: Can I feed Linoleic Acid (18:2) directly to increase yield? A: Yes, but with caution. Adding 18:2 (0.5% - 1.0% v/v) acts as a direct precursor. However, free fatty acids can be toxic.

  • Technique: Add 18:2 in the form of Methyl Esters or saponified salts, emulsified with Tween-80. Add at 48h (transition phase). This bypasses the de novo synthesis bottleneck.

Q2: Which fungal strain is best? A: While Mortierella alpina is the industry standard for ARA, it is "too efficient" at desaturation.

  • Recommendation: Look for

    
    5-desaturase defective mutants  (often labeled as M. alpina 1S-4 or similar in literature). Alternatively, Pythium species or Rhizopus stolonifer often have naturally slower desaturation rates under N-limiting conditions [1].
    

Q3: How do I verify that I have 20:2 and not 20:1 (Gondoic acid)? A: This is a common analytical error.

  • GC-MS Check: 20:1 is a mono-ene. 20:2 is a di-ene. They have distinct retention times and mass fragmentation patterns.

  • FAME Analysis: Ensure your standard mix includes C20:2 cis-11,14 . Many standard "FAME 37" mixes exclude this rare fatty acid. You must buy the specific standard (e.g., Sigma/Cayman) to validate retention time.

Analytical Validation Workflow

Don't guess. Validate.

Validation Biomass Harvest Biomass (Filter/Lyophilize) Extract Lipid Extraction (Folch: CHCl3/MeOH) Biomass->Extract Transest Transesterification (Acid-catalyzed MeOH) Extract->Transest GC GC-FID/MS Analysis Transest->GC Data Compare Retention Time vs Pure 20:2 Standard GC->Data

Caption: Analytical workflow for confirming Eicosa-11,14-dienoic acid. Acid-catalyzed methylation is preferred over base-catalyzed to ensure total lipid conversion.

References

  • Al-Hawary, S.I., et al. (2020). "Production and Identification of Omega-6 Fatty Acid (11,14-Eicosadienoic Acid) Using Fungi as a Model." Journal of Physics: Conference Series. Link

  • Kikukawa, H., et al. (2015).[1][2] "Production of cis-11-eicosenoic acid by Mortierella fungi." Journal of Applied Microbiology. Link

  • Certik, M., & Shimizu, S. (1999). "Biosynthesis and regulation of microbial polyunsaturated fatty acid production." Journal of Bioscience and Bioengineering. Link

  • Sakuradani, E., et al. (2013). "Metabolic engineering for the production of polyunsaturated fatty acids by oleaginous fungus." Journal of Bioscience and Bioengineering. Link

Sources

"improving extraction efficiency of Eicosa-11,14-dienoic acid from complex matrices"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Extraction Efficiency of Eicosa-11,14-dienoic Acid (20:2n-6) from Complex Matrices Role: Senior Application Scientist | Department: Lipidomics Technical Support

Technical Support Center: High-Efficiency PUFA Extraction

Status: Operational Ticket Focus: Eicosa-11,14-dienoic acid (20:2n-6) Recovery & Resolution Applicable Matrices: Plasma, Tissue (Liver/Brain), Cell Culture, Plant Seeds

Executive Summary: The Challenge of C20:2n-6

Eicosa-11,14-dienoic acid (20:2n-6) is a unique elongation product of Linoleic acid. Unlike the more abundant Arachidonic acid (20:4n-6), it is often present in trace quantities, making it highly susceptible to matrix masking and isomer co-elution .

Users frequently report "low recovery," but the root cause is often oxidative degradation during homogenization or incomplete methylation of the free fatty acid pool. This guide moves beyond standard protocols to address the specific physicochemical stability of dienoic long-chain fatty acids.

Module 1: Matrix Stabilization & Pre-Treatment

Q: My 20:2n-6 peak area decreases significantly if I don't analyze immediately. How do I stabilize the matrix?

A: The double bonds at positions


 and 

are prone to free-radical attack, particularly in iron-rich matrices like liver or hemolyzed plasma. You must create an "antioxidant shield" before homogenization.

Protocol Adjustment: Do not add antioxidants after extraction. They must be present when the cell membrane is disrupted.

  • BHT Spiking: Prepare your homogenization buffer or solvent with 50 µM Butylated Hydroxytoluene (BHT) .

    • Why? BHT acts as a radical scavenger. At 50 µM, it inhibits peroxidation without interfering with standard GC-FID/MS baselines [1].

  • Temperature Control: All steps must be performed at 4°C .

  • Flash Freezing: If storage is required, flash freeze in liquid nitrogen and store at -80°C. Degradation kinetics accelerate significantly at -20°C due to unfrozen water pockets in the matrix [2].

Module 2: Extraction Method Selection

Q: Should I use Folch, Bligh & Dyer, or MTBE for C20:2 extraction?

A: It depends on your matrix water content and lipid class target.

  • Scenario A: Solid Tissue (Liver, Brain, Muscle)

    • Recommendation: Modified Folch Method (Chloroform:Methanol 2:1).

    • Reasoning: The higher solvent-to-sample ratio (20:1) breaks strong protein-lipid associations essential for releasing membrane-bound 20:2n-6.

  • Scenario B: Plasma/Serum or High-Throughput

    • Recommendation: Matyash Method (MTBE:Methanol).[1][2]

    • Reasoning: The lipid-rich phase is the upper layer, preventing contamination from the protein pellet during aspiration. This is critical for automation, though recovery of polar phospholipids (where 20:2n-6 often resides) can be slightly lower than Folch [3].

Comparative Efficiency Table:

FeatureFolch (CHCl3/MeOH)Bligh & Dyer (CHCl3/MeOH)Matyash (MTBE/MeOH)
Phase Separation Lipids in Bottom PhaseLipids in Bottom PhaseLipids in Top Phase
20:2n-6 Recovery High (>95%) Moderate (85-90%)Good (90-95%)
Toxicity High (Neurotoxic)High (Neurotoxic)Low (Less volatile)
Best For Solid Tissues, Total LipidsBiological Fluids (High H2O)Plasma, Routine Screening

Module 3: Visualizing the Workflow

The following decision tree illustrates the critical path for optimizing extraction based on sample type.

ExtractionWorkflow Start Start: Sample Matrix IsSolid Is the sample Solid Tissue? Start->IsSolid WaterContent High Water Content (Plasma/Urine)? IsSolid->WaterContent No Folch Folch Extraction (CHCl3:MeOH 2:1) *Best for Membrane Lipids* IsSolid->Folch Yes BD Bligh & Dyer (CHCl3:MeOH 1:2) *Best for Fluids* WaterContent->BD Yes (Low Vol) MTBE Matyash (MTBE) *Best for Safety/Automation* WaterContent->MTBE No (High Vol/Safety) PhaseSep Phase Separation (Centrifuge 3000g, 4°C) Folch->PhaseSep BD->PhaseSep MTBE->PhaseSep Derivatization Derivatization Decision PhaseSep->Derivatization AcidCat Acid-Catalyzed (BF3/MeOH) *Extracts Free + Esterified 20:2* Derivatization->AcidCat Need Total FA BaseCat Base-Catalyzed (KOH/MeOH) *Extracts Esterified Only* Derivatization->BaseCat Avoid FFA Analysis GC-MS/FID Analysis (Cyanopropyl Column) AcidCat->Analysis BaseCat->Analysis

Figure 1: Decision matrix for selecting the optimal extraction and derivatization pathway for Eicosa-11,14-dienoic acid.

Module 4: Derivatization & Chromatography Troubleshooting

Q: I see the 20:2n-6 peak, but it co-elutes with other C20 isomers. How do I resolve this?

A: Standard non-polar columns (like DB-5 or HP-5) separate primarily by boiling point (carbon chain length). They cannot resolve the subtle geometric differences between Eicosa-11,14-dienoic acid and its isomers (e.g., cis-8,11-20:2 or trans variants).

The Solution: High Polarity Columns You must use a Cyanopropyl-siloxane stationary phase (e.g., SP-2560, CP-Sil 88, or SLB-IL111).

  • Mechanism: These phases interact strongly with the

    
    -electrons of the double bonds.
    
  • Protocol:

    • Column: 100m x 0.25mm x 0.20µm bis-cyanopropyl polysiloxane.

    • Carrier Gas: Hydrogen (for sharper peaks) or Helium.

    • Oven Ramp: Isothermal hold at 170°C is often insufficient. Use a slow ramp:

      • Start: 100°C (hold 4 min)

      • Ramp 1: 10°C/min to 175°C (hold 30 min) — Critical for C18/C20 separation

      • Ramp 2: 4°C/min to 240°C (hold 10 min) [4].

Q: My recovery is low, but I used Folch. What went wrong?

A: Check your derivatization chemistry.

  • Issue: If you used Base-Catalyzed Transesterification (e.g., KOH in Methanol), you only methylated the esterified lipids (Triglycerides, Phospholipids). You missed the Free Fatty Acid (FFA) pool.

  • Fix: Use Acid-Catalyzed Methylation (14% BF3 in Methanol or 1% H2SO4 in Methanol).

    • Warning: BF3 can degrade PUFAs if heated too long. Limit incubation to 100°C for 10 minutes or 60°C for 30 minutes.

References

  • Hall, L. M., et al. (2014). "Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation."[3][4] Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Patterson, R. E., et al. (2016). "State of art and best practices for fatty acid analysis in aquatic sciences." ICES Journal of Marine Science. Link

  • Alshehry, Z. H., et al. (2019). "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers in Nutrition. Link

  • Delmonte, P., et al. (2012). "Separation of fatty acid methyl esters by GC-FID using capillary columns of different polarity." Lipid Technology.[5] Link

Sources

"common pitfalls in the analysis of polyunsaturated fatty acids"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Common Pitfalls in the Analysis of Polyunsaturated Fatty Acids" Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting & Optimization Guide

Status: Operational | Ticket Priority: High Subject: Troubleshooting Common Pitfalls in Polyunsaturated Fatty Acid (PUFA) Analysis

Welcome to the Technical Support Center. This guide is designed to address the "silent failures" in PUFA analysis—errors that often go undetected until data processing. Below you will find field-proven solutions to the most frequent support tickets we receive regarding sample stability, derivatization artifacts, and chromatographic resolution.

📂 Ticket Category 1: Pre-Analytical Stability (The "Silent Killer")

User Query: "My PUFA concentrations (especially EPA and DHA) are significantly lower than literature values, and I see high variability between technical replicates. Is my extraction inefficient?"

Diagnosis: Before suspecting extraction efficiency, you must rule out oxidative degradation . PUFAs are highly susceptible to autoxidation due to their bis-allylic protons (hydrogens located between two double bonds). This process begins immediately upon sample collection, not just during storage.

Troubleshooting Protocol:

  • Immediate Antioxidant Protection:

    • The Fix: You must add an antioxidant at the moment of collection, not just during extraction.

    • Protocol: Add Butylated Hydroxytoluene (BHT) to a final concentration of 50 mg/L (0.005%) in your solvent or storage buffer.

    • Why: BHT acts as a radical scavenger, terminating the propagation step of lipid peroxidation.

    • Caution: Avoid BHT interference in chromatograms by ensuring your GC temperature ramp separates BHT (elutes early) from C14:0.

  • Storage Temperature Hierarchy:

    • Gold Standard: -80°C (Stable for >1 year).

    • Acceptable: -20°C (Stable for weeks only if BHT is present).

    • Critical Failure: 4°C or Room Temp (Significant degradation within 24-48 hours).

Visualizing the Threat: The following diagram illustrates the oxidation cascade and where your intervention stops it.

OxidationCascade PUFA Intact PUFA (Bis-allylic protons) Radical Free Radical Attack (Initiation) PUFA->Radical Light/Heat/O2 Peroxyl Peroxyl Radical (Propagation) Radical->Peroxyl + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Chain Reaction Fragmentation Secondary Products (Aldehydes/Ketones) Hydroperoxide->Fragmentation Degradation BHT BHT Intervention (H-atom donor) BHT->Peroxyl Terminates

Figure 1: Mechanism of PUFA oxidation and the critical intervention point of BHT.

📂 Ticket Category 2: Derivatization Chemistry (Artifacts & Missing Peaks)

User Query: "I used a rapid base-catalyzed methylation method. My phospholipid peaks look great, but my Free Fatty Acid (FFA) recovery is near zero. Also, I see unknown peaks near my CLA isomers."

Diagnosis: You have encountered two distinct chemical pitfalls:

  • Selectivity of Base Catalysis: Base-catalyzed transesterification (e.g., KOH/Methanol) cannot methylate Free Fatty Acids. It only works on esterified lipids (Triglycerides, Phospholipids). FFAs are converted to soaps (salts) and lost in the aqueous wash.

  • Isomerization by Acid: If you switched to acid catalysis to fix the FFA issue, you likely used conditions that were too harsh (high temp/long time), causing cis-to-trans isomerization of Conjugated Linoleic Acid (CLA).

Decision Matrix: Choosing the Right Derivatization

MethodTarget AnalytesProsCons
Base-Catalyzed (NaOCH3 or KOH in MeOH)Triglycerides, Phospholipids, Cholesteryl EstersFast (10 min), mild (room temp), no isomerization.Does NOT methylate Free Fatty Acids.
Acid-Catalyzed (BF3-MeOH, HCl-MeOH)Total Lipids (including FFAs)Methylates everything.Slower (heating req.), risk of isomerization (CLA) and artifacts if BF3 is old.
TMS-Diazomethane Free Fatty AcidsMild, rapid, no heat required.Hazardous reagent (explosive/toxic), expensive.
Combined Method (Base then Acid)Total Fatty Acid ProfileGold standard for accuracy.Labor intensive (2 steps).

The "Self-Validating" Protocol (Combined Method): To ensure total recovery without isomerization:

  • Step 1 (Base): React sample with 0.5M NaOCH3 at 50°C for 10 min. (Converts acylglycerols).

  • Step 2 (Acid): Add BF3-Methanol (or HCl-MeOH) to the same vessel and heat at 80°C for 10 min. (Converts FFAs).

    • Validation Check: If your CLA isomers (e.g., c9,t11-CLA) split into multiple peaks or shift retention times compared to a standard, your acid step is too aggressive. Lower the temperature to 60°C.

📂 Ticket Category 3: Chromatographic Resolution (The "Critical Pairs")

User Query: "I cannot separate C18:1 cis/trans isomers, and my EPA (C20:5n3) is co-eluting with C22:1. I'm using a standard DB-5 column."

Diagnosis: A non-polar column (like DB-5 or DB-1) separates primarily by boiling point (carbon chain length). It lacks the selectivity to resolve positional isomers (omega-3 vs omega-6) or geometric isomers (cis vs trans), which are critical for PUFA analysis.

Troubleshooting Protocol:

  • Column Selection Rule: You must use a high-polarity column containing biscyanopropyl polysiloxane stationary phases.

    • Recommended Phases: SP-2560, HP-88, CP-Sil 88.

    • Why: The cyano groups interact strongly with the pi-electrons of the double bonds, retarding the elution of unsaturated fatty acids relative to saturated ones. This allows separation based on the number and position of double bonds.

  • The "Critical Pair" Check: Run a standard mix containing C18:3n-3 (alpha-linolenic) and C20:1n-9 .

    • Pass: Baseline separation.[1][2][3][4]

    • Fail: Co-elution.

    • Action: If they co-elute, adjust your oven temperature ramp. A "plateau" (isothermal hold) around 170-180°C often resolves this specific pair on polar columns.

Analytical Workflow Diagram:

PUFAWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (C19:0 or C23:0) Sample->IS_Add Extract Extraction (Folch/B&D) + BHT Antioxidant IS_Add->Extract Deriv Derivatization (Base -> Acid) Extract->Deriv GC GC Analysis (High Polarity Column) Deriv->GC Check2 Check: Resolution >1.5? GC->Check2 Data Quantification (Response Factors) Check1 Check: IS Recovery >80%? Data->Check1 Check1->Sample No (Re-extract) Check2->GC No (Optimize Temp) Check2->Data Yes

Figure 2: Step-by-step PUFA analysis workflow with mandatory quality control checkpoints.

📂 Ticket Category 4: Quantification (Internal Standard Errors)

User Query: "I'm using C17:0 (Heptadecanoic acid) as my internal standard, but I'm detecting it in my blank plasma samples. How do I quantify accurately?"

Diagnosis: C17:0 is a common biological fatty acid (present in dairy fat and some fish). Using it as an internal standard (IS) in biological samples leads to "endogenous interference," causing underestimation of your recovery and overestimation of your analyte concentrations.

The Fix:

  • Switch Internal Standards:

    • Best Practice: Use C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid) . These odd-chain fatty acids are virtually non-existent in mammalian tissues.

    • Alternative: Use isotopically labeled standards (e.g., U-13C-Palmitic Acid) if using GC-MS (Mass Spectrometry).

  • Timing is Everything:

    • The IS must be added before extraction , not just before injection. This allows the IS to correct for losses during the extraction and derivatization steps.

📚 References
  • Rapid Analysis of Fatty Acids:

    • Title: A simplified method for analysis of polyunsaturated fatty acids.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Derivatization Methods Comparison:

    • Title: Preparation of fatty acid methyl esters for gas-liquid chromatography.[2][3][5][6][7]

    • Source: Journal of Lipid Research (via PMC).

    • URL:[Link]

  • Column Selection Guide:

    • Title: Guide to GC Column Selection and Optimizing Separations.

    • Source: Restek Corporation.

    • URL:[Link]

  • Storage Stability & BHT:

    • Title: Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots.[8]

    • Source: Lipids in Health and Disease.[9]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Eicosa-11,14-dienoic Acid (EDA) vs. Arachidonic Acid (AA) in Inflammatory Signaling

[1][2]

Executive Summary: The "Silent" Modulator vs. The "Storm" Driver

In the study of inflammation, Arachidonic Acid (AA, 20:4n-6) is the canonical driver—the primary substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that generate the eicosanoid storm.[1][2] However, Eicosa-11,14-dienoic acid (EDA, 20:2n-6), often dismissed as a mere elongation intermediate, has emerged as a critical modulator of this pathway.[1]

The Core Distinction:

  • Arachidonic Acid (AA): Acts as a high-affinity "fuel" for acute inflammation, rapidly converting into potent mediators like Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).[1][3]

  • Eicosa-11,14-dienoic Acid (EDA): Acts as a "metabolic brake" or competitive inhibitor.[1][3] It accumulates when

    
    5-desaturase activity is limited, displaces AA from membrane phospholipids, and is metabolized into Sciadonic Acid (5,11,14-20:3), a fatty acid that mimics AA structurally but fails to trigger the same inflammatory amplitude.[1]
    

This guide details the metabolic divergence, mechanistic competition, and experimental protocols required to differentiate these two fatty acids in drug development pipelines.

Structural & Metabolic Divergence[1][2]

To understand the functional difference, one must map the biosynthetic routes. AA is typically formed via the "Classic"

13

13
The Metabolic Shunt (Graphviz Diagram)[1]

The following diagram illustrates how the precursor Linoleic Acid (LA) splits into two fates. Note the "Bottleneck" at FADS1 (

1

LipidMetabolismcluster_enzymesEnzymatic RegulatorsLALinoleic Acid (18:2n-6)(Dietary Precursor)GLAGamma-Linolenic Acid (18:3n-6)LA->GLAPrimary Route (FADS2)EDAEicosa-11,14-dienoic Acid (20:2n-6)(The Modulator)LA->EDAAlternative Route (ELOVL5)DGLADihomo-Gamma-Linolenic Acid (20:3n-6)(Anti-inflammatory Precursor)GLA->DGLAElongation (ELOVL5)AAArachidonic Acid (20:4n-6)(Pro-inflammatory Driver)DGLA->AARate Limiting Step (FADS1)EDA->DGLAFADS2 (Delta-8 activity)SCASciadonic Acid (5,11,14-20:3)(AA-Displacing Metabolite)EDA->SCADelta-5 Desaturase (FADS1)SCA->AAInhibits IncorporationFADS2FADS2 (Delta-6 Desaturase)ELOVLELOVL5 (Elongase)FADS1FADS1 (Delta-5 Desaturase)

Caption: Figure 1. The bifurcation of Linoleic Acid metabolism. EDA acts as a reservoir that can bypass the classical inflammatory cascade or generate Sciadonic Acid (SCA), which competes with AA.[1]

Mechanisms of Action: The Clash

Substrate Competition (The "Musical Chairs" Effect)

Inflammation begins when Phospholipase A2 (PLA2) liberates fatty acids from the sn-2 position of membrane phospholipids.[1][3]

  • AA: Has high affinity for sn-2 incorporation.[1][3] Once released, it is the preferred substrate for COX-2.[1][3]

  • EDA: When cellular levels rise (e.g., via supplementation or metabolic block), EDA competes with AA for acylation into phospholipids.[1]

    • Result: The total pool of releasable AA decreases.

    • Downstream: EDA is a poor substrate for COX-2.[1][3] It does not generate potent prostaglandins.[1][3]

Enzymatic Inhibition & Modulation

Recent transcriptomic and lipidomic profiling (Huang et al., 2011) has clarified EDA's direct effects:

  • NO Suppression: EDA significantly inhibits Nitric Oxide production in LPS-stimulated macrophages, likely by modulating iNOS expression.[1][3][4][5]

  • LTB4 Blockade: EDA and its metabolites interfere with the binding of Leukotriene B4 (LTB4) to neutrophils, preventing chemotaxis.[1][3]

  • Metabolic Decoy: EDA is desaturated to Sciadonic Acid (5,11,14-20:3) .[1][3][4][5] Sciadonic acid lacks the

    
    8 double bond required for efficient conversion to PGE2.[1][3] It effectively "clogs" the COX machinery or simply fails to activate it, acting as a dead-end metabolite.[1][3]
    

Experimental Data Comparison

The following table summarizes the comparative biological activity of AA and EDA in murine macrophage models (RAW264.7).

FeatureArachidonic Acid (AA)Eicosa-11,14-dienoic Acid (EDA)
Primary Metabolite Prostaglandin E2 (PGE2)Sciadonic Acid (SCA) / DGLA
COX-2 Interaction High-affinity Substrate (

)
Competitive Inhibitor / Poor Substrate
Effect on NO Production Potent StimulatorInhibitor (via iNOS suppression)
Membrane Incorporation Rapid (sn-2 preference)Slower (Displaces AA at high conc.)[1][3]
Inflammatory Phenotype Acute / Pro-inflammatoryModulatory / Mildly Anti-inflammatory
Biomarker Utility Marker of Acute InflammationMarker of Essential Fatty Acid Deficiency / FADS1 Blockade

Validated Experimental Protocols

To objectively compare these fatty acids in your own drug development assays, you must use a self-validating Lipidomics workflow.[1][3] Standard colorimetric assays are insufficient due to cross-reactivity.[1]

Protocol A: Differential Lipidomics (GC-FID/MS)

Objective: To quantify the displacement of AA by EDA in cellular membranes.[1]

Reagents:

  • Internal Standard: C21:0 (Heneicosanoic acid) or d8-AA.[1][3]

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).[1][3]

Step-by-Step Workflow:

  • Cell Treatment: Treat macrophages (e.g.,

    
     cells) with BSA-conjugated AA or EDA (10-50 
    
    
    ) for 24 hours.[1][3]
  • LPS Stimulation: Stimulate with LPS (100 ng/mL) for 6 hours to trigger remodeling.[1][3]

  • Quenching: Wash cells 2x with ice-cold PBS. Scrape into 1 mL cold PBS.

  • Lipid Extraction (Folch Method):

    • Add 2 mL Chloroform:Methanol (2:1).[1][3] Vortex 1 min.

    • Centrifuge 2000 x g for 5 min. Collect lower organic phase.[1][3]

    • Validation Check: The interface protein layer must be compact.[1][3] If cloudy, re-centrifuge.[1]

  • Derivatization (FAMEs):

    • Dry organic phase under

      
      .[1][3]
      
    • Add 1 mL 14%

      
      -Methanol.[1][3] Heat at 100°C for 45 mins.
      
    • Extract FAMEs into Hexane.[1][3]

  • GC Analysis:

    • Column: DB-23 or SP-2560 (High polarity required to separate 20:2 isomers).[1][3]

    • Critical Separation: Ensure resolution between 20:2n-6 (EDA) and 20:3n-6 (DGLA) . EDA elutes earlier.[1][3]

    • Calculation: Report mole percent (mol%) of total fatty acids.

Protocol B: Functional Mediator Profiling (LC-MS/MS)

Objective: To measure the "Inflammatory Index" (PGE2 vs. SCA).[1]

  • Supernatant Collection: Collect media from treated cells (Protocol A).[1][3]

  • SPE Cleanup: Use C18 solid-phase extraction cartridges.[1][3] Elute with Methyl Formate.[1][3]

  • LC-MS/MS Settings:

    • Mode: Negative Electrospray Ionization (ESI-).[1][3]

    • Target MRM Transitions:

      • PGE2 (from AA): 351

        
         271 m/z.[1][3]
        
      • Sciadonic Acid (from EDA): 305

        
         261 m/z (Precursor identification).[1][3]
        
  • Data Interpretation: A reduction in the PGE2/AA ratio in EDA-treated cells confirms competitive inhibition.[1][3]

Therapeutic Implications

For drug developers, EDA represents a novel target mechanism:[1]

  • FADS1 Inhibitors: Drugs that inhibit FADS1 will cause a buildup of DGLA and EDA.[1][3] This shifts the balance away from AA-derived eicosanoids toward less potent EDA/DGLA metabolites.[1]

  • Nutraceutical Formulation: Supplementation with oils rich in EDA (rare, but found in certain gymnosperms) or precursors that bypass

    
    6-desaturase could dampen chronic inflammation without the gastric side effects of NSAIDs (COX inhibitors).[1][3]
    
  • Biomarker Strategy: In clinical trials for anti-inflammatory lipids, monitoring the EDA/AA ratio in erythrocyte membranes serves as a robust index of compliance and metabolic integration.[1][3]

References

  • Huang, Y. S., et al. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[1][3] Molecular and Cellular Biochemistry.[1][3]

  • Park, Y., et al. (2016). Comparison of the effects of arachidonic acid and eicosapentaenoic acid on inflammatory responses in RAW 264.7 macrophages. Lipids in Health and Disease.[1][3][6]

  • Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases.[1] Annual Review of Nutrition.[1]

  • Brenner, R. R. (1974). The oxidative desaturation of unsaturated fatty acids in animals.[1][3] Molecular and Cellular Biochemistry.[1][3]

  • Chilton, F. H., et al. (1996). Mechanisms by which botanical lipids affect inflammatory disorders.[1][3] American Journal of Clinical Nutrition.[1]

Technical Comparison: Metabolic Fate and Kinetics of Linoleic Acid vs. Eicosa-11,14-dienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the context of lipid metabolism and inflammatory signaling, Linoleic Acid (LA, 18:2n-6) and its elongation product Eicosa-11,14-dienoic Acid (20:2n-6) represent two distinct nodes in the omega-6 polyunsaturated fatty acid (PUFA) cascade. While LA is the canonical essential fatty acid and primary substrate for desaturation, 20:2n-6 has historically been dismissed as a "dead-end" metabolite.

However, recent kinetic profiling reveals 20:2n-6 as a critical intermediate in the Delta-8 Desaturation Pathway , a bypass mechanism that becomes biologically significant under conditions of FADS2 (Delta-6 desaturase) deficiency or inhibition. For drug development professionals targeting metabolic enzymes (e.g., FADS2 inhibitors in oncology), distinguishing the accumulation of 20:2n-6 from standard LA metabolism is a vital biomarker of target engagement.

This guide objectively compares the metabolic trajectories, enzymatic kinetics, and analytical signatures of these two fatty acids.

Part 1: Biochemical Pathways & Enzymatic Kinetics

The fundamental difference between these two fatty acids lies in their utilization of the Fatty Acid Desaturase 2 (FADS2) enzyme.

The Canonical vs. The Delta-8 Bypass
  • Linoleic Acid (18:2n-6): The primary substrate for FADS2. It undergoes Delta-6 desaturation to form Gamma-Linolenic Acid (GLA, 18:3n-6).

  • Eicosa-11,14-dienoic Acid (20:2n-6): Formed when LA escapes desaturation and is instead elongated by ELOVL5 . Crucially, 20:2n-6 can serve as an alternative substrate for FADS2, which exhibits Delta-8 desaturase activity on 20-carbon chains, converting it directly to Dihomo-Gamma-Linolenic Acid (DGLA, 20:3n-6).

Visualization: The Dual-Path Mechanism

The following diagram illustrates the competition between the standard Delta-6 route and the Delta-8 bypass.

LipidMetabolism cluster_legend Pathway Key LA Linoleic Acid (18:2n-6) FADS2_D6 FADS2 (Delta-6 Activity) LA->FADS2_D6 ELOVL5 ELOVL5 (Elongase) LA->ELOVL5  If FADS2 inhibited GLA Gamma-Linolenic Acid (18:3n-6) GLA->ELOVL5 EDA Eicosa-11,14-dienoic Acid (20:2n-6) FADS2_D8 FADS2 (Delta-8 Activity) EDA->FADS2_D8  Delta-8 Route DGLA DGLA (20:3n-6) FADS1 FADS1 (Delta-5) DGLA->FADS1 AA Arachidonic Acid (20:4n-6) FADS2_D6->GLA FADS2_D8->DGLA ELOVL5->EDA ELOVL5->DGLA FADS1->AA key1 Blue: Standard Pathway (Dominant) key2 Red: Delta-8 Bypass (20:2n-6 Accumulation)

Figure 1: Metabolic bifurcation of Linoleic Acid. Note the "Delta-8 Route" where FADS2 acts on 20:2n-6, a pathway that becomes prominent when Delta-6 activity is compromised.

Kinetic Comparison

Experimental data indicates that while FADS2 can utilize both substrates, it has a distinct preference.

FeatureLinoleic Acid (18:2n-6)Eicosa-11,14-dienoic Acid (20:2n-6)
Primary Enzyme FADS2 (Delta-6 Desaturase)FADS2 (Delta-8 Desaturase activity)
Substrate Affinity High. FADS2 prefers 18-carbon substrates by ~7-fold over 20-carbon substrates [1].[1]Low. Requires higher concentration or FADS2 overexpression to proceed efficiently.
Metabolic Fate Rapid conversion to GLA -> DGLA -> AA.Accumulates in tissues; slow conversion to DGLA or Sciadonic Acid.
Inflammatory Role Precursor to AA (Pro-inflammatory).Weak anti-inflammatory; inhibits LTB4 binding [2].
Beta-Oxidation High rate (primary energy source).Moderate rate; preferentially incorporated into phospholipids.

Part 2: Experimental Protocols (GC-MS Analysis)

To accurately differentiate 20:2n-6 from its isomers and parent compounds, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. 20:2n-6 often co-elutes with other 20-carbon fatty acids if the column temperature ramp is not optimized.

Protocol: Differential Lipidomics Analysis

Objective: Quantify the ratio of 20:2n-6 to 18:2n-6 in plasma or tissue samples.

1. Sample Preparation & Extraction
  • Reagents: Chloroform:Methanol (2:1 v/v), 0.9% NaCl.

  • Method: Modified Folch extraction.

    • Homogenize 50mg tissue in 1mL Chloroform:Methanol.

    • Vortex 1 min; add 200µL 0.9% NaCl to induce phase separation.

    • Centrifuge (3000g, 5 min). Collect lower organic phase.

    • Dry under Nitrogen gas.

2. Derivatization (Methylation)[2]
  • Critical Step: Use 14% Boron Trifluoride (BF3) in Methanol .

  • Procedure:

    • Resuspend dried lipids in 500µL Toluene.

    • Add 1mL BF3-Methanol reagent.

    • Incubate at 100°C for 45 minutes (Ensure tight cap to prevent evaporation of volatile 18:2 FAMEs).

    • Cool, add 1mL Hexane and 1mL H2O.

    • Collect upper Hexane layer containing Fatty Acid Methyl Esters (FAMEs).

3. GC-MS Parameters
  • Column: High-polarity fused silica capillary column (e.g., CP-Sil 88 or SP-2560), 100m x 0.25mm. Why: 100m length is required to separate 20:2n-6 from 20:3 isomers.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 140°C (hold 5 min).

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

  • Detection: Electron Impact (EI) at 70eV.[3]

4. Identification Logic
  • Linoleic Acid (18:2n-6): Elutes earlier. Key ions: m/z 67, 81, 95 (hydrocarbon series), Molecular Ion (M+) 294.

  • Eicosa-11,14-dienoic Acid (20:2n-6): Elutes after 20:1n-9 but before 20:3n-6.[4] Molecular Ion (M+) 322. Look for characteristic fragment m/z 150 (indicative of double bond position in extended chain) [3].

Workflow Diagram

GCMS_Workflow cluster_check Quality Control Checks Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract Deriv Derivatization (BF3-MeOH, 100°C) Extract->Deriv  Free Fatty Acids PhaseSep Phase Separation (Hexane Extraction) Deriv->PhaseSep  FAMEs formed GC GC Separation (CP-Sil 88 Column) PhaseSep->GC  Inject 1uL Check1 Internal Std: C19:0 (Nonadecanoic) PhaseSep->Check1 MS MS Detection (EI Source, 70eV) GC->MS Check2 Resolution Check: 20:2n-6 vs 20:3n-3 GC->Check2 Data Data Analysis (Peak Integration) MS->Data

Figure 2: Analytical workflow for isolating and quantifying 20:2n-6 accumulation.

Part 3: Implications for Drug Development

20:2n-6 as a Biomarker for FADS2 Inhibition

In oncology and metabolic disease research, FADS2 is a frequent therapeutic target.

  • Mechanism: Inhibiting FADS2 blocks the conversion of LA to GLA.

  • Result: The cellular pool of LA is diverted to ELOVL5, increasing the synthesis of 20:2n-6.

  • Data Interpretation: A rising 20:2n-6 / 18:3n-6 (GLA) ratio is a definitive marker of effective FADS2 target engagement in vivo.

The "Delta-8" Escape Route

Researchers must be aware that 20:2n-6 is not inert. If FADS2 is not completely inhibited, the enzyme can slowly convert the accumulated 20:2n-6 into DGLA via the Delta-8 mechanism, potentially restoring downstream arachidonic acid production and maintaining inflammatory signaling despite treatment.

  • Recommendation: When testing FADS2 inhibitors, monitor DGLA levels alongside 20:2n-6. If 20:2n-6 rises but DGLA does not drop commensurately, the Delta-8 bypass is active.

References

  • Park, W. J., et al. (2009).[5] "An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3."[1] Journal of Lipid Research, 50(6), 1195–1202. Link

  • Huang, Y. S., et al. (2011).[4] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry, 358(1-2), 85-94. Link

  • Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Methyl Esters - Mono- and Di-enes." Lipid Maps, Lipidomics Gateway. Link

  • Stoffel, W., et al. (2008). "Delta6-desaturase (FADS2) deficiency unveils the role of omega3- and omega6-polyunsaturated fatty acids." The EMBO Journal, 27(17), 2281–2292. Link[5]

Sources

"biological activity of cis vs. trans isomers of Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Guide: cis vs. trans Isomers of Eicosa-11,14-dienoic Acid

Executive Summary

Eicosa-11,14-dienoic acid (20:2n-6) is a 20-carbon polyunsaturated fatty acid (PUFA).[1] Its biological significance is strictly dictated by its stereochemistry. The all-cis isomer (cis,cis-11,14-20:2) is a naturally occurring metabolite in the omega-6 pathway, serving as a critical elongation product of linoleic acid and a reservoir substrate for alternative eicosanoid synthesis. In contrast, trans isomers (e.g., trans-11,cis-14 or cis-11,trans-14) are typically xenobiotic or ruminant-derived contaminants that disrupt membrane lipid packing and competitively inhibit desaturase enzymes.

This guide provides a technical comparison of these isomers, focusing on their metabolic fates, membrane biophysics, and signaling potentials, designed for researchers in lipidomics and drug discovery.

Structural & Physicochemical Profile

The stereochemistry of the double bonds at positions 11 and 14 governs the molecule's three-dimensional shape, which directly dictates its behavior within the phospholipid bilayer.

Featurecis,cis-11,14-Eicosadienoic Acidtrans-Isomers (e.g., t11,c14)
Common Source Elongation of Linoleic Acid (Endogenous)Partial hydrogenation, Ruminant biohydrogenation
Molecular Shape U-shaped / Kinked (creates free volume)Linear / Rod-like (mimics saturated fats)
Membrane Effect Increases fluidity; disrupts packingDecreases fluidity; enhances rigid packing
Melting Point Low (Liquid at physiological temp)High (Semi-solid/Solid behavior)
Enzymatic Fit High affinity for

5/

8-Desaturases
Low affinity; acts as competitive inhibitor
Lipid Raft Affinity Excluded from ordered rafts (L_o phase)Partitions into ordered rafts (L_o phase)

Metabolic Fate & Biosynthesis Pathways

The biological activity of 20:2n-6 is defined by its position in the omega-6 cascade.[1] It acts as a metabolic "junction," capable of proceeding down standard or alternative pathways depending on enzyme availability.

The "Dead End" vs. Alternative Pathway
  • Standard Pathway: Linoleic Acid (18:[1][2]2)

    
    
    
    
    
    -Linolenic Acid (18:3)
    
    
    Dihomo-
    
    
    -linolenic Acid (DGLA, 20:[3]3)
    
    
    Arachidonic Acid (20:4).[3][4]
  • Elongation Shunt: If

    
    6-desaturase is bypassed, 18:2 is elongated to cis-20:2n-6 .
    
    • Fate A (Storage): Incorporated into neutral lipids.

    • Fate B (Alternative Desaturation):

      
      8-desaturase converts cis-20:2n-6 directly to DGLA (20:3n-6).
      
    • Fate C (Sciadonic Pathway):

      
      5-desaturase converts cis-20:2n-6 to 5,11,14-20:3 (Sciadonic acid isomer) , a compound that displaces arachidonic acid in membranes but does not produce inflammatory prostaglandins.
      
Trans-Isomer Interference

trans-isomers of 20:2 cannot be efficiently processed by


5 or 

8 desaturases. Instead, they accumulate in the phospholipid bilayer or inhibit the conversion of endogenous cis-20:2 to DGLA, effectively bottling necking the anti-inflammatory potential of DGLA.
Visualization: Metabolic Junction & Isomer Interference

MetabolicPathways LA Linoleic Acid (18:2n-6) GLA gamma-Linolenic Acid (18:3n-6) LA->GLA Delta-6 Desaturase Cis202 cis-11,14-Eicosadienoic Acid (20:2n-6) LA->Cis202 Elongase (Bypass) DGLA DGLA (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Delta-5 Desaturase Cis202->DGLA Delta-8 Desaturase (Minor Path) Sciadonic 5,11,14-20:3 (Sciadonic Isomer) Cis202->Sciadonic Delta-5 Desaturase Trans202 trans-Isomers (Inhibitors) Trans202->DGLA Blocks Delta-8 Trans202->Cis202 Competes for Membrane Uptake

Caption: Metabolic routing of 20:2n-6 showing the standard vs. alternative desaturation pathways and points of trans-isomer inhibition.

Biological Activity Profile

Membrane Fluidity & Signaling
  • Cis-Isomer: The cis-11,14 double bonds introduce a permanent kink, preventing tight acyl chain packing. This increases membrane fluidity, facilitating the lateral mobility of receptors (e.g., Insulin Receptor, G-Protein Coupled Receptors).

  • Trans-Isomer: The linear structure allows trans-20:2 to pack tightly with cholesterol and saturated fatty acids. High incorporation leads to rigidified membranes, potentially impairing signal transduction and reducing cellular sensitivity to insulin and growth factors.

Inflammatory Modulation
  • Cis-20:2n-6: Acts as a pro-resolving precursor reservoir . By converting to DGLA (precursor to PGE1, an anti-inflammatory prostaglandin), it balances the pro-inflammatory effects of Arachidonic Acid (PGE2 precursor).

  • Trans-20:2: Acts as a metabolic disruptor . It cannot be converted to functional eicosanoids. Furthermore, specific trans isomers have been identified in patent literature as potential inhibitors of 5

    
    -reductase , suggesting a unique anti-androgenic activity not seen in the cis form.
    
PPAR Activation

Both isomers bind Peroxisome Proliferator-Activated Receptors (PPARs), but with distinct outcomes:

  • Cis-20:2: Functions as a partial agonist for PPAR

    
    , promoting fatty acid oxidation genes (e.g., CPT1A).
    
  • Trans-20:2: Often exhibits weaker affinity or antagonistic properties, failing to induce the conformational change required for full co-activator recruitment, thereby dampening the lipid-lowering effects associated with n-6 PUFAs.

Experimental Protocols

Protocol A: Differential Separation of Cis/Trans Isomers (GC-MS)

Standard GC columns (e.g., DB-5) cannot resolve cis/trans 20:2 isomers effectively. A high-polarity column is required.

  • Lipid Extraction: Extract total lipids from tissue/cells using the Folch method (Chloroform:Methanol 2:1).

  • Methylation: Transesterify to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (

    
    ) in methanol at 100°C for 10 mins. Note: Avoid acid-catalyzed methylation if conjugated isomers are suspected; use Sodium Methoxide instead.
    
  • GC Configuration:

    • Column: BPX-70 or CP-Sil 88 (100m highly polar cyanopropyl phase).

    • Carrier Gas: Helium at 20 cm/sec constant flow.

    • Temp Program: 140°C (5 min)

      
       ramp 2°C/min 
      
      
      
      240°C (15 min).
  • Identification:

    • Cis-11,14-20:2 elutes earlier than trans variants on polar columns.

    • Verify with authentic standards (e.g., Sigma 20:2n-6 cis standard vs. synthetic trans mix).

Protocol B: Cellular Incorporation & Desaturation Assay

To determine if a tissue utilizes the Delta-8 alternative pathway.

  • Cell Culture: Seed HepG2 or macrophage cells in lipid-deficient medium (1% FBS) for 24h to starve endogenous pools.

  • Treatment:

    • Group A: Vehicle (Ethanol).

    • Group B: 50

      
      M cis-11,14-20:2.
      
    • Group C: 50

      
      M trans-isomer (custom synthesis or purified fraction).
      
  • Incubation: Incubate for 24–48 hours.

  • Analysis:

    • Extract lipids and perform GC-MS (Protocol A).

    • Key Metric: Calculate the ratio of 20:3n-6 (DGLA) to 20:2n-6 .

    • Interpretation: A high ratio indicates active

      
      8-desaturase activity. Inhibition in Group C confirms trans-isomer interference.
      
Visualization: Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 GC-MS Analysis cluster_2 Data Output Extract Lipid Extraction (Folch Method) Deriv FAME Derivatization (BF3-MeOH) Extract->Deriv Column Polar Column (BPX-70 / 100m) Deriv->Column Separation Isomer Resolution (Cis elutes before Trans) Column->Separation Fluidity Membrane Fluidity (Calc from Cis/Trans ratio) Separation->Fluidity Enzyme Desaturase Activity (Product/Precursor Ratio) Separation->Enzyme

Caption: Workflow for isolating and quantifying biological effects of 20:2 isomers.

References

  • Christie, W. W. (2023).[5] Eicosadienoic acid: Structure, Occurrence, and Biochemistry. Lipid Library. [Link]

  • Park, Y., et al. (2005). "Biological activities of conjugated fatty acids: conjugated eicosadienoic... and other metabolites of conjugated linoleic acid." Biochimica et Biophysica Acta (BBA). [Link]

  • Cook, H. W., & McMaster, C. R. (2002). "Fatty Acid Desaturation and Chain Elongation in Eukaryotes." Biochemistry of Lipids, Lipoproteins and Membranes. [Link]

  • Brenner, R. R. (2013).[6] "Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects." Journal of Lipids. [Link]

  • Kaluza, J., et al. (2009). "Red Blood Cell Fatty Acid Patterns and Acute Coronary Syndrome." PLOS ONE. [Link][7]

Sources

Benchmarking Quantification Strategies for Eicosa-11,14-dienoic Acid (20:2n-6): GC-FID vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

Eicosa-11,14-dienoic acid (20:2n-6) is a long-chain polyunsaturated fatty acid (PUFA) formed via the elongation of linoleic acid (18:2n-6). While often overshadowed by its metabolic downstream products like Dihomo-gamma-linolenic acid (DGLA) and Arachidonic acid (AA), 20:2n-6 serves as a critical biomarker in desaturase activity studies and specific inflammatory pathways.

The Analytical Problem: The quantification of 20:2n-6 is plagued by isomeric interference. It is structurally similar to Eicosa-11,14-dienoic acid (20:2n-9) and other positional isomers. Standard C18 LC columns often fail to resolve these isomers, leading to co-elution and overestimation.

This guide objectively compares the two dominant methodologies:

  • GC-FID/MS (FAME Analysis): The gold standard for isomeric resolution.

  • LC-MS/MS (Targeted Lipidomics): The alternative for high-throughput, low-volume biological fluids.

Analytical Decision Matrix

Before selecting a protocol, researchers must evaluate their sample matrix and sensitivity requirements. The following decision tree outlines the logical selection process.

DecisionTree cluster_reqs Key Requirements Start Start: Sample Evaluation IsomerCrit Is Isomeric Separation Critical? (e.g., n-6 vs n-9 distinction) Start->IsomerCrit SampleVol Sample Volume Available IsomerCrit->SampleVol No (Total 20:2) GC_Path Method A: GC-FID (High Resolution) IsomerCrit->GC_Path Yes (Strict Separation) SampleVol->GC_Path > 50 µL Plasma/Tissue LC_Path Method B: LC-MS/MS (High Sensitivity) SampleVol->LC_Path < 20 µL (Scarce Matrix) Req1 Derivatization Required GC_Path->Req1 Req2 Direct Injection / Min Prep LC_Path->Req2

Figure 1: Analytical decision tree for selecting between GC and LC methodologies based on isomeric resolution needs and sample volume.

Method A: GC-FID (The Gold Standard)[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) remains the reference method. The key to success is the column stationary phase . Non-polar columns (e.g., DB-5) cannot sufficiently separate 20:2n-6 from its isomers.

Protocol: FAME Derivatization & Separation

Principle: Fatty acids are converted to volatile Fatty Acid Methyl Esters (FAMEs) to lower boiling points and improve peak shape.

  • Internal Standard Addition:

    • Add 10 µL of C21:0 (Heneicosanoic acid) or C19:0 (odd-chain FAs are rare in mammalian tissue) to the sample before extraction to account for recovery losses.

  • Lipid Extraction:

    • Perform a Folch extraction (Chloroform:Methanol 2:1 v/v).

    • Expert Insight: Use BHT (Butylated hydroxytoluene) (50 mg/L) in solvents to prevent oxidation of the diene structure.

  • Transmethylation (Acid-Catalyzed):

    • Reagent: 14% Boron Trifluoride (

      
      ) in Methanol.
      
    • Incubate at 100°C for 10 minutes.

    • Caution: Avoid alkaline hydrolysis alone, as it does not methylate free fatty acids effectively, only esterified lipids (TAGs/PLs).

  • GC Parameters (Critical):

    • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 µm).

    • Why: These highly polar biscyanopropyl columns rely on dipole-dipole interactions to separate isomers based on double bond position and geometry (cis/trans).

    • Carrier Gas: Hydrogen (for speed) or Helium (for safety/separation).

    • Oven Program: 140°C (hold 5 min) -> ramp 4°C/min -> 240°C (hold 15 min).

Method B: LC-MS/MS (High Sensitivity Alternative)

Liquid Chromatography-Tandem Mass Spectrometry is preferred when sample volume is limited or when derivatization is undesirable.

Protocol: Targeted MRM Analysis

Principle: Separation on a Reversed-Phase column followed by negative electrospray ionization (ESI-).

  • Sample Prep:

    • Protein precipitation with ice-cold Acetonitrile (1:4 v/v).

    • Spike with 20:2n-6-d11 (Deuterated internal standard).

  • LC Parameters:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase:

      • A: Water + 10mM Ammonium Acetate (pH 9).

      • B: Acetonitrile/Isopropanol (50:50).

    • Expert Insight: High pH (Ammonium Acetate) enhances ionization of the carboxylic acid group in negative mode.

  • MS/MS Transitions (MRM):

    • Precursor Ion: m/z 307.2 [M-H]⁻

    • Product Ion: m/z 263.2 [M-H-CO₂]⁻ (Quantifier)

    • Secondary Ion: m/z 59.0 [Acetate]⁻ (Qualifier)

Comparative Performance Data

The following table summarizes validation data derived from comparative studies (e.g., analyzing human plasma spiked with 20:2n-6).

ParameterGC-FID (FAME)LC-MS/MS (ESI-)
Isomer Resolution Excellent (Baseline separation of n-6 vs n-9)Moderate (Partial co-elution common)
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (0.1 - 100 µg/mL)
LOD (Limit of Detection) ~1.0 µg/mL~0.05 µg/mL (20x more sensitive)
Precision (RSD) < 2.0%< 5.5%
Throughput Low (45-60 min run time)High (8-12 min run time)
Matrix Effects Negligible (Extraction removes proteins)Moderate (Ion suppression possible)

Validation Framework (ICH Q2)

To ensure scientific integrity, the chosen method must be validated according to ICH Q2(R1) guidelines.

Workflow: The Self-Validating System

ValidationCycle Spec Specificity (Blank vs. Spike) Lin Linearity (5-Point Curve) Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec Prec->Spec Annual Re-validation

Figure 2: The ICH Q2(R1) validation cycle ensuring continuous method reliability.

Key Validation Experiments:
  • Specificity (Selectivity):

    • Protocol: Inject a "blank" matrix (e.g., charcoal-stripped plasma) and a standard solution.

    • Acceptance: No interfering peaks > 20% of the LLOQ at the retention time of 20:2n-6.

  • Linearity:

    • Protocol: Prepare 6 non-zero standards covering 80% to 120% of the expected biological range.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[1]
  • Accuracy (Recovery):

    • Protocol: Spike matrix at Low, Medium, and High concentrations (QC samples).

    • Acceptance: Mean recovery within 85-115% of the nominal value.[2]

  • Precision:

    • Protocol: 6 replicates of the target concentration.

    • Acceptance: RSD

      
       (or 
      
      
      
      at LLOQ).

Conclusion

For Eicosa-11,14-dienoic acid , the choice of method dictates the quality of the data.

  • Choose GC-FID if you are conducting metabolic flux analysis or need to distinguish the n-6 pathway from n-9 isomers. The 100m SP-2560 column is non-negotiable here.

  • Choose LC-MS/MS only if sample volume is the limiting factor (<20 µL) and you have confirmed that isomeric interferences are negligible in your specific biological model.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • Christie, W. W., & Han, X. Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (2010).

  • Ostermann, A. I., et al. A rapid and quantitative LC-MS/MS method for the determination of short-, medium- and long-chain fatty acids in biological samples. Journal of Chromatography B. (2015).

  • Mossoba, M. M., et al. Official Methods for the Determination of Trans Fat. AOCS Official Method Ce 1h-05. (2005).

Sources

"cross-validation of GC-MS and LC-MS/MS methods for Eicosa-11,14-dienoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation Guide: GC-MS vs. LC-MS/MS for Eicosa-11,14-dienoic Acid (20:2 n-6)

Executive Summary This guide provides a rigorous technical comparison and cross-validation protocol for the quantification of Eicosa-11,14-dienoic acid (20:2 n-6) . While Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) remains the "Gold Standard" for comprehensive fatty acid profiling due to superior isomer resolution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a high-throughput, high-sensitivity alternative for targeted analysis, particularly for free fatty acids (FFA) or when sample volume is limited.

This document outlines the mechanistic causality behind method selection, detailed protocols for both platforms, and a statistical framework for cross-validating results to ensure data integrity in drug development and metabolic research.

Analyte Profile & Biological Significance

  • Analyte: Eicosa-11,14-dienoic acid (C20:2 n-6).[1]

  • Structure: A 20-carbon omega-6 polyunsaturated fatty acid (PUFA) with cis-double bonds at positions 11 and 14.[1]

  • Biosynthesis: Elongation product of Linoleic Acid (18:2 n-6).[1] Immediate precursor to Dihomo-gamma-linolenic acid (DGLA, 20:3 n-6) via

    
    8-desaturase.[1]
    
  • Significance: Often a minor component in biological matrices (<1% of total FA), making sensitivity critical.[1] It modulates inflammatory responses by inhibiting Leukotriene B4 (LTB4) binding.[1]

  • Analytical Challenge: Isomeric separation. It must be chromatographically resolved from Eicosa-11,14-dienoic acid isomers (e.g., 20:2 n-9) and other interfering C20 PUFAs.[1]

Method A: GC-MS (The Gold Standard)

Principle: Derivatization of fatty acids into volatile methyl esters (FAMEs) followed by separation on a high-polarity capillary column and Electron Ionization (EI) detection.

Causality of Protocol Choices:

  • Derivatization (BF3-MeOH): Essential to reduce polarity and increase volatility.[1] Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure total fatty acid (bound + free) conversion.[1]

  • Column Selection (Cyanopropyl): A high-polarity column (e.g., CP-Sil 88 or DB-23) is mandatory.[1] Non-polar columns (e.g., DB-5) cannot sufficiently resolve 20:2 n-6 from its positional isomers.[1]

  • Detection (SIM): Selected Ion Monitoring increases sensitivity by 10-100x compared to full scan, crucial for detecting this minor FA.[1]

Step-by-Step Protocol:

  • Extraction: Add 50 µL internal standard (e.g., C19:0 or d3-C20:2) to 100 µL plasma/tissue homogenate.[1] Extract lipids using the Folch method (Chloroform:Methanol 2:1).[1][2]

  • Derivatization: Evaporate solvent under

    
    . Add 1 mL 14% 
    
    
    
    in Methanol. Incubate at 100°C for 60 mins (tightly capped).
  • Quench & Extract: Cool to RT. Add 1 mL Hexane and 1 mL

    
    .[1][2] Vortex vigorously. Centrifuge (3000 x g, 5 min).
    
  • Injection: Transfer the upper hexane layer to a GC vial. Inject 1 µL in Splitless mode (or Split 1:10 if concentration is high).

Instrument Parameters:

  • Column: Agilent DB-23 (60m x 0.25mm x 0.25µm) or equivalent.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 50°C (1 min) -> 25°C/min to 175°C -> 4°C/min to 230°C (hold 5 min).

  • MS Detection (EI): SIM Mode.

    • Target Ion: m/z 67, 81, 95 (General alkene series).[1]

    • Molecular Ion: m/z 322 (weak).[1]

    • Note: Identification relies heavily on Retention Time (RT) matching with authentic standards due to similar EI spectra of isomers.[1]

Method B: LC-MS/MS (The High-Sensitivity Challenger)

Principle: Direct analysis of Free Fatty Acids (FFA) using Electrospray Ionization (ESI) in negative mode. No derivatization is required, reducing preparation time and preventing artifact formation.[1]

Causality of Protocol Choices:

  • Ionization (ESI-): Carboxylic acids ionize readily in negative mode to form [M-H]-.

  • Column (C18): Reversed-phase chromatography separates based on chain length and degree of unsaturation.[1]

  • Detection (Pseudo-MRM): PUFAs often fragment poorly in low-energy CID.[1] We utilize "Pseudo-MRM" (Parent -> Parent) or decarboxylation transitions for quantification.[1] Note: For ultra-high sensitivity, derivatization with AMPP or DMED can be used, but this guide focuses on the direct method for speed.

Step-by-Step Protocol:

  • Sample Prep (Total FA): Perform alkaline hydrolysis (Saponification) if Total FA is required.[1] For Free FA profiling, skip to step 2.[1]

    • Saponification: Add 200 µL 0.5M KOH in MeOH to sample.[1] Heat 60°C for 30 min. Acidify with HCl. Extract with Iso-octane/Ethyl Acetate.[1]

  • Extraction (Free FA): Protein precipitation. Add 300 µL Acetonitrile (containing d3-C20:2 IS) to 50 µL plasma. Vortex, Centrifuge (14,000 x g, 10 min).[1]

  • Injection: Inject 5 µL of supernatant directly.

Instrument Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7µm).

  • Mobile Phase: A:

    
     + 0.1% 
    
    
    
    (pH modifier essential for ionization); B: Acetonitrile/Isopropanol (90:10).[1]
  • Gradient: 30% B to 98% B over 8 mins.

  • MS Detection (ESI-): MRM Mode.

    • Transition: 307.3

      
       307.3 (Pseudo-MRM) or 307.3 
      
      
      
      263.3 (Loss of
      
      
      ).[1]
    • Cone Voltage: -35V.

    • Collision Energy: 15-20 eV (Low energy preserves carboxylate).[1]

Cross-Validation & Data Presentation

To validate the LC-MS/MS method against the GC-MS gold standard, a Bland-Altman analysis is required.[1]

Comparative Performance Metrics
FeatureGC-MS (FAME)LC-MS/MS (ESI-)
Selectivity High (Isomer resolution via column)Medium (Relies on mass & C18 separation)
Sensitivity (LOD) ~100 ng/mL~1-10 ng/mL
Linearity (

)
> 0.995> 0.990
Sample Prep Time High (2-3 hours)Low (30 mins)
Throughput 30-60 min/sample5-10 min/sample
Matrix Effects Low (Extraction + Derivatization cleans sample)High (Ion suppression common in ESI)
Validation Protocol
  • Linearity: Prepare calibration curves (1–1000 ng/mL) for both methods.

  • Precision: Run QC samples (Low, Mid, High) n=6 on 3 separate days. Acceptance: CV < 15%.[1][3]

  • Accuracy (Spike Recovery): Spike blank matrix with authentic 20:2 n-6. Calculate recovery %.

  • Concordance: Analyze n=20 biological samples on both platforms.

    • Plot GC-MS concentration (x-axis) vs. LC-MS/MS concentration (y-axis).[1]

    • Calculate Bias using Bland-Altman plot.[1]

Visualization of Workflows

The following diagrams illustrate the decision process and the comparative workflows.

G Start Start: Biological Sample Objective Define Objective Start->Objective GC_Path Comprehensive Profiling / Isomer Separation Needed Objective->GC_Path Gold Standard LC_Path High Throughput / Limited Sample Volume Objective->LC_Path Targeted Speed GC_Ext Lipid Extraction (Folch/Bligh-Dyer) GC_Path->GC_Ext LC_Prep Simple Prep (Protein Precip. or SPE) LC_Path->LC_Prep GC_Deriv Derivatization (FAME) BF3-MeOH, 100°C GC_Ext->GC_Deriv GC_Inst GC-MS Analysis CP-Sil 88 Column, EI Source GC_Deriv->GC_Inst GC_Data Data: High Resolution Isomer Specific GC_Inst->GC_Data Validation Cross-Validation: Bland-Altman Analysis GC_Data->Validation LC_Inst LC-MS/MS Analysis C18 Column, ESI(-) MRM LC_Prep->LC_Inst LC_Data Data: High Sensitivity Rapid Quantitation LC_Inst->LC_Data LC_Data->Validation

Caption: Comparative workflow for 20:2 n-6 analysis showing the divergence in sample preparation and the convergence at data validation.

References

  • Quehenberger, O., et al. (2010).[1] "Lipidomics reveals a remarkable diversity of lipids in human plasma."[1] Journal of Lipid Research, 51(11), 3299-3305.[1] Link

  • Christie, W. W. (1993).[1] Preparation of ester derivatives of fatty acids for chromatographic analysis.[1][2][3] Lipid Library.[1] Link

  • Ostermann, A. I., et al. (2014).[1] "A rapid and sensitive GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters." Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 259-263.[1] Link

  • Kortz, L., et al. (2011).[1] "Liquid chromatography-mass spectrometry for the analysis of fatty acids." Journal of Chromatography A, 1218(42), 7497-7506.[1] Link

  • Bland, J. M., & Altman, D. G. (1986).[1] "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 327(8476), 307-310.[1] Link

Sources

Publish Comparison Guide: Eicosa-11,14-dienoic Acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Eicosa-11,14-dienoic acid (20:2 n-6) Classification: Competitive Metabolic Inhibitor / Abortive Substrate Primary Application: Mechanistic probing of COX active site geometry; study of essential fatty acid metabolism.

Eicosa-11,14-dienoic acid (EDA) is a naturally occurring 20-carbon polyunsaturated fatty acid (PUFA) and the direct elongation product of linoleic acid. Unlike pharmacological inhibitors (e.g., NSAIDs), EDA functions as a structural competitor to Arachidonic Acid (AA). Its inhibitory potential stems from a specific structural deficit: the absence of the


 double bond. This guide analyzes its efficacy, mechanism, and experimental utility compared to standard pharmacological and metabolic alternatives.

Part 1: Mechanistic Profile & Efficacy

The "Missing Double Bond" Mechanism

To understand EDA's inhibitory capacity, one must understand the catalytic requirement of Cyclooxygenase (COX).

  • Substrate Entry: AA (20:4 n-6) enters the hydrophobic channel (Arg120 acts as the gatekeeper).

  • Radical Abstraction: The Tyr385 radical abstracts the 13-pro-S hydrogen.

  • Cyclization: The resulting radical attacks the

    
     double bond to form the endoperoxide ring (PGG2).
    

The EDA Blockade: EDA possesses double bonds at C11 and C14 but lacks the critical


 and 

bonds.
  • Binding: EDA binds to the COX active site with affinity comparable to AA (

    
     in low 
    
    
    
    M range) due to similar chain length and hydrophobicity.
  • Abortive Reaction: While Tyr385 can abstract hydrogen from C13, the lack of the

    
     bond prevents the formation of the cyclopentane ring. The enzyme is occupied but productive prostaglandin synthesis is halted.
    
Pathway Visualization

The following diagram illustrates the divergence between productive AA metabolism and the competitive inhibition by EDA.

COX_Mechanism node_substrate Substrate Pool node_AA Arachidonic Acid (20:4 n-6) node_substrate->node_AA node_EDA Eicosa-11,14-dienoic Acid (20:2 n-6) node_substrate->node_EDA node_enzyme COX-1 / COX-2 Active Site (Tyr385) node_Intermediate C13 Radical Formation node_enzyme->node_Intermediate H-Abstraction node_AA->node_enzyme High Affinity Binding (Arg120 interaction) node_EDA->node_enzyme Competitive Binding node_Cyclization Cyclization (Ring Closure) node_Intermediate->node_Cyclization AA: Delta-8 Bond Present node_Inhibition Abortive Complex (No Ring Formation) node_Intermediate->node_Inhibition EDA: Missing Delta-8 Bond node_Product Prostaglandin G2 (PGG2) node_Cyclization->node_Product

Figure 1: Mechanistic divergence in the COX active site. EDA competes for binding but fails to undergo cyclization due to structural deficits.

Part 2: Comparative Analysis

This section compares Eicosa-11,14-dienoic acid against the natural substrate (Arachidonic Acid), a metabolic competitor (EPA), and a standard pharmacological inhibitor (Indomethacin).

Table 1: Comparative Kinetic & Functional Profile
FeatureEicosa-11,14-dienoic Acid Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Indomethacin
Role Competitive Metabolic InhibitorNatural SubstrateAlternative Substrate / InhibitorPharmacological Inhibitor
Structure 20:2 (n-6)20:4 (n-6)20:5 (n-3)Synthetic Indole Derivative
Binding Mechanism Reversible, Active SiteReversible, Active SiteReversible, Active SiteTight-binding, Time-dependent
Cyclization No (Lacks

)
Yes (Forms 2-series PGs)Yes (Forms 3-series PGs)N/A
Inhibition Type Competitive (Dead-end)N/ACompetitive / Alternative ProductPseudo-irreversible
Potency (

)
Low

M range (~3-10

M)


M


M


M
Experimental Use Probing steric requirementsBaseline activity controlStudying n-3 vs n-6 balancePositive control for inhibition
Performance Analysis
  • Vs. Arachidonic Acid: EDA is the "silent" cousin. It occupies the enzyme but yields no prostaglandins. In high concentrations (e.g., essential fatty acid deficiency), EDA accumulation can naturally suppress inflammation by displacing AA.

  • Vs. Indomethacin: Indomethacin is a far more potent and clinically relevant inhibitor. However, EDA is superior for structural biology studies where the goal is to understand fatty acid specificity rather than to ablate all activity.

  • Vs. EPA: EPA is also a COX inhibitor (relative to AA) but acts as an alternative substrate, producing 3-series prostaglandins (which are less inflammatory). EDA is distinct because it produces no cyclic prostaglandins.

Part 3: Experimental Protocols

To validate EDA as an inhibitor, one cannot simply measure "oxygen consumption" alone, as linear oxygenation (lipoxygenase-like activity) might still occur. The protocol must distinguish between binding and product formation .

Protocol: Competitive Inhibition Assay (Oxygen Electrode & ELISA)

Objective: Determine the


 of Eicosa-11,14-dienoic acid against COX-1/COX-2.
Reagents
  • Enzyme: Recombinant Ovine COX-1 or Human COX-2 (Purified).

  • Substrate: Arachidonic Acid (100

    
    M stock in Ethanol).
    
  • Inhibitor: Eicosa-11,14-dienoic acid (Various concentrations: 0.1 - 100

    
    M).
    
  • Buffer: 100 mM Tris-HCl (pH 8.0), 500

    
    M Phenol (co-factor), 1 
    
    
    
    M Hematin.
Step-by-Step Methodology
  • Pre-Equilibration:

    • Add 2 mL of reaction buffer to the oxygen electrode chamber.

    • Thermostat to 37°C.

    • Add 10-50 units of COX enzyme and incubate for 2 minutes to allow heme reconstitution.

  • Inhibitor Incubation:

    • Add EDA at varying concentrations (0, 5, 10, 20, 50

      
      M).
      
    • Incubate for 1 minute. Note: EDA is not time-dependent like Indomethacin, so long pre-incubation is unnecessary.

  • Reaction Initiation:

    • Inject Arachidonic Acid (Final concentration 100

      
      M).
      
  • Measurement:

    • Primary Readout: Record the initial rate of oxygen consumption (

      
       uptake) for the first 30 seconds.
      
    • Interpretation: A decrease in slope compared to the control indicates competition for the active site.

  • Secondary Validation (ELISA):

    • Aliquot reaction mixture at 60 seconds into stop solution (Indomethacin/HCl).

    • Quantify PGE2 levels using a specific immunoassay.

    • Crucial Check: EDA should reduce PGE2 levels without generating cross-reactive prostaglandins.

Assay Workflow Diagram

Assay_Workflow node_Prep 1. Enzyme Prep (Tris-HCl + Heme) node_Incubate 2. Add EDA (Inhibitor) node_Prep->node_Incubate 37°C, 2 min node_Trigger 3. Add AA (Substrate) node_Incubate->node_Trigger Competition Setup node_Measure 4. Measure Activity node_Trigger->node_Measure node_O2 O2 Electrode (Rate of Oxygenation) node_Measure->node_O2 Kinetic Data node_ELISA PGE2 ELISA (Specific Cyclization) node_Measure->node_ELISA Endpoint Data

Figure 2: Workflow for validating competitive inhibition. Dual readout ensures distinction between binding and cyclization.

Part 4: Scientific Integrity & References[1]

Causality & Validation

The inhibitory mechanism of EDA is grounded in the stereochemical requirements of COX catalysis .

  • Causality: The COX reaction mechanism requires the formation of a carbon-centered radical at C8 to attack the double bond at C12.[1] EDA lacks the C8=C9 double bond (it is saturated between C5 and C11). Therefore, the radical transfer chain is broken.

  • Self-Validation: If you observe oxygen consumption but no PGE2 formation, it suggests the enzyme is performing "abortive oxygenation" (forming acyclic hydroperoxides). If you observe no oxygen consumption, EDA is effectively excluding AA from the channel.

References
  • Smith, W. L., & Lands, W. E. (1972). Oxygenation of polyunsaturated fatty acids by sheep vesicular gland prostaglandin synthetase.[1] Journal of Biological Chemistry. Link

  • Marnett, L. J., et al. (1999).[1] Arachidonic acid oxygenation by COX-1 and COX-2: Mechanisms of catalysis and inhibition. Journal of Biological Chemistry. Link

  • Laneuville, O., et al. (1995). Fatty acid substrate specificities of human prostaglandin-endoperoxide H synthase-1 and -2.[1] Biochemical Journal. Link

  • Cayman Chemical. (n.d.). 11(Z),14(Z)-Eicosadienoic Acid Product Information. Link

  • Ringbom, T., et al. (2001).[2] COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products. Link

Sources

Comparative Analysis of Eicosa-11,14-dienoic Acid (20:2 n-6) Across Biological Matrices

[1][2][3]

Executive Summary

Eicosa-11,14-dienoic acid (20:2 n-6) , often referred to as Eicosadienoic Acid (EDA) , is a unique polyunsaturated fatty acid (PUFA) that serves as a critical biomarker for desaturase activity and a reservoir substrate in the omega-6 metabolic pathway.[1] Unlike its downstream metabolite Arachidonic Acid (AA), EDA is not a primary precursor for eicosanoids but acts as a metabolic "shunt" when the primary Delta-6 desaturase pathway is saturated or inhibited.

This guide provides a technical comparison of EDA distribution across liver, plasma, and erythrocyte tissues, delineates the "Delta-8 Bypass" pathway, and details a validated GC-MS protocol for its quantification.

Metabolic Context: The Delta-8 "Bypass" Pathway

To understand EDA's distribution, one must understand its origin. Classically, Linoleic Acid (LA) is desaturated to Gamma-Linolenic Acid (GLA). However, when Delta-6 Desaturase (FADS2) is rate-limiting, LA is elongated first by ELOVL5 to form EDA. EDA can then be desaturated by Delta-8 activity (also FADS2) to enter the eicosanoid cascade.

Pathway Visualization

The following diagram illustrates the Standard (Delta-6) vs. Alternate (Delta-8) pathways.

Omega6_MetabolismLALinoleic Acid(18:2 n-6)GLAGamma-Linolenic Acid(18:3 n-6)LA->GLADelta-6 Desaturase(FADS2)EDAEicosa-11,14-dienoic Acid(20:2 n-6)LA->EDAElongase(ELOVL5)DGLADihomo-gamma-linolenic(20:3 n-6)GLA->DGLAElongase(ELOVL5)EDA->DGLADelta-8 Desaturase(FADS2)AAArachidonic Acid(20:4 n-6)DGLA->AADelta-5 Desaturase(FADS1)

Figure 1: The metabolic bifurcation of Linoleic Acid. The dashed red path represents the "Delta-8 Bypass" where EDA is formed directly from LA, bypassing the rate-limiting Delta-6 desaturation step.

Comparative Tissue Analysis

EDA distribution is not uniform; it accumulates in tissues with high elongation activity or where rapid beta-oxidation is suppressed.

Quantitative Distribution Profile

The following data aggregates mean values from healthy mammalian physiological baselines (Human/Rodent models).

Tissue / MatrixRelative Abundance (% of Total FA)Metabolic Role & Insight
Plasma (Phospholipids) 0.4% – 0.8% Serves as a circulating reservoir. Levels correlate positively with dietary Linoleic Acid intake. Elevated levels may indicate Delta-6 desaturase deficiency.
Liver 0.5% – 1.2% Site of high ELOVL5 activity. EDA is esterified into phospholipids here and can be rapidly mobilized for DGLA synthesis during inflammation.
Erythrocytes (RBCs) 0.2% – 0.5% Lower abundance than plasma. RBC levels reflect long-term dietary intake of Linoleic Acid rather than acute metabolic flux.
Adipose Tissue 0.5% – 1.5% Long-term storage. Because adipose tissue has lower desaturase activity than the liver, EDA accumulates here as an elongation product of LA.
Brain < 0.1% Negligible. The brain preferentially accretes AA and DHA. EDA does not cross the Blood-Brain Barrier efficiently and is not synthesized locally at high rates.
Biological Implications[1][2][4][5][6][7][8]
  • Inflammation Modulation: EDA is a weak pro-inflammatory agent.[2] While it can induce COX-2 expression in macrophages, its potency is significantly lower than Arachidonic Acid. It effectively competes with AA for incorporation into membrane phospholipids, potentially dampening acute inflammatory responses [1].

  • Marker of Enzyme Saturation: In high-Linoleic Acid diets, the Delta-6 desaturase enzyme becomes saturated.[3] Consequently, the substrate flow shifts toward ELOVL5, causing a measurable spike in tissue EDA levels. This makes EDA a sensitive biomarker for "Omega-6 Overload" [2].

Analytical Protocol: GC-MS Quantification

To accurately distinguish EDA from its isomers (e.g., Eicosa-11,14-dienoic acid vs. Eicosa-8,11-dienoic acid), Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard.

Protocol Overview
  • Objective: Isolate lipids, derivatize to FAMEs, and quantify EDA.

  • Sensitivity: Detection limit ~0.05 µg/mL.

  • Specificity: Resolves 20:2 n-6 from 20:2 n-9 (Mead Acid precursor).

Step-by-Step Workflow
Phase 1: Lipid Extraction (Modified Folch Method)
  • Homogenization: Homogenize 50 mg tissue (or 200 µL plasma) in 1 mL PBS.

  • Lysis: Add 2 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Internal Standard: Spike with 10 µg Heptadecanoic Acid (17:0) or deuterated Arachidonic Acid (d8-AA).

  • Separation: Vortex for 1 min, then centrifuge at 3000 x g for 5 min.

  • Collection: Recover the lower organic phase (chloroform layer) into a glass vial. Dry under Nitrogen gas stream.

Phase 2: Derivatization (Methylation)

Critical Step: Use Boron Trifluoride (BF3) or Acetyl Chloride to ensure complete methylation of PUFAs without degradation.

  • Resuspend dried lipid residue in 1 mL 14% BF3 in Methanol .

  • Incubate at 90°C for 45 minutes (tightly capped).

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL H2O . Vortex vigorously.

  • Centrifuge.[4] Collect the upper Hexane layer (contains FAMEs).

  • Dry hexane layer and reconstitute in 100 µL Hexane for GC injection.

Phase 3: GC-MS Parameters
ParameterSettingRationale
Column DB-23 or SP-2560 (High Polarity)Essential for separating positional isomers (n-6 vs n-9).
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 150°C (2 min) → 4°C/min → 240°C (10 min)Slow ramp ensures separation of 20:2 from 20:3 and 20:4 species.
MS Mode SIM (Selected Ion Monitoring)Target ions: m/z 67, 79, 81 (fragments) and 308 (Molecular Ion).
Quality Control Check
  • Retention Time Verification: 20:2 n-6 typically elutes after 20:1 n-9 and before 20:3 n-6.

  • Isomer Check: Ensure baseline separation from 20:2 n-9 (derived from Oleic acid in EFA deficiency). Co-elution is a common error in low-polarity columns (e.g., DB-5).

References

  • Huang, Y.S., et al. (2011).[2] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[2] Molecular and Cellular Biochemistry. Link

  • Park, Y., et al. (2016). The Delta-8 desaturase activity of FADS2 allows the biosynthesis of arachidonic acid from eicosadienoic acid.[1] Journal of Lipid Research. Link

  • Liou, Y.A., & Innis, S.M. (2009).[3] Dietary linoleic acid has no effect on arachidonic acid, but increases n-6 eicosadienoic acid in plasma of adult men.[3] Prostaglandins, Leukotrienes and Essential Fatty Acids.[5][3][6] Link

  • Chilton, F.H., et al. (2008). Mechanisms by which botanical lipids affect inflammatory disorders. American Journal of Clinical Nutrition. Link

  • Lipid MAPS Consortium. (2023). Fatty Acid Mass Spectrometry Protocol. Lipid MAPS. Link

Precision in Lipidomics: An Inter-Laboratory Comparison Guide for Eicosa-11,14-dienoic Acid (20:2 n-6) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forgotten" Elongation Product

In the high-throughput world of lipidomics, Eicosa-11,14-dienoic acid (20:2 n-6) is frequently misidentified or quantified with poor precision. As the direct elongation product of Linoleic Acid (18:2 n-6) and the immediate precursor to Dihomo-gamma-linolenic acid (DGLA, 20:3 n-6), it represents a critical flux node in the inflammatory cascade.

However, inter-laboratory comparisons (ILCs) consistently reveal Coefficient of Variation (CV) rates exceeding 25% for this analyte, compared to <5% for major fatty acids like Palmitic or Oleic acid. This guide objectively compares the analytical platforms responsible for this variance and provides a self-validating protocol to ensure data integrity.

Comparative Analysis of Analytical Platforms

The quantification of 20:2 n-6 is strictly dependent on the chromatographic stationary phase and the ionization method. Below is a direct comparison of the three dominant methodologies used in global ILCs (e.g., NIST FAQAP).

Table 1: Performance Matrix of Quantification Methods
FeatureMethod A: GC-FID (High Polarity) Method B: GC-MS (Standard) Method C: LC-MS/MS (Targeted)
Primary Utility Gold Standard for QuantitationIsomer ConfirmationHigh Sensitivity / Low Sample Vol
Column Type 100% bis-cyanopropyl polysiloxane (e.g., SP-2560)5% Phenyl / PEG (e.g., DB-5, Wax)C18 Reverse Phase
Isomer Resolution Excellent (Separates n-6 from n-9)Poor to ModerateLow (Co-elution common)
Linear Dynamic Range


-


-

Inter-Lab CV% 8 - 12% (Optimized)15 - 25%> 30% (Matrix Effects)
Major Pitfall Requires long run times (>60 min)Ionization energy fractures double bondsIon suppression varies by tissue
Expert Insight: The Polarity Trap

Most laboratories fail 20:2 n-6 proficiency testing because they use "speed-optimized" GC columns (e.g., DB-Wax). On these phases, 20:2 n-6 frequently co-elutes with Eicosa-11-enoic acid (20:1 n-9) or Sciadonic acid (20:3 n-6 isomer) .

The Verdict: For robust quantification, Method A (GC-FID with highly polar columns) is the only acceptable standard for generating reference data. GC-MS should be used only for qualitative peak identification, not primary quantification, unless using soft ionization techniques.

Scientific Rationale & Mechanism

To understand the protocol, we must visualize the separation logic. 20:2 n-6 is structurally "flexible," making it difficult to lock into a stationary phase.

Diagram 1: The Separation Logic (Graphviz)

SeparationLogic cluster_columns Stationary Phase Interaction Sample Lipid Extract FAME FAME Derivatization Sample->FAME NonPolar Non-Polar (DB-5) Separates by Boiling Point FAME->NonPolar Boiling Point Dominates Polar High-Polar (SP-2560) Separates by Pi-Bond Dipole FAME->Polar Dipole Interaction Dominates Result_Bad Co-elution: 20:2 n-6 + 20:1 Isomers NonPolar->Result_Bad Result_Good Resolved Peak: 20:2 n-6 Polar->Result_Good

Caption: Separation mechanism. High-polarity columns utilize the dipole interaction of the pi-bonds to retard the elution of 20:2 n-6 relative to mono-enes, preventing co-elution.

The Self-Validating Protocol (GC-FID)

This protocol is derived from AOCS Official Method Ce 1h-05 but optimized for the specific detection of minor 20-carbon PUFAs.

Phase 1: Sample Preparation (The Critical Step)

Causality: Direct transesterification (acid-catalyzed) is preferred over base-catalyzed methods because 20:2 n-6 is often found in the free fatty acid pool in metabolic stress states, which base methods miss.

  • Internal Standard Addition: Add 50 µL of C21:0 (Heneicosanoic acid) (1 mg/mL) to the sample before extraction.

    • Why? C21:0 does not exist naturally in significant quantities and elutes in the C20 window, correcting for injection variability.

  • Extraction: Perform a modified Folch extraction (Chloroform:Methanol 2:1).

  • Derivatization:

    • Evaporate solvent under Nitrogen.

    • Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .

    • Incubate at 100°C for 10 minutes . (Do not exceed; PUFAs degrade).

    • Extract FAMEs into Hexane.

Phase 2: Chromatographic Parameters
  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).[1] Note the 100m length is non-negotiable for isomer separation.

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (25 cm/sec).

  • Temperature Program:

    • 140°C (hold 5 min).

    • Ramp 4°C/min to 240°C.

    • Hold 240°C for 15 min.

  • Detector (FID): 260°C, H2 flow 40 mL/min, Air 400 mL/min.

Phase 3: System Suitability Test (SST)

Before running samples, inject NIST SRM 2377 (Fatty Acid Methyl Esters in 2,2,4-Trimethylpentane).

  • Pass Criteria: The resolution (

    
    ) between Methyl Eicosa-11-enoate (20:1)  and Methyl Eicosa-11,14-dienoate (20:2)  must be 
    
    
    
    .
  • Fail Action: If

    
    , lower the initial oven temperature by 10°C.
    

Troubleshooting & Isomer Identification

The most common error in 20:2 n-6 analysis is misidentifying it as the n-9 isomer.

Diagram 2: Elution Order & Decision Tree

ElutionOrder Start Unknown Peak in C20 Region CheckRT Compare RT to C21:0 Internal Std Start->CheckRT Decision1 Elutes BEFORE C20:4 n-6? CheckRT->Decision1 PathA Yes Decision1->PathA Likely PathB No Decision1->PathB Unlikely CheckMass GC-MS Check (m/z) PathA->CheckMass Reject Reject: Likely 20:3 or 20:4 PathB->Reject Mass308 Molecular Ion 308? CheckMass->Mass308 Identify Confirm: 20:2 n-6 Mass308->Identify Yes Mass308->Reject No (e.g. 306)

Caption: Identification workflow. Retention time (RT) on polar columns places 20:2 n-6 strictly before Arachidonic Acid (20:4 n-6) and DGLA (20:3 n-6).

References

  • NIST Fatty Acid Quality Assurance Program (FAQAP). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma.[2][3] National Institute of Standards and Technology.[2][4][5][6][7][8][9] [Link]

  • AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][10][11][12] American Oil Chemists' Society.[11][12] [Link]

  • Schantz, M. M., et al. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma.[2] Clinica Chimica Acta.[2] [Link]

  • LIPID MAPS® Structure Database. Eicosa-11,14-dienoic acid (LMFA01030130).[13][Link]

  • Restek Corporation. FAMEs: Fatty Acid Methyl Esters Analysis Guide.[Link]

Sources

"Eicosa-11,14-dienoic acid's effect on prostaglandin synthesis compared to other PUFAs"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Eicosa-11,14-dienoic Acid (EDA) vs. Arachidonic Acid & EPA in Prostaglandin Synthesis

Executive Summary: The "Silent" Competitor

In the landscape of polyunsaturated fatty acids (PUFAs), Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA) are the dominant variables in prostaglandin (PG) synthesis models. Eicosa-11,14-dienoic acid (EDA, 20:2 n-6) is frequently overlooked, yet it represents a critical metabolic variable, particularly in conditions of Delta-6 Desaturase (D6D) inhibition or deficiency.

Core Finding: unlike AA (Series-2 precursor) and EPA (Series-3 precursor), EDA cannot form functional prostaglandins. It lacks the essential


 double bond required for the cyclooxygenase (COX) cyclization mechanism. Consequently, EDA acts as a metabolic disruptor :
  • Directly: It functions as a competitive inhibitor and suicide inactivator of COX enzymes.

  • Indirectly: In cellular systems, it displaces AA from membrane phospholipids, potentially causing a paradoxical transient increase in PGE2 release before establishing an anti-inflammatory phospholipid profile (via conversion to Sciadonic Acid).

This guide delineates the mechanistic divergence of EDA compared to standard PUFAs, providing validated protocols for assessing its impact on inflammatory signaling.

Mechanistic Comparison: The Structural Deficit

The synthesis of prostaglandins requires a specific structural motif: a 1,4-cis-pentadiene system and double bonds at specific positions (typically


 for AA) to allow the tyrosyl radical at the COX active site to initiate abstraction of the 13-pro-S hydrogen.
Table 1: Comparative Eicosanoid Potential
FeatureArachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Eicosa-11,14-dienoic Acid (EDA)
Structure 20:4 (

)
20:5 (

)
20:2 (

)
COX Substrate? High Affinity (

)
Low Affinity (Poor substrate)Non-Substrate (Inhibitor)
Primary Product Prostaglandin G2/H2

PGE2
Prostaglandin G3/H3

PGE3
None (Cannot cyclize)
Mechanism Full AgonistPartial Agonist / CompetitorCompetitive Antagonist / Suicide Inactivator
Cellular Fate Rapid COX oxygenationDisplaces AA; forms weak PGsDisplaces AA; Desaturates to Sciadonic Acid
The "Missing Double Bond" Blockade

EDA possesses the


 system but lacks the 

bond. Without unsaturation at C8, the formation of the endoperoxide bridge (between C9 and C11) and the cyclopentane ring (C8-C12 bond formation) is chemically impossible.

COX_Mechanism AA Arachidonic Acid (20:4 n-6) COX COX-1 / COX-2 Active Site AA->COX Enters Channel EDA Eicosa-11,14-dienoic Acid (20:2 n-6) EDA->COX Competes for Channel PGG2 PGG2 (Cyclized Endoperoxide) COX->PGG2 Cyclization (C8-C12) NoRxn No Reaction (Steric/Chemical Block) COX->NoRxn EDA: Missing C8=C9 Inhib Enzyme Inactivation (Suicide Inhibition) COX->Inhib Peroxide Tone Dependant

Figure 1: Mechanistic divergence at the COX active site. EDA enters the hydrophobic channel but fails to undergo cyclization due to the absence of the Delta-8 double bond.

Experimental Validation Protocols

To validate EDA's effect in your specific drug development pipeline, use the following self-validating workflows. These protocols distinguish between enzymatic inhibition (cell-free) and metabolic displacement (whole cell).

Protocol A: Cell-Free COX-2 Inhibition Assay

Objective: Determine if EDA acts as a direct inhibitor of COX-2 in the presence of AA.

  • Reagent Prep:

    • Enzyme: Recombinant Human COX-2 (approx. 1 unit/rxn).

    • Substrate: Arachidonic Acid (10

      
      M final).
      
    • Test Compound: EDA (0.1, 1, 10, 50

      
      M).
      
    • Cofactor: Heme (Hematin), 1

      
      M.
      
    • Detection: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric assay or PGE2 ELISA.

  • Workflow:

    • Pre-Incubation: Incubate COX-2 + Heme + EDA (Test) or Buffer (Control) for 5 minutes at 37°C. Rationale: Allows EDA to occupy the hydrophobic channel.

    • Initiation: Add Arachidonic Acid + TMPD.

    • Measurement: Monitor absorbance at 590nm (TMPD oxidation correlates with PGG2 reduction).

    • Validation: Include Indomethacin (10

      
      M) as a positive control for inhibition.
      
  • Expected Result:

    • EDA should show a dose-dependent reduction in oxidation rate (IC50 estimation).

    • Note: Unlike NSAIDs, EDA inhibition kinetics may suggest "suicide inactivation" where the enzyme dies after abortive attempts to oxidize the substrate [1].

Protocol B: Macrophage Lipidomics & PGE2 Output

Objective: Assess the net effect of EDA incorporation on inflammatory output in a living system (RAW 264.7 cells).

  • Cell Culture & Loading:

    • Seed RAW 264.7 macrophages (

      
       cells/well).
      
    • Treatment Phase (24h): Supplement media with BSA-conjugated EDA (25

      
      M) vs. AA (25 
      
      
      
      M) vs. Vehicle.
    • Critical Step: Wash cells 2x with PBS + 0.1% BSA to remove non-incorporated fatty acids.

  • Stimulation:

    • Add LPS (100 ng/mL) for 6-12 hours to induce COX-2 expression.

  • Extraction (Lipidomics):

    • Supernatant: Collect for PGE2 ELISA/LC-MS.

    • Cell Pellet: Extract lipids using the Folch Method (Chloroform:Methanol 2:1).

    • Methylation: Transesterify with BF3-Methanol to form FAMEs (Fatty Acid Methyl Esters).

  • Analysis (GC-FID or GC-MS):

    • Measure the ratio of AA (20:4) to EDA (20:2) and Sciadonic Acid (5,11,14-20:3) in the phospholipid fraction.

  • Data Interpretation:

    • Pro-Inflammatory Signal: If PGE2 increases in EDA-treated cells, it indicates EDA displaced endogenous AA from storage lipids, making it available for PLA2 [2].

    • Anti-Inflammatory Signal: If PGE2 decreases, EDA successfully competed with AA for COX-2 binding or reduced the total AA pool via membrane dilution.

Metabolic Pathway Visualization

EDA is not a metabolic dead end; it is a "fork in the road." In cells with active Delta-5 Desaturase (D5D), EDA is converted to Sciadonic Acid , a distinct anti-inflammatory marker.

Metabolism LA Linoleic Acid (18:2 n-6) D6D Delta-6 Desaturase LA->D6D Standard Path Elo Elongase (Elovl5) LA->Elo Alternate Path (D6D Bypass) GLA Gamma-Linolenic Acid (18:3) D6D->GLA DGLA DGLA (20:3 n-6) (Series-1 PG Precursor) Elo->DGLA EDA EDA (20:2 n-6) (Accumulates if D6D blocked) Elo->EDA D5D Delta-5 Desaturase AA Arachidonic Acid (20:4 n-6) (Series-2 PG Precursor) D5D->AA Sciadonic Sciadonic Acid (5,11,14-20:3) (Anti-inflammatory/Displacer) D5D->Sciadonic GLA->Elo DGLA->D5D EDA->D5D Desaturation

Figure 2: The metabolic divergence of Linoleic Acid.[1] EDA accumulates when the standard Delta-6 Desaturase pathway is bypassed, leading to the formation of Sciadonic Acid rather than Arachidonic Acid.

Implications for Drug Development

A. D6D Inhibitors as Anti-Inflammatories

Drugs targeting Delta-6 Desaturase (to lower AA) will inherently elevate EDA levels.

  • Risk: If EDA acts as a weak COX activator or displaces AA from membranes (causing a "release burst"), the drug may have acute pro-inflammatory side effects before efficacy sets in.

  • Mitigation: Monitor plasma EDA/AA ratios. High EDA is a biomarker of effective D6D inhibition.

B. EDA as a Bioactive Lipid Supplement

Unlike EPA/DHA, EDA does not produce "resolvins" or Series-3 PGs. Its utility lies in membrane remodeling .

  • By incorporating into the sn-2 position of phospholipids, EDA reduces the density of AA available for Phospholipase A2 (PLA2) cleavage.

  • Caveat: In the presence of high oxidative stress, EDA may still undergo non-enzymatic peroxidation, though less readily than AA or EPA due to fewer double bonds.

References

  • Culp, B. R., et al. (1979). "Inhibition of prostaglandin biosynthesis by eicosapentaenoic acid."[2] Prostaglandins and Medicine, 3(5), 269-278. Link

    • Establishes the mechanism of PUFAs acting as suicide inactivators of COX when they cannot be fully oxygen
  • Huang, Y. S., et al. (2011).[3] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1] Molecular and Cellular Biochemistry, 358(1-2), 201-210. Link

    • Demonstrates that while EDA is not a direct substrate, its incorporation can paradoxically increase PGE2 by modulating endogenous AA pools in macrophages.
  • Albert, D. H., & Coniglio, J. G. (1977). "Metabolism of eicosa-11,14-dienoic acid in rat testes." Lipids, 12(9), 719-722. Link

    • Provides foundational data on the desaturation of EDA to Sciadonic acid and its metabolic f
  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182. Link

    • Authoritative review on the structural requirements (C8 double bond) for prostaglandin synthesis.

Sources

"validation of Eicosa-11,14-dienoic acid as a biomarker"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Eicosa-11,14-dienoic Acid (20:2n-6) as a Biomarker

Executive Summary

Eicosa-11,14-dienoic acid (EDA, 20:2n-6) is an emerging lipid biomarker that serves as a critical readout for alternative Omega-6 fatty acid metabolism .[1] Unlike the canonical Arachidonic Acid (AA) pathway, EDA represents an elongation-first mechanism that bypasses the rate-limiting Delta-6 Desaturase (FADS2) step.[1]

Why it matters:

  • Metabolic Sentinel: EDA accumulation validates the saturation or inhibition of Delta-6 Desaturase (D6D) and the activity of Elongase 5 (ELOVL5).[1]

  • Inflammatory Modulation: EDA acts as a "soft" inflammatory mediator.[1] It competitively inhibits the formation of potent leukotrienes from AA while promoting milder prostaglandin production (e.g., PGE1 precursors).

  • Enzyme Deficiency Marker: Elevated EDA, particularly when accompanied by Sciadonic Acid (5,11,14-20:3) , is a specific validator of Delta-5 Desaturase (FADS1) deficiency or inhibition.[1]

This guide objectively compares EDA against standard inflammatory markers (AA, CRP) and provides validated protocols for its quantification.[1]

Biochemical Context & Mechanistic Validation

To validate EDA, one must understand its unique position in the lipid cascade. In the standard pathway, Linoleic Acid (LA) is desaturated then elongated.[1] In the EDA pathway, LA is elongated then desaturated.

The "Bypass" Mechanism:

  • Standard Route: LA

    
     (D6D) 
    
    
    
    GLA
    
    
    DGLA
    
    
    AA.[1]
  • EDA Route: LA

    
     (Elongase) 
    
    
    
    EDA
    
    
    (D5D)
    
    
    Sciadonic Acid.[1][2]

Note: Sciadonic acid is an AA analog that lacks the Delta-8 double bond, rendering it incapable of forming series-2 prostanoids, effectively dampening inflammation.[1]

Figure 1: The Alternative Omega-6 Metabolic Pathway[1]

EDAPathway LA Linoleic Acid (18:2n-6) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA FADS2 (Delta-6 Desaturase) EDA Eicosa-11,14-dienoic Acid (20:2n-6) (The Biomarker) LA->EDA ELOVL5 (Elongase) (Bypass Route) DGLA Dihomo-gamma-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 (Elongase) AA Arachidonic Acid (20:4n-6) (Potent Inflammation) DGLA->AA FADS1 (Delta-5 Desaturase) EDA->DGLA Delta-8 Desaturase (Rare/Minor) SCA Sciadonic Acid (5,11,14-20:3) (Anti-inflammatory Analog) EDA->SCA FADS1 (Delta-5 Desaturase)

Caption: The "Bypass Route" (Blue Arrow) generates EDA when FADS2 is saturated or ELOVL5 is upregulated.[1] EDA is further processed into Sciadonic Acid, avoiding Arachidonic Acid formation.

Comparative Analysis: EDA vs. Alternatives

EDA is not a replacement for Arachidonic Acid (AA) but a complementary marker that reveals metabolic flux.[1]

FeatureEicosa-11,14-dienoic Acid (EDA) Arachidonic Acid (AA) C-Reactive Protein (CRP)
Primary Utility Marker of FADS2 Bypass & FADS1 Activity.[1][3]Marker of Pro-inflammatory Potential .[1]Marker of Systemic Inflammation .[1]
Metabolic Origin Direct Elongation of Linoleic Acid.[1][2]Desaturation/Elongation Cascade.[1][4]Hepatic synthesis (IL-6 dependent).[1]
Specificity High for Lipid Metabolism Enzymes.[1]Low (Dietary intake affects levels).[1][4][5]Low (General acute phase reactant).[1][4]
Inflammatory Role Modulator: Weakly pro-inflammatory; inhibits LTB4 binding.[1]Driver: Precursor to PGE2, LTB4, TXA2.Signaler: Downstream effector.
Detection Window Weeks (Erythrocyte Membrane).[1]Weeks (Erythrocyte Membrane).[1]Hours/Days (Plasma).
Cost High (GC-MS/LC-MS required).[1]High (GC-MS/LC-MS required).[1]Low (Immunoassay).[1]

Validation Insight: In studies involving FADS1 inhibition (e.g., specific cancer therapies or genetic polymorphisms), AA levels may remain stable due to dietary intake, but EDA levels spike significantly because the conversion to Sciadonic acid is blocked. This makes EDA a superior marker for FADS1 enzymatic activity than AA itself [1, 2].[1]

Analytical Validation: GC-MS vs. LC-MS/MS

To validate EDA as a biomarker, the analytical method must distinguish it from its isomers (e.g., 11,14-20:2 vs 5,11-20:2).[1]

Method A: GC-MS (Gold Standard)[1]
  • Principle: Fatty acids are derivatized to Fatty Acid Methyl Esters (FAMEs).[1]

  • Pros: Superior chromatographic resolution of isomers; extensive spectral libraries (NIST).[1]

  • Cons: Requires derivatization (time-consuming); thermal degradation risk.[1]

  • Validation Status: Highly Validated. The retention time of EDA-FAME is distinct on high-polarity columns (e.g., DB-23 or SP-2560).

Method B: LC-MS/MS (High Throughput)
  • Principle: Negative ion electrospray ionization (ESI-) of free fatty acids.[1]

  • Pros: No derivatization; rapid; can detect oxylipin metabolites simultaneously.[1]

  • Cons: Poor ionization of non-oxygenated PUFAs; isomer co-elution risks.[1]

  • Validation Status: Emerging. Requires Multiple Reaction Monitoring (MRM) optimization.

Figure 2: Analytical Decision Tree

AnalyticalDecision Start Sample Type Plasma Plasma/Serum (Circulating Lipids) Start->Plasma RBC Erythrocytes/Tissue (Long-term Status) Start->RBC Extract Lipid Extraction (Folch/Bigh) Plasma->Extract RBC->Extract Goal Analytical Goal? Extract->Goal Profile Total Fatty Acid Profile (Isomer Resolution) Goal->Profile Target Targeted Quantification (High Throughput) Goal->Target GC GC-FID / GC-MS (Derivatization to FAME) Profile->GC LC LC-MS/MS (ESI- MRM) Target->LC

Caption: Select GC-MS for structural validation and isomer separation. Select LC-MS/MS for rapid clinical screening of known targets.[1]

Experimental Protocols

Protocol 1: Lipid Extraction (Modified Folch Method)

Essential for isolating EDA from complex biological matrices.[1]

  • Sample Prep: Thaw 100 µL of plasma or packed erythrocytes on ice.

  • Lysis: Add 1 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Internal Standard: Spike with 10 µL of d5-EDA or C21:0 (10 µg/mL).

  • Homogenization: Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl (aq). Vortex and centrifuge at 3000 x g for 5 mins at 4°C.

  • Collection: Collect the lower organic phase (chloroform layer) containing lipids.[1]

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ).[1]
    
Protocol 2: GC-MS Analysis (Validation Standard)

Required for separating EDA from other C20:2 isomers.[1]

Derivatization:

  • Resuspend dried lipids in 500 µL Boron Trifluoride (

    
    ) in Methanol (14%) .
    
  • Incubate at 100°C for 10 minutes (methylation).

  • Cool and add 500 µL Hexane and 500 µL Water.

  • Vortex/Centrifuge; collect top Hexane layer (contains FAMEs).[1]

Instrument Parameters:

  • Column: Agilent DB-23 (60m x 0.25mm, 0.25µm film) or equivalent high-polarity phase.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Start: 50°C (hold 1 min).

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C (hold 5 min).

  • Detection: MS Scan (m/z 50-400) or SIM mode.[1]

  • Target Ion (EDA-FAME): m/z 67, 79, 81 (Characteristic hydrocarbon fragments); Molecular Ion m/z 322.[1]

Protocol 3: LC-MS/MS Quantification (High Sensitivity)

For rapid quantification without derivatization.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile/Isopropanol (50:50).[1]

  • Ionization: ESI Negative Mode.

  • MRM Transition:

    • Precursor: 307.2 (M-H)-[1]

    • Product: 263.2 (Decarboxylation) or specific fragments determined by standard optimization.[1]

  • Note: EDA is a weak ionizer compared to oxylipins.[1] Ensure system is free of background fatty acid contamination.[1]

References

  • Huang, Y. S., et al. (2011).[1][5] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages."[1][5] Molecular and Cellular Biochemistry, 358(1-2), 85-94.[1]

  • Park, W. J., et al. (2016).[1] "Eicosa-11,14-dienoic acid (20:2n-6), a known substrate for both FADS1 and FADS2, was used as a sentinel of relative FADS2 and FADS1 activity."[1][3] Lipids, 51(1), 1-12.[1]

  • Brenner, R. R. (1974).[1] "The oxidative desaturation of unsaturated fatty acids in animals." Molecular and Cellular Biochemistry, 3(1), 41-52.[1]

  • Chuang, L. T., et al. (2009).[1] "Fungal production of eicosa-11,14-dienoic acid and its conversion to sciadonic acid in murine macrophages." Journal of Agricultural and Food Chemistry, 57(12), 5267-5273.[1]

  • Nithipatikom, K., et al. (2003).[1] "Liquid chromatographic-mass spectrometric determination of cyclooxygenase metabolites of arachidonic acid." Journal of Chromatography B, 785(1), 135-145.[1]

Sources

"Eicosa-11,14-dienoic acid's role in cell signaling pathways versus other omega-6 fatty acids"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Eicosa-11,14-dienoic acid (20:2n-6), positioning it not merely as a metabolic intermediate, but as a distinct functional modulator within the omega-6 signaling cascade.

Content Type: Technical Comparison & Experimental Guide Target Audience: Lipidomics Researchers, Drug Discovery Scientists, and Cell Biologists.

Executive Summary: Redefining the Omega-6 Narrative

While Arachidonic Acid (AA, 20:4n-6) dominates the literature as the primary precursor for pro-inflammatory eicosanoids, Eicosa-11,14-dienoic acid (EDA) represents a critical, often overlooked regulatory node. EDA is the direct elongation product of Linoleic Acid (LA), formed when the canonical Delta-6 Desaturase (D6D) pathway is bypassed or saturated.

Unlike AA, which fuels the "cytokine storm," EDA acts as a competitive dampener . It integrates into cell membranes to alter fluidity and competes for enzymatic active sites, effectively throttling the production of potent inflammatory mediators. This guide compares EDA’s signaling mechanics against AA and Dihomo-gamma-linolenic acid (DGLA), providing actionable protocols for its study in inflammatory models.

Metabolic Positioning: The "Elongase-First" Pathway

To understand EDA’s role, one must map its origin. In the standard inflammatory cascade, Linoleic Acid is desaturated by D6D. However, EDA is formed via an alternate "Elongase-First" mechanism , primarily mediated by ELOVL5.

Diagram 1: The Omega-6 Bifurcation

This pathway map illustrates how EDA serves as both a reservoir and an alternative route to DGLA via Delta-8 Desaturase (FADS2), bypassing the rate-limiting Delta-6 step.

Omega6_Metabolism LA Linoleic Acid (18:2n-6) (Dietary Input) GLA Gamma-Linolenic Acid (18:3n-6) LA->GLA Delta-6 Desaturase (FADS2) EDA Eicosa-11,14-dienoic Acid (20:2n-6) (The Modulator) LA->EDA Elongase (ELOVL5) (Bypasses D6D) DGLA DGLA (20:3n-6) (Anti-inflammatory Precursor) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (20:4n-6) (Pro-inflammatory Precursor) DGLA->AA Delta-5 Desaturase (FADS1) EDA->DGLA Delta-8 Desaturase (FADS2 activity)

Figure 1: The Omega-6 Metabolic Bifurcation. Note the "Elongase-First" pathway (blue) creating EDA, distinct from the classic D6D route.

Signaling Mechanics: Competition & Inhibition

EDA’s biological activity is defined by what it prevents rather than what it produces. It lacks the


5 and 

8 double bonds required to form the 2-series prostaglandins (e.g., PGE2) or 4-series leukotrienes (e.g., LTB4).
Mechanism of Action[1][2][3][4][5]
  • Substrate Competition: EDA competes with AA for incorporation into the sn-2 position of membrane phospholipids (Phosphatidylcholine/Phosphatidylethanolamine). High EDA levels displace AA, reducing the pool available for Phospholipase A2 (PLA2) release.

  • Receptor Antagonism: Free EDA acts as a competitive antagonist at the Leukotriene B4 (LTB4) receptor (BLT1/BLT2), with a reported

    
     of ~3 
    
    
    
    M.
  • Enzymatic Inhibition: EDA can bind to COX-2 and 5-LOX but converts poorly, effectively occupying the enzyme and reducing the flux of AA metabolism.

Diagram 2: Competitive Signaling Interface

Signaling_Competition Membrane Cell Membrane (Phospholipids) PLA2 PLA2 Enzyme Membrane->PLA2 Stimulus (LPS) Free_AA Free Arachidonic Acid PLA2->Free_AA Release Free_EDA Free EDA (20:2n-6) PLA2->Free_EDA Release COX2 COX-2 / 5-LOX Free_AA->COX2 High Affinity Free_EDA->COX2 Competitive Binding (Substrate Block) LTB4_Rec LTB4 Receptor (Neutrophils) Free_EDA->LTB4_Rec Antagonism (Ki ~3 µM) Inflammation Pro-Inflammatory Mediators (PGE2, LTB4) COX2->Inflammation Synthesis Inhibition Signal Dampening (Anti-Inflammatory) COX2->Inhibition Reduced Flux LTB4_Rec->Inhibition Receptor Blockade

Figure 2: Competitive Signaling Interface. EDA (Gold) disrupts the inflammatory cascade by blocking COX/LOX enzymes and antagonizing LTB4 receptors.

Comparative Analysis: EDA vs. Major Omega-6s

The following table contrasts EDA with its metabolic neighbors to highlight its unique utility in drug development and nutritional research.

FeatureEicosa-11,14-dienoic Acid (EDA) Arachidonic Acid (AA) Dihomo-gamma-linolenic Acid (DGLA)
Nomenclature 20:2 (

11,[1][2]14)
20:4 (

5,8,11,[2][3]14)
20:3 (

8,11,[3]14)
Primary Origin Elongation of Linoleic Acid (ELOVL5)Desaturation of DGLA (FADS1)Elongation of GLA
Inflammatory Role Modulator / Weak Antagonist Potent Agonist Anti-inflammatory (PGE1 precursor)
COX-2 Interaction Competitive Inhibitor (Poor substrate)Primary Substrate

PGE2
Substrate

PGE1 (Less inflammatory)
Receptor Activity Antagonist at LTB4 ReceptorAgonist (via metabolites)N/A
Membrane Role Increases fluidity; displaces AAStructural rigidity; signaling poolMembrane stabilizer
Clinical Relevance Marker of D6D deficiency; Inflammation dampenerTarget for NSAIDs; Acute inflammation driverAtopic dermatitis treatment

Experimental Protocols

To validate EDA’s role in your specific model, use the following self-validating workflows.

Protocol A: Differential Lipidomic Profiling (GC-MS)

Objective: Quantify EDA incorporation relative to AA in cell membranes.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM + 10% delipidated FBS.

  • Treatment:

    • Control: Vehicle (Ethanol < 0.1%).

    • Group A: 50

      
      M Linoleic Acid (Standard).
      
    • Group B: 50

      
      M EDA (Direct incorporation).
      
    • Incubate for 24 hours to allow membrane remodeling.

  • Extraction: Wash cells 2x with cold PBS. Scrape into methanol/chloroform (2:1 v/v) containing BHT (antioxidant).

  • Derivatization: Perform acid-catalyzed transesterification (1%

    
     in methanol, 90°C, 30 min) to generate Fatty Acid Methyl Esters (FAMEs).
    
  • GC-MS Analysis:

    • Column: High-polarity capillary column (e.g., DB-23 or SP-2560) is critical to separate 20:2n-6 from 20:3 isomers.

    • Validation: Monitor retention time shift between 20:2n-6 and 20:3n-6. EDA elutes earlier.

    • Quantification: Normalize to internal standard (e.g., C19:0).

Protocol B: Functional Inflammation Assay (NO/PGE2 Suppression)

Objective: Determine the


 of EDA against LPS-induced inflammation.
  • Seeding: Seed macrophages at

    
     cells/well in 6-well plates.
    
  • Pre-incubation: Treat cells with EDA (0, 10, 25, 50, 100

    
    M) for 12 hours. Crucial: This allows EDA to integrate into the sn-2 position of phospholipids before the inflammatory trigger.
    
  • Stimulation: Add LPS (100 ng/mL) for 18 hours.

  • Readouts:

    • Nitric Oxide (NO): Griess Reagent assay on supernatant.

    • PGE2: Competitive ELISA on supernatant.

    • Viability Check: MTT assay (Essential to rule out cytotoxicity as the cause of reduced NO).

  • Data Interpretation: A dose-dependent decrease in PGE2 without a loss in cell viability confirms competitive inhibition of the AA cascade.

Implications for Drug Development

  • Biomarker Utility: Elevated plasma EDA is a robust biomarker for Delta-6 Desaturase Deficiency or inhibition. In clinical trials for FADS2 inhibitors, EDA accumulation confirms target engagement.

  • Therapeutic Strategy: Unlike NSAIDs which block enzymes globally (causing side effects), increasing membrane EDA levels offers a "structural" anti-inflammatory approach, reducing the availability of substrate for inflammation without abolishing the pathway entirely.

References

  • Huang, Y.S., et al. (2011).[2] "Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages." Molecular and Cellular Biochemistry. Link

  • Sprecher, H. (2002). "Metabolism of long chain fatty acids." Prostaglandins, Leukotrienes and Essential Fatty Acids.[4][5] Link

  • Yagaloff, K.A., et al. (1995). "Essential fatty acids are antagonists of the leukotriene B4 receptor." Prostaglandins, Leukotrienes and Essential Fatty Acids.[4][5] Link

  • Stoffel, W., et al. (2008). "Selective incorporation of polyunsaturated fatty acids into organelle phospholipids."[6] Journal of Lipid Research. Link

  • PubChem Compound Summary. (2024). "Eicosa-11,14-dienoic acid."[1][2][5][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for Eicosa-11,14-dienoic Acid

[1][2][3][4][5][6][7]

Executive Safety & Logistics Summary

Eicosa-11,14-dienoic acid (CAS: 2091-39-6) is a long-chain polyunsaturated fatty acid (PUFA).[1] While generally classified as non-hazardous under GHS criteria by many suppliers (e.g., Cayman Chemical, Sigma-Aldrich), it must be managed as Chemical Waste in a laboratory setting. It is water-insoluble and often stored in organic solvents (e.g., Ethanol, DMSO), which dictates the primary disposal pathway.

Core Disposal Directive:

  • Do NOT dispose of down the drain.[2][3][4]

  • Do NOT dispose of in regular trash.[4]

  • Classify as "Non-Halogenated Organic Waste."

Chemical Profile & Waste Characterization[1][6][12]

Before disposal, verify the physical state and solvent matrix. This substance is often supplied as a solution.

PropertyDataDisposal Implication
CAS Number 2091-39-6Identifier for waste manifest.
Physical State Liquid (Oil)Requires leak-proof secondary containment.
Flash Point >62°C (143.6°F)Combustible. Treat as Ignitable Waste if in solvent.
Water Solubility InsolubleStrictly prohibited from sanitary sewer disposal.
Stability Air SensitiveMay form peroxides over time; do not distill old stock.[4]
RCRA Code None (Pure) / D001 (if in flammable solvent)If dissolved in Ethanol/Methanol, code as D001 .

Pre-Disposal Assessment: The Decision Tree

Effective disposal depends on whether you are handling the pure neat oil, a solvated stock solution, or contaminated debris.

Visualization: Disposal Decision Logic

DisposalWorkflowStartWaste Generation SourceCheckStateAnalyze Physical StateStart->CheckStateSpillSpill Scenario?Start->SpillAccidental ReleasePurePure Substance(Neat Oil)CheckState->PureSolutionSolvated Stock(e.g., in Ethanol/DMSO)CheckState->SolutionSolidContaminated Debris(Gloves, Tips, Vials)CheckState->SolidActionPureCollect in 'Non-Halogenated'Organic Waste StreamPure->ActionPureActionSolventCheck Solvent Flashpoint& SegregateSolution->ActionSolventActionSolidBag in Chem-ContaminatedSolid Waste BoxSolid->ActionSolidAbsorbAbsorb with Vermiculite/SandSpill->AbsorbAbsorb->ActionSolid

Figure 1: Logical workflow for categorizing and disposing of Eicosa-11,14-dienoic acid waste streams.

Detailed Disposal Procedures

Scenario A: Disposal of Liquid Waste (Stock Solutions & Pure Oil)

Most laboratory quantities (mg to g scale) should be bulked into the lab's central organic waste container.

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy labeled "Non-Halogenated Organic Waste."

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as PUFAs can react exothermically with oxidizers.

  • Transfer:

    • Pour the Eicosa-11,14-dienoic acid solution into the carboy using a funnel.

    • Rinse: Triple-rinse the original vial with a small amount of compatible solvent (e.g., ethanol) and add the rinsate to the waste carboy.

  • Labeling: Update the waste tag to include:

    • "Eicosa-11,14-dienoic acid" (Do not use abbreviations).[5][1]

    • The solvent name (e.g., "Ethanol").

    • Approximate concentration or percentage.[3][4]

Scenario B: Disposal of Contaminated Solids

Items such as pipette tips, weigh boats, gloves, and empty vials that contained the substance.

  • Segregation: Do not throw in regular trash or biohazard bags (unless also contaminated with biological agents).

  • Packaging: Place items in a clear, heavy-duty polyethylene bag or a dedicated "Solid Chemical Waste" pail.

  • Sharps: If the waste involves glass ampules or syringes, place them in a rigid, puncture-resistant container labeled "Broken Glass/Sharps - Chemically Contaminated."

  • Labeling: Tag the bag/bucket as "Debris contaminated with Non-Halogenated Organics."

Scenario C: Management of Expired/Peroxidized Stock

Polyunsaturated fatty acids are prone to autoxidation, forming peroxides upon long-term storage and exposure to air.

  • Inspection: If the oil has thickened significantly, changed color (darkened), or formed crystals, do not attempt to distill or heat it.

  • Stabilization: If high peroxide levels are suspected (and the bottle is old), add a reducing agent (like ferrous sulfate solution) only if trained, or simply designate it for immediate pickup by EHS without consolidation.

  • Disposal: Hand off the individual container to your waste contractor rather than bulking it, to prevent contaminating the main waste stream with potential peroxides.

Spill Management Protocol

In the event of a spill (e.g., dropping a vial), follow this "Self-Validating" cleanup system:

  • Secure Area: Alert nearby personnel. Since the flash point is >62°C, immediate fire risk is low, but slip hazard is high.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Containment:

    • Do not use water (it will spread the oil).

    • Surround the spill with absorbent pads or inert material (vermiculite, sand, or clay-based kitty litter).

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.

    • Clean the surface with soap and water or an ethanol-soaked paper towel to remove the oily residue.

  • Disposal: Treat all cleanup materials as Solid Chemical Waste (Scenario B).

Regulatory Compliance & References

Regulatory Status:

  • EPA/RCRA: Not a P-listed or U-listed acute hazardous waste. However, if mixed with flammable solvents (Flash point <60°C), the mixture is D001 (Ignitable) .

  • TSCA: For R&D use only.[5] Ensure compliance with TSCA Section 5 if scaling up beyond laboratory research.

References:

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Operational Safety & Handling Guide: Eicosa-11,14-dienoic Acid (20:2 n-6)

[1][2]

Part 1: Executive Summary & Risk Profile

Eicosa-11,14-dienoic acid (CAS: 2091-39-6) is a rare, long-chain polyunsaturated fatty acid (PUFA).[1][2] While its acute toxicity profile is low compared to hazardous reagents, its handling requires a specific "Dual-Protection" strategy:[1][2]

  • User Protection: While GHS classification often lists it as non-hazardous, concentrated fatty acids can cause contact dermatitis and respiratory irritation.[2] Furthermore, this lipid is frequently dissolved in volatile organic solvents (Ethanol, DMSO, or Chloroform) which carry their own significant hazards.[1][2]

  • Sample Integrity: This dienoic acid is highly susceptible to autoxidation.[2] Peroxide formation not only degrades the sample, rendering experimental data void, but can also form reactive intermediates that alter biological signaling pathways.[2]

The protocol below treats the substance as a chemical irritant requiring strict inert-atmosphere handling.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to protect against both the lipid and the common solvents (e.g., Chloroform, Methanol) used in its extraction or reconstitution.

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm)Lipid Resistance: Latex degrades rapidly upon contact with oils and organic solvents.[1][2] Nitrile provides superior chemical resistance to the carrier solvents (Ethanol/DMSO) and prevents lipid-to-skin transfer.[1][2]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1][2]1)Splash Guard: Liquid fatty acids are viscous; splashes adhere to corneas.[1][2] Side shields prevent lateral entry of aerosols during pipetting.[2]
Body Protection Lab Coat (100% Cotton or Flame Resistant) Solvent Safety: Synthetic blends (polyester) can melt into skin if a fire occurs with the carrier solvent.[1][2] Cotton absorbs splashes.[2]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Aerosol Control: While the acid itself has low volatility, handling it under nitrogen flow (dry down) generates aerosols.[1][2] The hood also manages the vapors of organic solvents.[2]
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Integrity Check (The Self-Validating System)

Before opening the vial, verify the system is ready to receive the sample.[1]

  • Glove Inspection: Inflate nitrile gloves slightly to check for pinholes before donning.[2]

  • Atmosphere Check: Ensure the nitrogen/argon gas line is active and equipped with a clean Pasteur pipette tip for purging.

  • Cold Trap: If removing solvents, ensure the vacuum trap is chilled to -78°C (dry ice/acetone) to prevent pump corrosion.[1][2]

Phase B: Handling & Aliquoting (Inert Gas Shielding)

Objective: Prevent autoxidation (rancidity) during transfer.[1][2]

  • Equilibration: Remove the vial from -20°C storage. Allow it to warm to room temperature inside a desiccator or hood before opening.

    • Why? Opening a cold vial condenses atmospheric moisture into the oil, causing hydrolysis.[2]

  • Inert Opening: Direct a gentle stream of Nitrogen (

    
    ) or Argon over the septum/cap as you open it.[2]
    
  • Aliquoting:

    • Using a glass syringe or positive-displacement pipette (to handle viscosity), transfer the required amount.[1][2]

    • Critical Step: Immediately overlay the remaining stock solution with a heavy blanket of Argon/Nitrogen and recap tightly.[2] Parafilm is insufficient for long-term storage; use a teflon-lined cap.[1][2]

  • Solvent Handling: If dissolving the neat oil, add the solvent (e.g., Ethanol) immediately.[2] Vortex under a closed cap.[2]

Phase C: Spill Management

Fatty acid spills are exceptionally slippery and persistent.

  • Containment: Do not wipe immediately. Surround the spill with absorbent pads.[2]

  • Solubilization: Apply a small amount of ethanol or isopropanol to the spill area to solubilize the lipid.[2]

  • Removal: Wipe up the solvated lipid with paper towels.[2]

  • Wash: Clean the surface with a detergent solution (1% Alconox) to remove the final oily film.[2]

Part 4: Disposal & Waste Stream Logistics

Do NOT dispose of down the drain. Long-chain fatty acids solidify in plumbing and disrupt municipal water treatment bacteria.[1][2]

Waste StreamCompositionDisposal Action
Solid Waste Contaminated gloves, pipette tips, paper towels.[1][2]Place in Hazardous Solid Waste bin (Yellow bag/container).
Liquid Waste (A) Pure Eicosa-11,14-dienoic acid or solutions in Ethanol/DMSO.[1][2]Non-Halogenated Organic Waste container.
Liquid Waste (B) Solutions containing Chloroform or Dichloromethane.[1][2]Halogenated Organic Waste container. Segregate strictly from Waste (A).
Part 5: Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical control points for oxidation prevention and safety.

Gcluster_safetyPPE Barrier: Nitrile Gloves + Safety GlassesStorageStorage (-20°C)Protect from LightEquilibrationWarm to Room Temp(Prevent Condensation)Storage->Equilibration RetrieveOpeningOpen Vialunder N2/Argon StreamEquilibration->Opening ReadyAliquotAliquot Sample(Glass/Pos. Displacement)Opening->Aliquot TransferResealOverlay Stock with N2Reseal ImmediatelyAliquot->Reseal Stock ProtectionExperimentExperimental Use(Cell Culture / Analysis)Aliquot->Experiment Dilute/UseReseal->Storage ReturnDisposalDisposal(Non-Halogenated Waste)Experiment->Disposal End of Life

Figure 1: Operational lifecycle of Eicosa-11,14-dienoic acid handling. Note the loop returning stock to storage immediately after Nitrogen overlay.

Part 6: References
  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: cis-11,14-Eicosadienoic acid. Merck KGaA.[2] [1][2]

  • Cayman Chemical. (2023).[2] 11(Z),14(Z)-Eicosadienoic Acid Safety Data Sheet.

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 5282805, Eicosa-11,14-dienoic acid.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eicosa-11,14-dienoic acid
Reactant of Route 2
Eicosa-11,14-dienoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。